4-Chloro-2-fluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCYQTVSDCXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196428 | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-75-5 | |
| Record name | 4-Chloro-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-fluorotoluene: Properties, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical examination of 4-Chloro-2-fluorotoluene (CAS No. 452-75-5), a versatile halogenated aromatic hydrocarbon. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, its strategic applications in synthesis, and the practical methodologies for its use.
Core Molecular Profile and Physicochemical Properties
This compound is a synthetic compound that presents as a colorless to light yellow liquid at room temperature.[1] It is not found in nature and was first developed in the mid-20th century during the expansion of halogenated aromatic chemistry for industrial purposes. Its strategic importance lies in the unique combination and positioning of its functional groups: a methyl group, a fluorine atom, and a chlorine atom on a benzene ring. This specific arrangement imparts a nuanced reactivity profile that is highly valuable in multi-step organic synthesis.
The fundamental identifiers and physical properties of this compound are summarized below. This data is critical for reaction planning, safety assessments, and purification strategies.
| Identifier/Property | Value | Source(s) |
| CAS Number | 452-75-5 | [1][2] |
| Molecular Formula | C₇H₆ClF | [1][2] |
| Molecular Weight | 144.57 g/mol | [1][2] |
| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [2] |
| Synonyms | 2-Fluoro-4-chlorotoluene, 4-Chloro-2-fluoro-1-methylbenzene | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.186 g/mL at 25 °C | [4] |
| Boiling Point | 158 °C at 743 mmHg | [4] |
| Flash Point | 51 °C (124 °F) - Closed Cup | [4][5] |
| Refractive Index (n20/D) | 1.498 | [4] |
| Water Solubility | Insoluble | [6] |
| Vapour Pressure | 23.4 mmHg at 25°C |
Spectroscopic and Analytical Characterization
Accurate characterization is the bedrock of chemical synthesis. The spectroscopic profile of this compound provides an unambiguous fingerprint for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns between the aromatic protons are influenced by the fluorine and chlorine substituents, providing key structural information.[7]
-
¹³C NMR: The carbon spectrum reveals the unique chemical environments of the seven carbon atoms in the molecule.[8]
Infrared (IR) and Raman Spectroscopy
FT-IR and FT-Raman spectra provide valuable information about the vibrational modes of the molecule. Key absorptions are associated with C-H stretching of the aromatic ring and methyl group, C=C stretching of the ring, and the characteristic C-F and C-Cl bond vibrations. Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), has been performed to assign these modes precisely.[9]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 144. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) results in a characteristic M+2 peak at m/z 146. Key fragment ions include those corresponding to the loss of chlorine and other rearrangements.[2][3]
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals for aromatic and methyl protons with characteristic splitting. | [7] |
| ¹³C NMR | Seven distinct signals corresponding to the carbon skeleton. | [2][8] |
| FT-IR | C-H, C=C (aromatic), C-F, and C-Cl stretching and bending vibrations. | [2][9] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z 144; Isotopic peak (M+2) at m/z 146. | [2][3] |
Chemical Reactivity: A Mechanistic Perspective
The synthetic utility of this compound stems from the distinct reactivity of its three key sites: the aromatic ring, the benzylic methyl group, and the halogen substituents. The interplay of their electronic effects governs the molecule's behavior.
Aromatic Ring Reactivity: Electrophilic Substitution
The halogen atoms on the ring exhibit opposing electronic effects: they are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic than benzene.[10][11] However, they are ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the intermediates formed from attack at these positions.[11]
In this compound, the fluorine is at position 2, chlorine at position 4, and the methyl group (a weak activating, ortho, para-director) is at position 1. The cumulative effect is a deactivated ring, but electrophilic attack will be directed to the positions most activated (or least deactivated) by the existing groups.
Caption: Directing effects in this compound.
Benzylic Position Reactivity: Free-Radical Halogenation
The methyl group is a prime site for free-radical substitution. The C-H bonds at the benzylic position are significantly weaker than typical alkyl C-H bonds.[12] This is because homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system.[12][13]
This inherent stability is the causal reason for the high selectivity of reactions like benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator. This reaction proceeds selectively at the methyl group, leaving the aromatic ring untouched, a critical transformation for introducing further functionality.[13][14] This reaction is a cornerstone of its utility, converting the relatively inert toluene derivative into a highly versatile benzyl bromide intermediate.[4]
Caption: Workflow for selective benzylic bromination.
Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16] this compound lacks such strong activating groups. While the fluorine atom is generally a better leaving group than chlorine in SNAr contexts (due to its high electronegativity stabilizing the intermediate Meisenheimer complex), the overall electron-rich nature of the ring, bolstered by the methyl group, makes this pathway difficult under standard conditions.[17][18]
Key Applications in Pharmaceutical Synthesis
This compound is a valuable building block for creating more complex molecules destined for pharmaceutical and agrochemical applications.[7][13][19] Its true power is unlocked through sequential reactions, often starting with the benzylic bromination described above.
A notable application is its use as a precursor in the synthesis of intermediates for multi-kinase inhibitors. For example, it can be converted to 4-chloro-2-fluorobenzaldehyde, a key component in the synthesis of Sorafenib and related anti-cancer drugs.[6][20]
Caption: Synthetic pathway to pharmaceutical intermediates.
Experimental Protocols
Trustworthiness in chemical synthesis is built on robust, reproducible protocols. The following methodologies are provided as a self-validating framework for the synthesis, purification, and analysis of this compound and its derivatives.
Synthesis of this compound via Diazotization
This protocol is based on a patented method involving a diazotization-thermolysis sequence starting from 5-chloro-2-methylaniline.[21]
Step 1: Salification
-
In a suitable reactor equipped for low-temperature control, charge anhydrous hydrofluoric acid (HF).
-
Cool the HF to 5-7 °C.
-
Slowly add 5-chloro-2-methylaniline dropwise, maintaining the temperature below 15 °C. The molar ratio of HF to the aniline should be between 2:1 and 5:1.
-
After the addition is complete, stir the mixture for 1-3 hours at 5-7 °C to ensure complete formation of the anilinium fluoride salt.
Step 2: Diazotization
-
Cool the mixture from Step 1 to between -3 °C and 0 °C.
-
Prepare a solution of sodium nitrite. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C. The molar ratio of sodium nitrite to the starting aniline should be between 1:1 and 1.5:1.
-
After complete addition, continue stirring for 1-3 hours at -3 °C to 0 °C to form the diazonium salt.
Step 3: Thermolysis (Decomposition)
-
Carefully and slowly heat the mixture from Step 2. A programmed heating schedule is recommended (e.g., 0-18 °C over 5 hours, then 18-26 °C over 12 hours, and finally up to 40 °C).
-
The diazonium salt will decompose, releasing nitrogen gas and forming the desired this compound. Ensure adequate ventilation and off-gas management.
-
Once the decomposition is complete (indicated by the cessation of gas evolution), the crude product can be isolated. This method can achieve purities over 99% and yields up to 98%.[21]
Purification by Fractional Distillation
For purifying the crude product or separating it from reaction byproducts, fractional distillation is effective due to its defined boiling point.
-
Set up a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.[22]
-
Charge the crude this compound to the distillation flask along with boiling chips.
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the still head. Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature of approximately 158 °C (at ~743 mmHg).[4] Adjust the expected boiling point for the operating pressure if performing a vacuum distillation.
-
Continue collection until the temperature begins to rise again, then stop the distillation.
Analytical Sample Preparation
NMR Spectroscopy Sample Preparation (Liquid Sample)
-
Ensure the NMR tube is clean and dry. Clean with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of dry nitrogen.
-
For a standard ¹H NMR, add a few drops of liquid this compound to approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[23][24]
-
Filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the tube and label it appropriately. The sample is now ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or hexane).
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
For a typical analysis, inject 1 µL of the appropriately diluted sample into the GC-MS. A split injection is common to avoid overloading the column.[25]
-
The GC program should have an initial oven temperature around 70°C, followed by a ramp up to ~230-250°C to ensure elution of the compound. A standard 5% phenyl methyl silicone column is suitable.[26]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is a flammable liquid and an irritant.
-
Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][26]
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][23] Use non-sparking tools and ground all equipment to prevent static discharge.[23] Keep away from heat, sparks, open flames, and other ignition sources.[26]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[23][26] Store away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[23]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[23]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[14]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
-
Conclusion
This compound is more than a simple halogenated solvent; it is a strategically designed building block whose value is rooted in the predictable and selective reactivity of its functional groups. The ability to perform clean, high-yield radical bromination at the benzylic position, while retaining the halogenated aromatic core, makes it an exceptionally useful precursor for complex molecular architectures. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- Guidechem. (n.d.). This compound 452-75-5.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, this compound.
- Sigma-Aldrich. (n.d.). This compound ≥99%.
- Matrix Scientific. (n.d.). This compound.
- BLD Pharm. (n.d.). 452-75-5 | this compound.
- Ramalingam, S., et al. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 429-436.
- ChemicalBook. (n.d.). This compound(452-75-5) 1H NMR spectrum.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Singh, U. P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(3), 422-429.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). This compound: Synthesis and Safety Considerations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). This compound ≥99%. Product Page.
- Google Patents. (2012). CN102786386A - Preparation method of this compound.
- ChemicalBook. (n.d.). This compound(452-75-5).
- Fisher Scientific. (2023). Safety Data Sheet - 2-Chloro-4-fluorotoluene.
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
- MDPI. (2015). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.
- Ashenhurst, J. (2018).
- Chemistry Steps. (n.d.). Benzylic Bromination.
- African Rock Art. (n.d.). This compound.
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION.
- SpectraBase. (n.d.). This compound - Optional[13C NMR].
- Professor Dave Explains. (2019, July 12).
- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene synthesis.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-2-fluoro-3-methoxyaniline.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.
- Journal of Analytical Toxicology. (1998). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse.
- ResearchGate. (n.d.). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse | Request PDF.
- MDPI. (2024). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
- LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, this compound.
- Vassar College. (2007, November 28).
- CK-12 Foundation. (n.d.). Electrophilic Substitution Reactions - Haloarenes.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. 4-CHLORO-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 99 452-75-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 15. pharmdguru.com [pharmdguru.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chemimpex.com [chemimpex.com]
- 22. youtube.com [youtube.com]
- 23. sites.bu.edu [sites.bu.edu]
- 24. organomation.com [organomation.com]
- 25. gcms.cz [gcms.cz]
- 26. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 4-Chloro-2-fluorotoluene (CAS No. 452-75-5)
Section 1: Introduction and Strategic Importance
4-Chloro-2-fluorotoluene, with the CAS registry number 452-75-5, is a halogenated aromatic compound that has emerged as a critical building block in the fine chemical industry.[1] Its strategic importance is primarily derived from its unique substitution pattern on the toluene core. The presence of chlorine and fluorine atoms, coupled with a reactive methyl group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview, moving from fundamental properties to synthetic protocols and key applications, with a focus on the practical insights required for laboratory and industrial settings.
This compound is not merely an off-the-shelf reagent; it is a key intermediate in the synthesis of high-value products, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2] Its utility is also recognized in material science, where it contributes to the development of specialty polymers with enhanced thermal stability and chemical resistance.[2] Understanding the nuances of its synthesis, reactivity, and handling is paramount for any research and development program aiming to leverage its potential.
Section 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. A summary of its key characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 452-75-5 | [2] |
| Molecular Formula | C₇H₆ClF | [3][4] |
| Molecular Weight | 144.57 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 158 °C at 743 mmHg | [2][3] |
| Density | 1.186 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.498 | [3][6] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [3][5] |
| Water Solubility | Insoluble | [5] |
| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [4] |
| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N | [3][7] |
For structural confirmation, spectroscopic analysis is indispensable. While raw spectra should be consulted for definitive identification, the expected signatures are well-documented. Spectroscopic data including 1H NMR, 13C NMR, IR, and Raman are available through various chemical databases.[7][8][9] The 1H NMR spectrum is characterized by distinct aromatic proton signals and a singlet for the methyl protons, with coupling patterns influenced by both the chlorine and fluorine substituents.
Section 3: Synthesis Pathway and Experimental Protocol
The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common route proceeds from 5-chloro-2-methylaniline via a modified Schiemann reaction, which avoids the isolation of the often-unstable diazonium tetrafluoroborate salt.[10]
Synthesis Workflow Overview
The synthesis can be logically broken down into three core stages: salification, diazotization, and thermal decomposition. This pathway is favored because it utilizes anhydrous hydrofluoric acid (HF) both as a solvent and the fluorine source, streamlining the process.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[10] Causality Note: The precise temperature control at each stage is critical for safety and yield. Low temperatures during diazotization prevent premature decomposition of the diazonium salt, while slow, programmed heating during thermolysis controls the rate of nitrogen gas evolution, preventing a dangerous pressure buildup.
Step 1: Salification
-
Charge a suitable reactor with anhydrous hydrofluoric acid (molar ratio of HF to aniline: 2-5:1).
-
Cool the HF to between 5-7 °C with constant stirring.
-
Slowly add 5-chloro-2-methylaniline (1.0 equivalent) dropwise to the cooled HF. The rate of addition should be controlled to maintain the reaction temperature within the 5-7 °C range.
-
After the addition is complete, continue stirring at this temperature for 1-3 hours to ensure complete formation of the anilinium salt (Mixture 1).
Step 2: Diazotization
-
Cool Mixture 1 to a temperature range of -3 °C to 0 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.5 equivalents) dropwise. The exothermic nature of this reaction requires careful monitoring and a slow addition rate to maintain the temperature below 0 °C.
-
Once the sodium nitrite addition is complete, allow the reaction to stir for an additional 1-3 hours at -3 °C to 0 °C to ensure complete diazotization, yielding Mixture 2.
Step 3: Thermal Decomposition (Thermolysis)
-
Carefully and slowly heat Mixture 2. A programmed heating ramp is essential for safety. A typical profile involves raising the temperature from 0 °C to 40 °C over several hours.[10]
-
As the temperature rises, the diazonium salt decomposes, releasing nitrogen gas and forming the desired this compound.
-
Once gas evolution ceases and the reaction is complete, the crude product can be isolated. Post-processing typically involves a basic wash to neutralize residual acid, followed by distillation to achieve high purity (>99%).[10]
Section 4: Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aromatic ring is activated by the methyl group (ortho-, para-directing) and deactivated by the halogens (ortho-, para-directing). This interplay allows for selective further functionalization.
The methyl group is a key handle for modification. For instance, it can undergo free-radical bromination using N-bromosuccinimide (NBS) to form 4-chloro-2-fluoro-benzyl bromide, a valuable intermediate for introducing the substituted benzyl moiety into larger molecules.[3]
Caption: Key reactivity pathways of this compound.
In pharmaceutical development, this molecule serves as a key starting material.[2] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The specific 4-chloro-2-fluoro substitution pattern provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the properties of a potential therapeutic agent.[2][11]
Conceptual Workflow in Drug Discovery
The journey from a building block like this compound to a final drug product is a multi-stage process. Its role is foundational, providing the core structure upon which molecular complexity is built.
Caption: Role of 4C2FT in the pharmaceutical development pipeline.
Section 5: Safety, Handling, and Storage Protocol
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a flammable liquid and vapor, and it causes skin, eye, and respiratory irritation.[3][4][12]
Table 2: GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [3][4] |
| Skin Irritation | H315 | Causes skin irritation | [3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4] |
Mandatory Handling and PPE Protocol
Trustworthiness Principle: This protocol is a self-validating system. Adherence at every step mitigates the identified risks. Deviation compromises safety.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to control vapor exposure.[12] Ensure an eyewash station and safety shower are immediately accessible. Use explosion-proof electrical and ventilation equipment.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[12]
-
Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[12]
-
-
Safe Handling Practices:
-
Keep away from all sources of ignition, including heat, sparks, and open flames. No smoking.[14]
-
Use non-sparking tools and take precautionary measures against static discharge.[14][13] Ground all containers and receiving equipment during transfers.[14]
-
Avoid breathing vapors or mist.[12]
-
Avoid contact with skin and eyes.[12]
-
Wash hands thoroughly after handling.[12]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[14][12][13] Keep apart from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains.[14][12]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
References
- This compound: Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN102786386A - Preparation method of this compound.
- 2-Fluoro-4-chlorotoluene CAS 452-75-5. Home Sunshine Pharma. [Link]
- China this compound 452-75-5. Chinachemnet. [Link]
- This compound. PubChem - NIH. [Link]
- This compound. African Rock Art. [Link]
- This compound - Optional[13C NMR]. SpectraBase. [Link]
- 2-Chloro-4-fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. Unknown Source. (Link not available)
- Material Safety Data Sheet - 4-Chlorotoluene, 98%. Cole-Parmer. [Link]
- The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound - 452-75-5. Inner Mongolia Brilliant Pharmaceutical Co., Ltd.. [Link]
- Spectral Database for Organic Compounds, SDBS. AIST. [Link]
- This compound (≥99%). Amerigo Scientific. [Link]
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-chlorotoluene CAS 452-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 452-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(452-75-5) IR Spectrum [m.chemicalbook.com]
- 10. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.at [fishersci.at]
- 14. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorotoluene from 5-Chloro-2-methylaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the transformation of 5-Chloro-2-methylaniline via a modified Balz-Schiemann reaction. This document delves into the mechanistic underpinnings of the synthesis, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. It is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights to ensure a safe, efficient, and reproducible synthesis.
Introduction: Strategic Importance of this compound
This compound (CAS No. 452-75-5) is a substituted toluene derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of both chloro and fluoro substituents on the aromatic ring provides a unique combination of lipophilicity, metabolic stability, and electronic properties. These attributes make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]
The synthesis of such fluorinated aromatics is not trivial. Direct fluorination of aromatic rings is often hazardous and lacks regioselectivity.[3] Therefore, reliable and efficient indirect methods are of paramount importance. The Balz-Schiemann reaction, which transforms an aromatic amine into an aryl fluoride via a diazonium salt intermediate, is a cornerstone of aromatic fluorine chemistry.[4][5] This guide will focus on a robust and scalable method for the synthesis of this compound starting from the readily available 5-Chloro-2-methylaniline.
The Synthetic Pathway: A Mechanistic Perspective
The conversion of 5-chloro-2-methylaniline to this compound is a two-step process, beginning with diazotization, followed by a fluoro-dediazoniation reaction. This pathway is a variation of the classic Balz-Schiemann reaction.
Step 1: Diazotization of 5-Chloro-2-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7]
The mechanism involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][8]
The lone pair of electrons on the nitrogen atom of the primary amine (5-chloro-2-methylaniline) attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[8][9] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[7]
Diagram: Diazotization of 5-Chloro-2-methylaniline
Caption: A streamlined workflow for the synthesis.
Scientific Integrity: Safety, Validation, and Side Reactions
Critical Safety Protocols
-
Anhydrous Hydrofluoric Acid (HF): HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns which may not be immediately painful. [10]All manipulations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, an HF-resistant apron (e.g., neoprene), and specialized gloves (e.g., long neoprene or butyl rubber gloves over nitrile gloves). [11][12][13]A calcium gluconate gel must be readily available as a first-aid antidote for skin exposure. [14][10]Never work with HF alone.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state. [3][15]The protocol described herein avoids the isolation of the diazonium salt, which is a significant safety advantage. [16]However, the thermal decomposition step is exothermic and must be carefully controlled to prevent a runaway reaction. [17][18]
Self-Validating System: Analytical Characterization
To ensure the integrity of the synthesis, each stage should be monitored and the final product thoroughly characterized.
| Analysis Stage | Technique | Purpose | Expected Observations |
| Starting Material | GC-MS, ¹H NMR | Confirm identity and purity of 5-Chloro-2-methylaniline | Match reference spectra and show >98% purity. |
| Reaction Monitoring | TLC, GC-MS | Track the consumption of starting material and formation of product | Disappearance of the starting amine spot/peak and appearance of the product spot/peak. |
| Final Product | ¹H NMR, ¹³C NMR, GC-MS | Confirm structure and purity of this compound | ¹H NMR will show characteristic aromatic and methyl proton signals. Mass spectrometry will show the molecular ion peak. [19][20] |
Potential Side Reactions and Mitigation
-
Phenol Formation: If water is present during the diazotization or decomposition, the diazonium salt can react to form the corresponding phenol (4-chloro-2-methylphenol). Using anhydrous HF and ensuring all equipment is dry minimizes this side reaction.
-
Azo Coupling: The diazonium salt is an electrophile and can react with the starting amine (an electron-rich aromatic) to form an azo compound. This is minimized by maintaining a low reaction temperature and adding the sodium nitrite slowly to avoid a buildup of the diazonium salt concentration.
-
De-halogenation/Rearrangement: While less common, under certain conditions, other substitutions or rearrangements can occur. Adhering to the specified temperature ranges is critical to ensure the regioselectivity of the fluorination.
Conclusion
The synthesis of this compound from 5-Chloro-2-methylaniline via a modified Balz-Schiemann reaction using anhydrous hydrofluoric acid is a robust and efficient method. This guide provides a detailed framework, balancing the practicalities of the experimental protocol with the critical theoretical and safety considerations. By understanding the underlying mechanisms and adhering to stringent safety protocols, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The principles and practices outlined herein are foundational for the safe and successful execution of hazardous yet essential chemical transformations in the pursuit of novel pharmaceuticals and agrochemicals.
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Concordia University. (n.d.). HYDROFLUORIC ACID SAFETY GUIDELINES.
- PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
- Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- University of California, Santa Barbara. (2019, March 18). Guidelines for the Safe Handling of Hydrofluoric Acid.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- Northern Arizona University. (n.d.). Hydrofluoric Acid – Safety Guidelines.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Safety & Risk Services - The University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid.
- Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
- ResearchGate. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- Unknown Source. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [No URL available]
- PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- ACS Omega. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- PubChem. (n.d.). 5-Chloro-2-methylaniline.
- Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
- ResearchGate. (2025, August 6). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 7). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction.
- Filo. (2025, July 1). Explain the following reactions: Balz-Schiemann reaction Diazotization re...
- ResearchGate. (2018, October 14). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation.
- ResearchGate. (n.d.). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoni.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. flexiprep.com [flexiprep.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. byjus.com [byjus.com]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 10. concordia.ca [concordia.ca]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. in.nau.edu [in.nau.edu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. scientificupdate.com [scientificupdate.com]
- 18. maxapress.com [maxapress.com]
- 19. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]
Physical properties of 4-Chloro-2-fluorotoluene
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorotoluene
This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 452-75-5). It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science who utilize this versatile halogenated aromatic intermediate. This guide moves beyond a simple recitation of data, offering insights into the practical implications of these properties for handling, reaction design, and safety.
Introduction and Strategic Importance
This compound is a synthetic halogenated aromatic hydrocarbon that does not occur naturally.[1] It has emerged as a critical building block in organic synthesis, primarily due to the unique reactivity conferred by its substituent pattern.[1][2] The presence of chloro, fluoro, and methyl groups on the benzene ring allows for a high degree of regioselectivity in further functionalization, such as electrophilic aromatic substitution, cross-coupling reactions, and nucleophilic aromatic substitution.[2]
Its primary value lies in its role as a key intermediate in the production of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[2][3] Understanding its core physical properties is not merely an academic exercise; it is fundamental to ensuring process safety, optimizing reaction conditions, and achieving high purity and yield in downstream applications.[3] This guide provides the foundational data and experimental context necessary for its effective and safe utilization.
Chemical Identity and Molecular Structure
Precise identification is the cornerstone of chemical safety and reproducibility. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 452-75-5 | [1][4] |
| EC Number | 207-210-3 | [5] |
| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [5] |
| Molecular Formula | C₇H₆ClF | [1][4] |
| Molecular Weight | 144.57 g/mol | [2][5] |
| SMILES String | Cc1ccc(Cl)cc1F | |
| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N |
The arrangement of the substituents on the toluene backbone is pivotal to its chemical behavior. The fluorine at position 2 and chlorine at position 4 create a specific electronic and steric environment that directs further chemical transformations.
Caption: Safe handling workflow for flammable and irritant liquids.
Applications in Organic Synthesis
This compound is not an end-product but a versatile starting material. [2]Its utility stems from the ability to selectively transform the substituents or use them to direct reactions at other positions on the aromatic ring.
-
Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. [2]The fluoro and chloro groups can be crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.
-
Material Science: It is used in creating specialty polymers and materials where thermal stability and chemical resistance are required. * Precursor to Derivatives: It is a documented precursor for compounds like 4-chloro-2-fluoro-benzylbromide, which is achieved through radical bromination of the methyl group. [6]This derivative is another valuable building block for introducing the 4-chloro-2-fluorobenzyl moiety into larger molecules.
Caption: Role as an intermediate in multi-step synthesis.
Experimental Protocol: Determination of Refractive Index
This protocol describes a self-validating system for accurately measuring the refractive index, a critical parameter for identity and purity confirmation.
Objective: To determine the refractive index of this compound using an Abbe refractometer.
Causality: The refractive index is a temperature-dependent physical constant. Precise temperature control is paramount for an accurate and reproducible measurement. The calibration step ensures the instrument is performing correctly, making the measurement self-validating.
Methodology:
-
Instrument Calibration:
-
Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument to thermally equilibrate for at least 15 minutes.
-
Place a few drops of a standard with a known refractive index at 20 °C (e.g., distilled water, n_D = 1.3330) onto the prism.
-
Close the prism and observe the scale. Adjust the instrument to match the known value of the standard. This validates the instrument's accuracy.
-
-
Sample Preparation:
-
Ensure the this compound sample is clear and free of any particulate matter. If necessary, filter the sample.
-
Allow the sample to come to thermal equilibrium with the ambient temperature of the lab.
-
-
Measurement:
-
Open the prism of the calibrated refractometer and clean it thoroughly with ethanol or acetone, followed by a soft, lint-free tissue.
-
Using a clean pipette, apply 2-3 drops of this compound to the surface of the lower prism.
-
Close the prism assembly firmly.
-
Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.
-
Align the dividing line exactly on the crosshairs of the reticle.
-
Read the refractive index value from the scale. Record the temperature.
-
-
Data Validation:
-
Repeat the measurement two more times with fresh aliquots of the sample, cleaning the prism between each measurement.
-
The three readings should agree within ±0.0002. A larger deviation may indicate temperature instability or sample contamination.
-
Compare the averaged experimental value to the literature value (n_D = 1.498 at 20 °C).
-
Caption: Workflow for refractive index measurement.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 452-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to 4-Chloro-2-fluorotoluene: Molecular Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-fluorotoluene is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1] While it does not occur naturally, its synthetic accessibility and unique substitution pattern render it an invaluable intermediate in the production of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. For drug development professionals and researchers, understanding the nuanced reactivity and handling of this compound is paramount for leveraging its potential in creating novel pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This document synthesizes field-proven data to serve as an authoritative resource for laboratory and industrial applications.
Molecular Structure and Physicochemical Profile
A precise understanding of a compound's structure and physical properties is the foundation of its application in chemical synthesis. These characteristics dictate its reactivity, solubility, and handling requirements.
Chemical Identity and Nomenclature
-
Common Synonyms: 2-Fluoro-4-chlorotoluene, 4-Chloro-2-methylfluorobenzene[1]
Molecular Structure Analysis
This compound consists of a central toluene core (a benzene ring substituted with a methyl group) further functionalized with a fluorine atom at position 2 and a chlorine atom at position 4.[1] This specific arrangement of electron-withdrawing halogens and an electron-donating methyl group creates a unique electronic and steric environment, which is fundamental to its reactivity in synthetic transformations. The polar carbon-halogen bonds are key sites for reactions such as cross-coupling and nucleophilic substitution.[1]
Caption: Molecular structure of this compound (CAS 452-75-5).
Physicochemical Properties
The compound is typically supplied as a colorless to light yellow or orange liquid at room temperature.[1][2][9][10] Its physical properties are critical for process design, particularly in determining appropriate solvents, reaction temperatures, and purification methods like distillation.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | 1.186 g/mL at 25 °C | [11] |
| Boiling Point | 158 °C at 743 mmHg | [1][2][11] |
| Flash Point | 51 °C (124 °F) - Closed Cup | [3][9][11] |
| Refractive Index (n20/D) | 1.498 | [11] |
| Water Solubility | Insoluble | [10][11][12] |
| Organic Solvent Solubility | Soluble in ethers and alcohols | [12] |
| Vapor Pressure | 23.4 mmHg at 25°C | [1][9] |
Spectroscopic Characterization
For any researcher, unambiguous identification and purity assessment of starting materials are non-negotiable. This compound is characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the isomeric purity and structural integrity of the molecule.[13][14] The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the adjacent fluorine and chlorine atoms.
-
Infrared (IR) Spectroscopy: IR analysis helps identify characteristic functional group vibrations, including C-H stretches from the aromatic ring and methyl group, C-F and C-Cl stretches, and aromatic C=C bending frequencies.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 144.57 g/mol and provides a characteristic fragmentation pattern, which is useful for identification in complex mixtures.[4]
Synthesis and Manufacturing
This compound is a synthetic compound produced through multi-step organic reactions.[1] A common and efficient industrial method involves the diazotization of a substituted aniline precursor, followed by a Schiemann-type reaction or thermal decomposition.
Overview of Synthetic Strategies
The most prevalent synthetic routes begin with substituted anilines. One well-documented method starts from 5-chloro-2-methylaniline.[15] This pathway is favored due to the availability of the starting material and the high yields and purity achievable. The core transformation involves converting the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is then displaced by fluorine.
Detailed Protocol: Diazotization of 5-chloro-2-methylaniline
The following protocol is based on established patent literature, providing a self-validating system for producing high-purity this compound.[15]
Step 1: Salification
-
In a suitable reactor, charge anhydrous hydrofluoric acid (HF) (2-5 molar equivalents).
-
Cool the HF to between 5-7 °C.
-
Slowly add 5-chloro-2-methylaniline (1 molar equivalent) dropwise, ensuring the temperature is maintained.
-
After the addition is complete, allow the mixture to react for 1-3 hours at 5-7 °C to form the amine salt (Mixture 1).[15] Causality: This step protonates the aniline, making it soluble in the reaction medium and preparing it for diazotization.
Step 2: Diazotization
-
Cool Mixture 1 to a temperature between -3 °C and 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1-1.5 molar equivalents) to Mixture 1.
-
Maintain the temperature between -3 °C and 0 °C during the addition and for an additional 1-3 hours post-addition to ensure complete formation of the diazonium fluoride salt (Mixture 2).[15] Causality: Sodium nitrite reacts with the protonated amine in the acidic medium to form the crucial diazonium intermediate.
Step 3: Thermolysis (Decomposition)
-
Gently heat Mixture 2 to a temperature between 0-40 °C.[15]
-
The diazonium salt will decompose, releasing nitrogen gas (N₂) and substituting the diazo group with a fluorine atom from the hydrofluoric acid medium. Causality: This thermal decomposition is the key step that introduces the fluorine atom onto the aromatic ring.
-
Upon completion, the resulting product is crude this compound, which can be purified via distillation to achieve purities exceeding 99%.[15]
Workflow Diagram
Caption: Synthetic workflow for this compound via diazotization.
Reactivity and Applications in Drug Development
The true value of this compound for researchers lies in its versatility as a synthetic intermediate.[2]
Chemical Reactivity Profile
The molecule's reactivity is governed by its substituents:
-
Fluorine and Chlorine: These halogens activate the ring for certain reactions and serve as leaving groups in nucleophilic aromatic substitution and as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Methyl Group: The methyl group can be oxidized to a carboxylic acid (forming 4-chloro-2-fluorobenzoic acid) or halogenated to form a benzyl bromide (e.g., 4-chloro-2-fluoro-benzylbromide), opening pathways to a vast array of derivatives.[1]
Role as a Building Block in Pharmaceuticals and Agrochemicals
This compound is a key starting material for numerous high-value products.[3]
-
Pharmaceuticals: It is a precursor for active pharmaceutical ingredients (APIs).[2] Its structure is incorporated into molecules designed to treat a range of diseases, where the specific halogenation pattern can be crucial for modulating properties like metabolic stability, binding affinity, and lipophilicity.[2]
-
Agrochemicals: The compound is used to synthesize advanced herbicides and insecticides.[1][2] The toxophore generated from this scaffold is effective in various crop protection agents.
-
Specialty Chemicals: It is also used in the manufacturing of dyes, polymers, and other fine chemicals where specific optoelectronic or material properties are required.[12]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [4][6] |
| Skin Irritation | H315 | Causes skin irritation | [4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6] |
Recommended Handling and PPE
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][9]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[6] For operations with a high risk of splashing, a face shield is recommended.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][9][16] Use non-sparking tools and ground all equipment to prevent static discharge.[6][9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[6]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science sectors. Its well-defined molecular structure, predictable reactivity, and established synthetic pathways make it a reliable and versatile building block. For researchers and drug development professionals, a thorough understanding of its properties and safe handling is the first step toward unlocking its full potential in the synthesis of next-generation molecules.
References
- This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [Link]
- This compound | C7H6ClF | CID 520630 - PubChem - NIH. [Link]
- CAS No : 452-75-5 | Product Name : this compound | Pharmaffili
- This compound - African Rock Art. [Link]
- This compound - Stenutz. [Link]
- This compound: Synthesis and Safety Consider
- CN102786386A - Preparation method of this compound - Google P
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 452-75-5|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. 452-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound CAS#: 452-75-5 [chemicalbook.com]
- 12. This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [brilliantpharm.com]
- 13. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. fishersci.at [fishersci.at]
Solubility and stability of 4-Chloro-2-fluorotoluene
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluorotoluene
Introduction
This compound (CAS No. 452-75-5) is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups on a benzene ring, imparts specific reactivity that is highly valued in the development of novel pharmaceuticals and advanced agrochemicals.[1][2][3] For researchers and drug development professionals, a thorough understanding of its fundamental physicochemical properties—specifically its solubility and stability—is not merely academic. These parameters are critical determinants of its handling, storage, reaction kinetics, and ultimate utility in multi-step synthetic pathways.
This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. Moving beyond a simple data sheet, we will explore the causality behind its behavior, present standardized protocols for its characterization, and offer field-proven insights to aid in its effective application.
Core Physicochemical Properties
A baseline understanding of the key physicochemical properties of this compound is essential before delving into its solubility and stability characteristics. These properties, summarized in the table below, govern its behavior in various physical and chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClF | [4][5][6][7][8][9][10] |
| Molecular Weight | 144.57 g/mol | [4][5][6][9][10] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4][7][11][12][13] |
| Boiling Point | 158 °C at 743 mmHg; ~181 °C | [4][6][7][12][14] |
| Density | ~1.186 - 1.23 g/mL at 25 °C | [4][6][7][12][14] |
| Flash Point | ~51 °C (124 °F) | [4][6][7][12][13][15] |
| Decomposition Temp. | 136 °C | [11] |
| Water Solubility | Insoluble | [4][7][12][13][14] |
Solubility Profile: A Tale of Polarity
The solubility of a synthetic intermediate is a critical factor that influences solvent selection for reactions, purification processes (such as crystallization and chromatography), and formulation.
Aqueous vs. Organic Solubility
This compound is consistently reported as being insoluble in water .[4][7][12][13][14] This is a direct consequence of its molecular structure. As a nonpolar aromatic hydrocarbon, it lacks the necessary functional groups (e.g., hydroxyl, carboxyl) to form significant hydrogen bonds with polar water molecules.
Conversely, it is soluble in common organic solvents such as ethers and alcohols.[14] This miscibility is governed by the "like dissolves like" principle, where its nonpolar nature allows for favorable intermolecular interactions (van der Waals forces) with other organic solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
To quantitatively determine the solubility of this compound in a specific solvent, the OECD Guideline 105 (Water Solubility) shake-flask method is a universally accepted standard. The causality behind this protocol is to achieve a saturated, equilibrated solution from which a reliable concentration can be measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, acetonitrile) in a flask of suitable size. The excess is crucial to ensure saturation is reached.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours). This ensures that the system reaches thermodynamic equilibrium. A preliminary test can determine the time required to reach this state.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature until the excess, undissolved compound has fully settled. Centrifugation at the same temperature can be used to accelerate this separation.
-
Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant liquid. It is critical not to disturb the undissolved material.
-
Quantification: Dilute the aliquot as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in mg/mL or g/100g ).
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Forced Degradation
Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage and for preventing the formation of unwanted byproducts in reactions. Forced degradation, or stress testing, is a systematic way to probe its intrinsic stability.[16]
Storage and Handling
Safety data indicates that this compound is a flammable liquid and should be stored away from heat, sparks, open flames, and other ignition sources.[5][11][15] The recommended storage condition is in a tightly closed container placed in a dry, cool, and well-ventilated area.[11][13] It should be kept separate from incompatible materials, such as strong oxidizing agents.[17] While generally stable, fire may produce irritating, corrosive, and/or toxic gases.[15]
Forced Degradation Studies
As mandated by the International Council for Harmonisation (ICH) guidelines, forced degradation studies are essential in pharmaceutical development.[16][18] They help identify likely degradation products and are used to develop stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradants.[19]
Potential Degradation Pathways:
-
Hydrolytic Degradation: While insoluble in water, under prolonged exposure to harsh acidic or basic conditions at elevated temperatures, hydrolysis could occur. The C-Cl bond is more susceptible to nucleophilic substitution than the very stable C-F bond.
-
Oxidative Degradation: Strong oxidizing agents (e.g., hydrogen peroxide) can attack the molecule. A likely pathway is the oxidation of the benzylic methyl group to a benzyl alcohol, then to a benzaldehyde, and finally to a 4-chloro-2-fluorobenzoic acid.[20]
-
Photolytic Degradation: Exposure to high-intensity UV light can induce photochemical reactions. This can involve the homolytic cleavage of the C-Cl bond to form radical species, which could lead to a variety of secondary products.
-
Thermal Degradation: The compound has a documented decomposition temperature of 136°C.[11] High temperatures, especially in the presence of catalysts or impurities, can lead to complex decomposition pathways.[21][22]
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical approach to stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation pathways are observed without destroying the molecule entirely.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH. Maintain the mixture at a controlled temperature (e.g., 60-80 °C) for a set period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature for a set period.
-
Thermal Degradation: Place a sample of the neat liquid or a solid-state sample in a controlled-temperature oven (e.g., at 105 °C) for several days.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined duration. A control sample should be wrapped in foil to exclude light.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.
-
Mass Balance: Evaluate the results to ensure that the decrease in the parent compound is reasonably balanced by the appearance of degradation products. This provides confidence that all major degradants are being detected.[18]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 452-75-5 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-クロロ-2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 452-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. This compound (≥99%) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound CAS#: 452-75-5 [amp.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. brilliantpharm.com [brilliantpharm.com]
- 15. This compound(452-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. fishersci.com [fishersci.com]
- 18. 45160177 forced-degradation | PPT [slideshare.net]
- 19. pharmtech.com [pharmtech.com]
- 20. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 21. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 22. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-fluorotoluene for Research and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Chloro-2-fluorotoluene (CAS No. 452-75-5), a versatile halogenated aromatic compound pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] As a Senior Application Scientist, this document is structured to move beyond mere procedural listings, offering a detailed rationale for each safety measure, grounded in the specific chemical and toxicological properties of this compound. The objective is to empower researchers and drug development professionals with the knowledge to mitigate risks, ensure a safe laboratory environment, and maintain regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid and vapor that poses several health hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] A thorough understanding of its properties is the cornerstone of safe handling.
GHS Classification and Associated Risks
The Globally Harmonized System (GHS) classification for this compound dictates the primary hazards that must be addressed in any handling protocol.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3][4] |
The flammability of this compound necessitates strict control of ignition sources. Its irritating properties to the skin, eyes, and respiratory system are due to its chemical reactivity with biological tissues. The presence of halogen atoms on the aromatic ring can influence its metabolic pathways and toxicological profile.[6]
Physical and Chemical Properties Informing Safe Handling
Understanding the physical properties of this compound is crucial for designing safe experimental setups and emergency procedures.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₆ClF | Indicates the presence of chlorine and fluorine, which affects reactivity and disposal requirements. |
| Molecular Weight | 144.57 g/mol [4][7] | Relevant for stoichiometric calculations and vapor density considerations. |
| Appearance | Colorless to light yellow liquid[3] | Visual inspection can help in identifying the substance and detecting contamination. |
| Boiling Point | 158 °C/743 mmHg (lit.)[7][8] | Distillation and reactions at elevated temperatures require careful temperature control to avoid excessive vapor generation. |
| Flash Point | 51 °C (123.8 °F) - closed cup[7] | The low flash point indicates that flammable vapors can be present at temperatures commonly found in a laboratory. |
| Density | 1.186 g/mL at 25 °C (lit.)[7][8] | Heavier than water, which has implications for spill cleanup. |
| Vapor Pressure | 23.4 mmHg at 25°C[5] | The significant vapor pressure at room temperature underscores the need for adequate ventilation to prevent the buildup of flammable and irritant vapors. |
| Water Solubility | Insoluble[8] | Spills on water will not readily dissipate and require appropriate containment. |
The combination of a relatively low flash point and significant vapor pressure means that a flammable atmosphere can be created at ambient temperatures. This necessitates the use of well-ventilated areas and the strict avoidance of ignition sources.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
The Primacy of Engineering Controls
Engineering controls are the first and most important line of defense. All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[3] The fume hood sash should be kept as low as possible. For procedures with a risk of splashing, a blast shield should also be used. All equipment used for transferring or reacting this chemical should be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[3][5]
A Scientist's Guide to Selecting the Right PPE
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[3] A face shield should be worn over the goggles, especially when transferring larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection:
-
Gloves: Standard nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided for extended contact.[9][10] For handling this compound, butyl rubber or Viton™ gloves are recommended for better protection.[11] Neoprene gloves can also be a suitable alternative.[4][11] Always inspect gloves for any signs of degradation before use and replace them immediately if they are contaminated.
-
Lab Coat and Apron: A flame-retardant lab coat is essential. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]
Caption: PPE selection workflow based on risk assessment.
Safe Handling, Storage, and Incompatibility
Adherence to strict protocols for handling and storage is critical to prevent accidents.
Prudent Handling Practices
-
Always work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Take precautionary measures against static discharge by grounding all equipment.[5][13]
Storage Requirements for Stability and Safety
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][13]
-
Store in a flammable liquids cabinet.
-
Store separately from incompatible materials.
Known Incompatibilities
This compound is incompatible with:
-
Strong oxidizing agents: Can lead to violent reactions, increasing the risk of fire and explosion.[1][14]
-
Strong acids and bases: May cause decomposition or unwanted reactions.[8]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an incident.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Spill and Leak Response
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel and your institution's Environmental Health and Safety (EHS) department.
-
Contain the spill if it can be done without risk.
-
Prevent the spill from entering drains or waterways.
-
Caption: Decision workflow for spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[14] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and hydrogen fluoride.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Waste Disposal and Decontamination: A Cradle-to-Grave Responsibility
Proper disposal of halogenated organic compounds is a critical aspect of laboratory safety and environmental protection.[3]
Waste Segregation and Disposal
-
Halogenated organic waste must be collected separately from non-halogenated waste.[3][15]
-
Collect all waste, including rinsates from cleaning glassware, in a designated, properly labeled hazardous waste container.[3]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Follow your institution's hazardous waste disposal procedures for pickup and disposal by qualified personnel.
Decontamination of Laboratory Equipment
-
All contaminated glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood.[3]
-
The rinsate must be collected as halogenated hazardous waste.[3]
-
After the initial rinse, glassware can be washed with soap and water.
Toxicological Insights for the Informed Researcher
While the GHS pictograms provide a summary of the hazards, a deeper understanding of the toxicology of chlorinated toluenes is beneficial for the target audience. Chronic exposure to some chlorinated toluenes can affect the liver, thyroid, and central nervous system.[6] While specific long-term toxicity data for this compound is limited, its structural similarity to other chlorinated toluenes warrants a cautious approach and strict adherence to exposure minimization.
Conclusion
This compound is an invaluable reagent in modern chemical synthesis. However, its utility is matched by its potential hazards. A comprehensive safety culture, built upon a foundation of understanding the chemical's properties, diligent use of engineering controls and PPE, and strict adherence to safe handling and emergency procedures, is paramount. This guide serves as a technical resource to empower researchers and scientists to work with this compound confidently and safely, ensuring both personal well-being and the integrity of their research.
References
- This compound | C7H6ClF | CID 520630 - PubChem. (n.d.).
- Glove Selection Guide - University of South Alabama. (n.d.).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Glove Compatibility - CP Lab Safety. (n.d.).
- Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (n.d.).
- This compound: Synthesis and Safety Considerations. (2025, December 11).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Toluene - Hazardous Substance Fact Sheet. (n.d.).
- hazardous waste segregation. (n.d.).
- Chlorobenzes and -toluenes | REWE Group. (n.d.).
- This compound - African Rock Art. (n.d.).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. southalabama.edu [southalabama.edu]
- 5. desotec.com [desotec.com]
- 6. rewe-group.com [rewe-group.com]
- 7. calpaclab.com [calpaclab.com]
- 8. geneseo.edu [geneseo.edu]
- 9. gloves.com [gloves.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 14. nj.gov [nj.gov]
- 15. bucknell.edu [bucknell.edu]
A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Chloro-2-fluorotoluene for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-2-fluorotoluene in Modern Drug Discovery
This compound (CAS No. 452-75-5) is a deceptively simple aromatic building block that has become a cornerstone in the synthesis of complex pharmaceutical agents and agrochemicals. Its strategic placement of chloro and fluoro substituents on the toluene ring imparts unique reactivity and metabolic properties to derivative molecules. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine atom provides a versatile handle for a variety of cross-coupling reactions. Consequently, the reliable procurement of high-purity this compound is a critical first step in many drug discovery and development programs.
This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing, evaluating, and implementing quality control measures for commercial supplies of this compound. As a senior application scientist, my objective is not merely to list suppliers, but to provide a framework for making informed decisions that ensure the integrity and reproducibility of your research.
Navigating the Commercial Landscape: A Global Supplier Overview
The commercial availability of this compound is robust, with suppliers ranging from large, multinational corporations to specialized regional manufacturers. The choice of supplier will often depend on the scale of research (milligram to kilogram), required purity, and the level of regulatory documentation needed.
| Supplier | Region(s) Served | Typical Purity | Available Quantities | Direct Product Link |
| Sigma-Aldrich (Merck) | Global | ≥99% | Grams to Kilograms | |
| TCI America | North America, Global | ≥98.0% (GC) | Grams to Kilograms | [View Product]( |
Navigating the Synthetic Potential of 4-Chloro-2-fluorotoluene: A Guide to Reactivity and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluorotoluene (CAS No. 452-75-5) is a pivotal halogenated aromatic intermediate, instrumental in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fine chemical industries[1]. Its unique substitution pattern—an activating methyl group and two deactivating but ortho-, para-directing halogens—creates a nuanced reactivity profile that can be strategically exploited. This guide provides a comprehensive exploration of the reactivity of this compound with common reagents. We will delve into the mechanistic underpinnings of its reactions, offering field-proven insights into electrophilic and nucleophilic aromatic substitution, metal-mediated cross-coupling, and side-chain functionalization. Each section includes detailed, self-validating experimental protocols and visual aids to empower researchers in leveraging this versatile building block to its full potential.
Core Molecular Characteristics and Synthetic Overview
This compound is a colorless liquid at room temperature, soluble in common organic solvents like ethers and alcohols, but insoluble in water[2]. Understanding its fundamental properties is the first step in designing effective synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 452-75-5 | [1] |
| Molecular Formula | C₇H₆ClF | [1][3] |
| Molecular Weight | 144.57 g/mol | [3][4][5] |
| Boiling Point | ~158 °C at 743 mmHg | [6] |
| Density | ~1.186 g/mL at 25 °C | [6] |
| Refractive Index | n20/D ~1.498 | [6] |
| Flash Point | ~62 °C (124 °F) | [1][2] |
The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction, starting from 5-chloro-2-methylaniline. This process involves diazotization followed by decomposition of the diazonium salt in the presence of a fluoride source, a method that provides high purity and yield[7].
Representative Synthesis Protocol: Diazotization-Fluorination
This protocol is adapted from established industrial methods for preparing fluorinated aromatics from anilines[7][8][9]. The causality behind this choice rests on the high regioselectivity and yield afforded by the diazotization pathway for introducing fluorine.
-
Salification: In a suitable reactor, anhydrous hydrogen fluoride (2-5 molar equivalents) is cooled to 0-5 °C. 5-Chloro-2-methylaniline (1 molar equivalent) is added dropwise, maintaining the temperature below 15 °C to form the anilinium salt. This exothermic step must be controlled to prevent side reactions.
-
Diazotization: The mixture is further cooled to between -3 °C and 0 °C. A solution of sodium nitrite (1-1.5 molar equivalents) is added slowly, keeping the temperature constant. This forms the key diazonium fluoride intermediate. The slow addition is critical to prevent dangerous temperature excursions and decomposition of the diazonium salt.
-
Thermolysis (Schiemann Decomposition): The reaction mixture is then carefully warmed. Nitrogen gas is evolved as the C-N bond is cleaved and the C-F bond is formed. A typical protocol involves a staged temperature increase, for instance, holding at 0-20 °C, then 20-40 °C, to ensure a controlled release of N₂ gas[7].
-
Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is separated. It is washed with a weak base (e.g., sodium carbonate solution) to neutralize residual acid, then with water. The final product is purified by vacuum distillation to yield this compound with a purity often exceeding 99%[7][8].
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Nitration
Nitration introduces a nitro group (-NO₂), a key functional group for further transformations. The nitration of 4-chlorotoluene is known to yield a mixture of 4-chloro-2-nitrotoluene (65%) and 4-chloro-3-nitrotoluene (35%).[10][11] For this compound, the directing effects predict that nitration will predominantly occur at position 5.
Protocol: Nitration of this compound
-
Preparation: In a flask equipped with a dropping funnel and thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0-5 °C. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Addition: Add this compound dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice. The crude product, 4-chloro-2-fluoro-5-nitrotoluene, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water until neutral, and recrystallize from ethanol or purify by column chromatography to isolate the major isomer.
Reactivity of Substituents
The methyl and chloro groups serve as reactive handles for a variety of powerful transformations. The C-F bond is generally unreactive under these conditions.[12]
Side-Chain Bromination of the Methyl Group
The methyl group can be halogenated under free-radical conditions to produce 4-chloro-2-fluoro-benzyl bromide, a valuable alkylating agent. This reaction is typically initiated by UV light or a radical initiator like AIBN or benzoyl peroxide.
Protocol: Free-Radical Bromination [6]1. Setup: Dissolve this compound in a non-polar solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source. 2. Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN). 3. Bromination: Heat the mixture to reflux and add N-Bromosuccinimide (NBS) portion-wise. NBS is used as a source of bromine radicals at a constant, low concentration, which minimizes the formation of dibrominated side products. 4. Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. 5. Work-up: Cool the reaction, filter off the succinimide byproduct, and wash the filtrate. 6. Purification: Remove the solvent under reduced pressure. The resulting crude 4-chloro-2-fluoro-benzyl bromide can be purified by vacuum distillation or chromatography.
Metal-Mediated Cross-Coupling at the Chlorine Position
The carbon-chlorine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions.[12] This differential reactivity is a cornerstone of modern organic synthesis, allowing for selective functionalization. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are particularly effective.[13][14][15][16]
The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is the rate-determining step and occurs preferentially over the much stronger C-F bond. The resulting Aryl-Pd(II)-Cl complex then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling
-
Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water), add this compound (1 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours.
-
Monitoring: Track the reaction progress using GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Metal-Halogen Exchange
The C-Cl bond can also undergo metal-halogen exchange with strong organometallic bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi).[17][18][19] This reaction is extremely fast and must be performed at very low temperatures (typically -78 °C) to prevent side reactions. The exchange generates a highly reactive aryllithium species, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones). The rate of exchange follows the trend I > Br > Cl, with fluorine being generally unreactive.[17]
Protocol: Lithiation and Electrophilic Quench
-
Setup: Dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction at -78 °C for 30-60 minutes.
-
Electrophilic Trap: Add the desired electrophile (e.g., dry ice for carboxylation, or an aldehyde) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify via standard methods (chromatography, recrystallization, or distillation).
Conclusion
This compound presents a landscape of synthetic opportunities defined by the distinct reactivity of its aromatic core and its substituents. By understanding the electronic and steric factors that govern its behavior, chemists can selectively functionalize the molecule at multiple sites. Electrophilic substitution is directed to the C5 position, the methyl group can be readily converted into a benzylic bromide, and the chloro substituent provides a reliable handle for modern cross-coupling and organometallic chemistry, leaving the robust C-F bond intact. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable intermediate into their synthetic programs, facilitating the development of novel pharmaceuticals and advanced materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- ChemicalBook. This compound synthesis.
- Inner Mongolia Brilliant Pharmaceutical Co., Ltd. This compound - 452-75-5.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Fine Chemicals.
- Google Patents. (CN102786386A) Preparation method of this compound.
- Sigma-Aldrich. This compound ≥ 99%.
- Benchchem. 4-Bromo-2-fluorotoluene | 51436-99-8.
- PubChem - NIH. 4-Chlorotoluene | C7H7Cl | CID 7810.
- African Rock Art. This compound.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- ChemicalBook. 4-Chloro-2-nitrotoluene synthesis.
- ChemicalBook. 2-Chloro-4-fluorotoluene synthesis.
- ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Metal–halogen exchange.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikiwand. Metal–halogen exchange.
- ETH Zurich. (2019). Advanced Organolithium Chemistry.
- Google Patents. (US2876267A)
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- PubChem - NIH. This compound | C7H6ClF | CID 520630.
- Google Patents. (CN110759806A) Preparation method of 2-chloro-4-fluorotoluene.
- Santa Cruz Biotechnology. This compound | CAS 452-75-5.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [brilliantpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 10. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 11. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 16. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. wikiwand.com [wikiwand.com]
- 19. ethz.ch [ethz.ch]
A Technical Guide to 4-Chloro-2-fluorotoluene: Nomenclature, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluorotoluene is a halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its specific substitution pattern offers unique reactivity, making it an indispensable intermediate in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its formal IUPAC nomenclature, physicochemical properties, established synthesis protocols, and key applications in modern drug discovery, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Nomenclature
While commonly referred to as this compound, understanding the formal principles of IUPAC nomenclature is crucial for unambiguous scientific communication.
IUPAC Nomenclature Analysis
According to the 2013 IUPAC Recommendations and Preferred Names, the name "toluene" is retained as a preferred IUPAC name (PIN) for methylbenzene.[1][2] When toluene is used as the parent hydride, the carbon atom bearing the methyl group is designated as C1.[2][3] Substituents are then numbered to give the lowest possible locants.
For the compound :
-
The parent name is toluene .
-
The substituents are chloro (Cl) and fluoro (F).
-
Numbering begins at the methyl group (C1). To assign the lowest locants, we number the ring towards the fluorine atom. This places the fluoro group at position 2 and the chloro group at position 4.
-
Listing the substituents alphabetically (chloro, fluoro) leads to the name: This compound .
An alternative, systematic name treats the molecule as a substituted benzene. In this case, the substituents are methyl, fluoro, and chloro. Numbering is assigned to give the lowest locants, starting at one substituent and proceeding around the ring. This results in 4-chloro-2-fluoro-1-methylbenzene .[4][5] While both names are unambiguous, This compound is widely used and accepted in commercial and research contexts.[6][7]
Chemical Structure and Identifiers
The structural representation and key identifiers are fundamental for database searches and regulatory compliance.
dot graph "4_Chloro_2_fluorotoluene" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
} Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 452-75-5 | [4][6] |
| Molecular Formula | C₇H₆ClF | [4][6] |
| Molecular Weight | 144.57 g/mol | [4][8] |
| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N | [9] |
| Canonical SMILES | Cc1ccc(Cl)cc1F |
| EC Number | 207-210-3 |[4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties is essential for designing experiments, ensuring safe handling, and verifying product purity.
Physical Properties
This compound is a colorless to light yellow liquid at standard conditions.[4] Its halogen substituents contribute to a density greater than water and a relatively high boiling point.
Table 2: Physicochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Ambient | [4] |
| Density | 1.186 g/mL | at 25 °C | |
| Boiling Point | 158 °C | at 743 mmHg | [4] |
| Flash Point | 51 °C (123.8 °F) | Closed cup | |
| Refractive Index (n20/D) | 1.498 - 1.502 | at 20 °C | [4] |
| Water Solubility | Insoluble | Ambient | [4][10] |
| Vapor Pressure | 23.4 mmHg | at 25 °C |[4] |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural elucidation and quality control.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the adjacent fluorine atom.[9]
-
¹³C NMR: The carbon spectrum shows distinct signals for the seven carbon atoms, with the carbon atoms bonded to fluorine and chlorine exhibiting characteristic shifts and C-F coupling.[11]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring and methyl group, C=C aromatic ring stretching, and strong absorptions corresponding to the C-Cl and C-F bonds.[8]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common industrial route is a modified Sandmeyer reaction, specifically the Balz-Schiemann reaction, starting from a substituted aniline.[12]
Synthesis Pathway: Balz-Schiemann Reaction
This established method involves diazotization of an aniline precursor followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Causality of Experimental Choices:
-
Starting Material: 5-Chloro-2-methylaniline is the logical precursor, as its amino and methyl groups are in the correct relative positions to yield the desired product.
-
Diazotization Reagent: Sodium nitrite (NaNO₂) in the presence of a strong acid (like anhydrous hydrofluoric acid) is the standard method for converting an aromatic amine into a diazonium salt. The low temperature (-3 °C to 0 °C) is critical to prevent the unstable diazonium salt from decomposing prematurely.[12]
-
Fluoride Source: Anhydrous hydrofluoric acid (HF) serves a dual role: it acts as the reaction solvent and the fluoride source for the subsequent decomposition step, simplifying the process compared to traditional methods that use fluoroboric acid.[12]
-
Thermolysis: Gentle heating (0-40 °C) provides the activation energy for the diazonium salt to decompose, releasing nitrogen gas and allowing the fluoride ion to substitute onto the aromatic ring.[12] This controlled decomposition is key to preventing side reactions and ensuring a high yield.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif"]; edge [fontname="sans-serif", color="#4285F4"];
} Caption: Synthesis workflow for this compound.
Experimental Protocol (Illustrative)
The following protocol is based on established patent literature and provides a self-validating system for synthesis.[12]
Step 1: Salification
-
In a suitable reactor, charge anhydrous hydrofluoric acid (2-5 molar equivalents).
-
Cool the reactor to between 5-7 °C.
-
Slowly add 5-chloro-2-methylaniline (1 molar equivalent) dropwise, maintaining the temperature.
-
Stir the resulting mixture for 1-3 hours to ensure complete salt formation.
Step 2: Diazotization
-
Cool the mixture to a range of -3 °C to 0 °C.
-
Prepare a solution or slurry of sodium nitrite (1-1.5 molar equivalents).
-
Add the sodium nitrite portion-wise or as a controlled drip, ensuring the reaction temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring at -3 °C to 0 °C for 1-3 hours. Self-Validation Check: The absence of the starting aniline can be confirmed by thin-layer chromatography (TLC).
Step 3: Thermolysis and Workup
-
Slowly warm the reaction mixture to 0-40 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain the temperature until gas evolution ceases, indicating the completion of the decomposition.
-
Proceed with an aqueous workup, neutralizing any remaining acid with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
Step 4: Purification
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid with high purity. Self-Validation Check: Purity should be assessed by Gas Chromatography (GC) and structure confirmed by NMR spectroscopy.
Applications in Research and Drug Development
Halogenated organic compounds are cornerstones of medicinal chemistry.[13] The chlorine and fluorine atoms in this compound serve distinct roles, making it a valuable building block for pharmaceuticals and agrochemicals.[14][15]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity (through interactions with protein backbones), and modulate the pKa of nearby functional groups. The chlorine atom can also participate in halogen bonding and provides a site for further chemical modification.
-
Synthetic Handle: The molecule's structure provides multiple sites for further functionalization. The methyl group can be halogenated to form a benzyl bromide derivative, a potent alkylating agent. The aromatic ring itself can undergo further electrophilic or nucleophilic substitution, or participate in cross-coupling reactions.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): As a versatile intermediate, it is used in the synthesis of complex molecules targeting a range of diseases.[15] The specific substitution pattern is often a key feature in the final API's structure-activity relationship (SAR).
dot graph "Logical_Relationships" { node [shape=box, style=rounded, fontname="sans-serif"];
} Caption: Role of structural features in drug development.
Safety and Handling
This compound is a flammable liquid and an irritant.[4]
-
Hazards: Flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Keep away from heat, sparks, and open flames (P210).[4] Wear protective gloves, clothing, and eye/face protection (P280). Use only in a well-ventilated area (P271).[4]
-
Storage: Store in a well-ventilated place. Keep cool. Store in a flammable liquids area.[4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- CAS No : 452-75-5 | Product Name : this compound.
- This compound - 452-75-5. Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [Link]
- This compound: Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN102786386A - Preparation method of this compound.
- This compound | C7H6ClF | CID 520630. PubChem - NIH. [Link]
- What is the correct organic nomenclature of this substituted toluene?. Chemistry Stack Exchange. [Link]
- What is toluene's IUPAC name?. Quora. [Link]
- This compound. African Rock Art. [Link]
- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 15.1: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]
- Short Summary of IUPAC Nomenclature of Organic Compounds. University of Wisconsin-La Crosse. [Link]
- Nomenclature of Aromatic Compounds with a Single Substituent. Moodle. [Link]
- 2-Chloro-4-fluorotoluene. NIST WebBook. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cuyamaca.edu [cuyamaca.edu]
- 4. echemi.com [echemi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. 452-75-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]
- 10. This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [brilliantpharm.com]
- 11. spectrabase.com [spectrabase.com]
- 12. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
Methodological & Application
The Strategic Role of 4-Chloro-2-fluorotoluene in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Architectural Value of a Fluorinated Synthon
In the competitive landscape of agrochemical development, the starting materials often dictate the novelty, efficacy, and economic viability of the final active ingredient. 4-Chloro-2-fluorotoluene (CAS 452-75-5), a halogenated aromatic compound, has emerged as a critical and versatile intermediate in the synthesis of complex crop protection agents.[1][2] Its strategic importance lies in the specific arrangement of its functional groups: a nucleophilic methyl group amenable to functionalization, and a uniquely substituted aromatic ring whose chloro and fluoro substituents influence both the reactivity of the molecule during synthesis and the biological activity of the final product.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond a simple catalog of reactions to explain the causality behind the selection of specific synthetic routes and reagents. The protocols detailed herein are designed to be self-validating, providing researchers and process chemists with a robust framework for leveraging this key building block in the creation of next-generation herbicides and insecticides.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for both safety and reaction success. This compound is a flammable liquid that requires careful handling in accordance with its safety data sheet (SDS).[4][5]
| Property | Value | Source |
| CAS Number | 452-75-5 | [5] |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| Boiling Point | 158 °C (at 743 mmHg) | [5] |
| Density | 1.186 g/mL (at 25 °C) | [5] |
| Flash Point | 51 °C (closed cup) | [5] |
| Signal Word | Warning | [5] |
| Hazard Class | Flammable Liquid 3 | [5] |
Part 1: Synthesis of Key Intermediate 1: 4-Chloro-2-fluorobenzaldehyde
The conversion of the toluene methyl group into a reactive aldehyde is a primary and powerful strategy for elaborating the molecular framework. The aldehyde serves as a linchpin for introducing diverse functionalities through reactions like condensation, oxidation, reduction, and reductive amination.[3] A robust and high-yield pathway to 4-Chloro-2-fluorobenzaldehyde proceeds via a two-step, one-pot radical halogenation followed by hydrolysis.
Causality of Method Selection:
-
Side-Chain Halogenation: Direct oxidation of the methyl group can be challenging and may lead to over-oxidation or ring hydroxylation. A more controlled approach is the free-radical halogenation of the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation (the Wohl-Ziegler reaction) as it provides a low, steady concentration of bromine, minimizing unwanted ring bromination and other side reactions.[6][7] The reaction is initiated by light or a radical initiator like AIBN.
-
Hydrolysis: The resulting 4-chloro-2-fluorobenzyl bromide is a reactive benzylic halide that can be readily hydrolyzed to the corresponding aldehyde. Performing the hydrolysis in the same pot, often with a carbonate base, is an efficient method analogous to established procedures for similar structures.[8]
Workflow for 4-Chloro-2-fluorobenzaldehyde Synthesis
Caption: Synthetic workflow from this compound to the aldehyde intermediate.
Experimental Protocol 1: Synthesis of 4-Chloro-2-fluorobenzaldehyde
-
Setup: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add this compound (1.0 eq.). Dissolve it in a suitable solvent such as carbon tetrachloride or cyclohexane (note: non-chlorinated solvents are preferred for environmental reasons).[9]
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) while illuminating with a tungsten lamp to facilitate radical initiation.[8] Monitor the reaction progress by GC or TLC until the starting material is consumed. The denser succinimide byproduct will float to the surface upon completion.
-
Hydrolysis: After cooling the mixture, add an aqueous solution of calcium carbonate (2.0 eq.) and reflux the biphasic mixture vigorously for 12-15 hours to hydrolyze the benzyl bromide intermediate.[8]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-fluorobenzaldehyde.
Part 2: Synthesis of Key Intermediate 2: 4-Chloro-2-fluoroaniline
The synthesis of an aniline derivative from this compound opens a crucial pathway to a different class of agrochemicals, particularly herbicides that rely on a substituted aniline core. This transformation is achieved through a classical nitration-reduction sequence.
Causality of Method Selection:
-
Nitration: The introduction of a nitro group onto the aromatic ring is a standard electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The methyl group is activating and ortho-, para-directing. The fluoro and chloro groups are deactivating but also ortho-, para-directing. The fluorine atom's ortho-directing effect is stronger than chlorine's. The most likely position for nitration is C5 (ortho to fluorine, meta to chlorine), which is sterically accessible. A standard mixed acid (HNO₃/H₂SO₄) nitration is effective.[5]
-
Reduction: The reduction of the nitro group to an amine must be performed chemoselectively, leaving the aryl halides intact. While catalytic hydrogenation is an option, a more common and robust laboratory/industrial method is metal-acid reduction, such as with iron powder in acidic medium (Bechamp reduction) or tin in methanol.[10] These methods are highly effective for the selective reduction of nitroarenes without affecting aryl chlorides or fluorides.[11]
Workflow for 4-Chloro-2-fluoroaniline Synthesis
Caption: Synthetic pathway from this compound to the key aniline intermediate.
Experimental Protocol 2: Synthesis of 4-Chloro-2-fluoro-5-aminotoluene
-
Nitration: Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath. Add this compound (1.0 eq.) dropwise while maintaining the temperature. Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid and add it dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up (Nitration): Carefully pour the reaction mixture onto crushed ice. The solid nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude 4-chloro-2-fluoro-5-nitrotoluene.
-
Reduction: To a flask containing the crude nitrotoluene, add a mixture of ethanol and water. Add iron powder (Fe, 3-4 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl). Heat the mixture to reflux and stir vigorously. The reaction is exothermic. Monitor the disappearance of the starting material by TLC (typically 3-6 hours).
-
Work-up and Purification (Reduction): Once the reaction is complete, cool the mixture and make it basic with an aqueous solution of sodium carbonate or ammonia to precipitate iron salts. Filter the mixture through a pad of celite, washing the filter cake with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to give the crude aniline product, which can be purified by vacuum distillation or recrystallization.
Part 3: Application in Advanced Herbicide Synthesis - The Pathway to Tiafenacil
The true value of this compound is demonstrated when its derivatives are incorporated into high-value active ingredients. The herbicide Tiafenacil, a potent protoporphyrinogen oxidase (PPO) inhibitor, contains a 2-chloro-4-fluoro-5-aminophenyl moiety, which can be derived from the aniline intermediate synthesized in Part 2.[1][12]
The synthesis of Tiafenacil from 2-chloro-4-fluoro-5-nitroaniline (a close derivative of the product from Protocol 2) involves the construction of the pyrimidinedione ring followed by several coupling steps to build the side chain.[1] This demonstrates how the specific substitution pattern established from the start with this compound is carried through to the final, biologically active molecule.
Conceptual Workflow for Tiafenacil Synthesis
Caption: Conceptual link between the aniline intermediate and the final herbicide, Tiafenacil.
While a full, step-by-step protocol for the entire Tiafenacil synthesis is beyond the scope of this note, the key takeaway is the direct lineage from the starting material. The 4-chloro and 2-fluoro substitution pattern on the aniline ring, originating from this compound, is essential for the molecule's ability to bind to and inhibit the PPO enzyme in target weeds.[1]
Conclusion
This compound is more than a simple halogenated solvent; it is a strategic building block for constructing complex and effective agrochemicals. Through controlled functionalization of its methyl group to an aldehyde or transformation of its aromatic ring into an aniline, chemists can access key intermediates that serve as foundations for diverse classes of pesticides. The protocols and workflows detailed in this guide illustrate the logical, high-yield pathways available for these transformations, underscoring the causality behind each synthetic choice. By mastering the chemistry of this versatile synthon, researchers and drug development professionals can accelerate the discovery and production of innovative crop protection solutions.
References
- CN104098453A - Synthetic method for 4-fluorobenzaldehyde. (n.d.).
- This compound. (n.d.). African Rock Art. [Link]
- The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN102786386A - Preparation method of this compound. (n.d.).
- Reductive amin
- Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. (n.d.).
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022, December 12). MDPI. [Link]
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022, June 17).
- Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temper
- Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022, November 21). ACS Organic & Inorganic Au. [Link]
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. [Link]
- Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994, January 14). Science. [Link]
- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025, June 10). PubMed Central. [Link]
- Tiafenacil. (n.d.). PubChem. [Link]
- Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. (2011, July 27).
- m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]
- Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... (n.d.).
- Tiafenacil|CAS 1220411-29-9. (n.d.). DC Chemicals. [Link]
- EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes. (n.d.).
- US2876267A - Purification of 4-chloronitrotoluenes. (n.d.).
- US20250115560A1 - A new process of saflufenacil production using novel intermediates. (n.d.).
- US20060217569A1 - Process for side-chain bromination of alkylbenzenes. (n.d.).
- Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. [Link]
- (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (n.d.).
- p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]
- 4-Chloro-2-nitrotoluene. (n.d.). NIST WebBook. [Link]
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. nbinno.com [nbinno.com]
- 4. 4-CHLORO-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tiafenacil | C19H18ClF4N3O5S | CID 67295585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-2-fluorotoluene as a Versatile Intermediate in Pharmaceutical Manufacturing
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-2-fluorotoluene as a critical intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into its application. Detailed, step-by-step protocols for the synthesis of this compound and its subsequent conversion into a key precursor for the antiretroviral agent Doravirine are presented. This guide is designed to be a self-validating system, with each protocol grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 452-75-5), a substituted aromatic compound, has emerged as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a versatile platform for a variety of chemical transformations. The presence of these functional groups allows for regioselective reactions, making it an ideal starting material for constructing intricate molecular architectures required for therapeutic efficacy.[2]
This guide will focus on the practical application of this compound, providing not just the "how" but also the "why" behind the synthetic protocols. We will explore its synthesis and demonstrate its utility in a multi-step synthesis of a key intermediate for Doravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClF | [4] |
| Molecular Weight | 144.57 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 158 °C at 743 mmHg | [5] |
| Density | 1.186 g/mL at 25 °C | [5] |
| Flash Point | 51 °C (124 °F) - closed cup | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers and alcohols. | [7] |
Safety and Handling:
This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Keep away from heat, sparks, and open flames.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8]
Synthesis of this compound
The efficient synthesis of this compound is crucial for its cost-effective use in pharmaceutical manufacturing. A well-established and high-yield method involves the diazotization of 5-chloro-2-methylaniline followed by a Schiemann-type reaction.[9]
Synthetic Workflow
Detailed Protocol: Synthesis of this compound
This protocol is adapted from a patented method and is designed for high yield and purity.[9]
Materials:
-
5-Chloro-2-methylaniline
-
Anhydrous Hydrofluoric Acid (HF)
-
Sodium Nitrite (NaNO₂)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
Salification:
-
In a suitable reactor equipped for low-temperature reactions and stirring, carefully charge anhydrous hydrofluoric acid (2-5 molar equivalents relative to 5-chloro-2-methylaniline).
-
Cool the anhydrous HF to 5-7 °C.
-
Slowly add 5-chloro-2-methylaniline (1 molar equivalent) dropwise to the cooled anhydrous HF, maintaining the temperature between 5-7 °C.
-
After the addition is complete, continue stirring at 5-7 °C for 1-3 hours to ensure complete salt formation.
-
-
Diazotization:
-
Cool the reaction mixture to a temperature between -3 °C and 0 °C.
-
Slowly add a solution of sodium nitrite (1-1.5 molar equivalents) to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Stir the mixture at -3 °C to 0 °C for 1-3 hours after the addition is complete to form the diazonium salt.
-
-
Thermolysis:
-
Carefully warm the reaction mixture to 0-40 °C. The decomposition of the diazonium salt will occur, releasing nitrogen gas.
-
Maintain the temperature in this range until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully quench the reaction mixture with water and neutralize with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
-
Separate the organic layer.
-
The crude this compound can be purified by distillation to yield the final product with high purity.
-
Causality of Experimental Choices:
-
Anhydrous Hydrofluoric Acid: Serves as both the solvent and the fluorine source for the Schiemann-type reaction. Its use avoids the need for isolating the potentially unstable diazonium tetrafluoroborate salt.[9]
-
Low-Temperature Control: The diazotization step is performed at low temperatures to prevent the premature decomposition of the diazonium salt.
-
Controlled Thermolysis: The gradual warming of the reaction mixture allows for a controlled decomposition of the diazonium salt, minimizing the formation of byproducts.
Application in the Synthesis of a Doravirine Precursor
This compound is a key starting material for the synthesis of a crucial intermediate used in the production of Doravirine, a non-nucleoside reverse transcriptase inhibitor. The synthetic pathway involves a nitration step followed by a reduction.
Synthetic Pathway to Doravirine Intermediate
Protocol 1: Nitration of this compound
This protocol describes the regioselective nitration of this compound to yield 4-chloro-2-fluoro-5-nitrotoluene. The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the desired position.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 10-25 °C) for a specified time, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-fluoro-5-nitrotoluene, which can be further purified by recrystallization or chromatography.
Protocol 2: Reduction of 4-Chloro-2-fluoro-5-nitrotoluene
This protocol details the reduction of the nitro group to an amine, a critical step in the synthesis of many pharmaceutical intermediates. The use of iron in acetic acid is a classic and effective method for this transformation, known for its chemoselectivity.[7]
Materials:
-
4-Chloro-2-fluoro-5-nitrotoluene
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluoro-5-nitrotoluene (1.0 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 equivalents).
-
With vigorous stirring, add glacial acetic acid (1-2 equivalents) portion-wise.
-
Heat the reaction mixture to 70-90 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 5-amino-4-chloro-2-fluorotoluene.
-
The product can be purified by column chromatography or recrystallization if necessary.
Expertise & Experience Insights:
The choice of iron in acetic acid for the reduction is deliberate. Catalytic hydrogenation with palladium on carbon, while often efficient, carries a risk of dehalogenation, which would be a detrimental side reaction in this synthesis. The Fe/AcOH system is generally more tolerant of halogen substituents on the aromatic ring.[7]
Conclusion
This compound is a strategically important intermediate in pharmaceutical manufacturing, offering a versatile scaffold for the synthesis of complex APIs. The protocols detailed in this guide provide a practical framework for its synthesis and its application in the construction of a key precursor for the antiretroviral drug Doravirine. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can effectively and safely utilize this valuable building block in their drug discovery and development endeavors.
References
- ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Retrieved from a relevant chemical supplier's website.
- Inner Mongolia Brilliant Pharmaceutical Co., Ltd. (n.d.). This compound - 452-75-5. Retrieved from a relevant chemical supplier's website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Fine Chemicals. Retrieved from a relevant chemical supplier's website.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Sigma-Aldrich. (n.d.). This compound ≥99%. Retrieved from a relevant chemical supplier's website.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11). This compound: Synthesis and Safety Considerations. Retrieved from a relevant chemical supplier's website.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- African Rock Art. (n.d.). This compound. Retrieved from a relevant chemical supplier's website.
- Pharmaffiliates. (n.d.). CAS No : 452-75-5 | Product Name : this compound. Retrieved from a relevant chemical supplier's website.
- ResearchGate. (2025, August 7). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. (n.d.). Retrieved from a relevant chemical supplier's website.
- PubChem. (n.d.). This compound.
Sources
- 1. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
Application Notes & Protocols for Suzuki Coupling Reactions Involving 4-Chloro-2-fluorotoluene
Introduction: Synthesizing Value from a Challenging Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in the creation of complex molecules, particularly the biaryl scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on a particularly relevant yet challenging electrophile: 4-Chloro-2-fluorotoluene. The biaryl structures derived from this molecule are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity, while the methyl group provides a key structural element. However, the inherent strength and low reactivity of the Carbon-Chlorine bond in aryl chlorides present a significant hurdle compared to their bromide or iodide counterparts.[4][5][6] Overcoming this challenge requires a sophisticated understanding of catalyst systems and reaction kinetics.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide, blending foundational principles with field-proven protocols for the successful Suzuki-Miyaura coupling of this compound.
The Reaction Principle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8] Understanding the role of each component is critical for troubleshooting and optimization, especially when dealing with a deactivated substrate like an aryl chloride.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[9] Success at this stage is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich ligands are essential as they increase the electron density on the palladium, promoting its insertion into the C-Cl bond.[5][10]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), making the transfer of the R-group to the palladium center more favorable.[11][12][13][14]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups—the 2-fluoro-4-methylphenyl group and the group from the boronic acid—couple and are eliminated from the palladium center. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]
Experimental Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid partners.
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Phenylboronic acid (≥97%)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (≥98%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous (≤50 ppm H₂O)
-
Deionized Water
-
Ethyl acetate (ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring (optional but recommended)
-
Catalyst System Selection: The Key to Activating Aryl Chlorides
Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The successful coupling of this compound necessitates a highly active catalyst system capable of facilitating the challenging oxidative addition step. Modern catalyst systems for this purpose typically involve:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are critical.[10] SPhos is selected for this protocol due to its demonstrated high activity and stability in coupling unactivated aryl chlorides.[10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[11][15]
Step-by-Step Procedure
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvent Preparation: Prepare the reaction solvent by degassing a 5:1 (v/v) mixture of 1,4-dioxane and deionized water. This can be done by bubbling argon or nitrogen through the mixture for 20-30 minutes.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate small vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Catalyst and Solvent Addition:
-
Add the pre-weighed catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Using a syringe, add 5 mL of the degassed dioxane/water solvent mixture to the flask.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous suspension.
-
Monitor the reaction progress by TLC or LC-MS until the starting material (this compound) is consumed. This typically takes 12-24 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][16]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-fluoro-4-methyl-1,1'-biphenyl product.
-
Optimization, Data Analysis, and Troubleshooting
Achieving optimal yield and purity often requires fine-tuning the reaction conditions. The following table summarizes key parameters and their expected impact, based on established principles for Suzuki-Miyaura couplings.[17][18][19]
Optimization Parameters
| Parameter | Variation | Rationale & Expected Outcome |
| Ligand | SPhos, XPhos, RuPhos | The choice of ligand is critical for aryl chlorides. Screening different bulky, electron-rich phosphines can significantly impact yield. XPhos is often effective for more sterically hindered substrates.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base effective for many couplings. Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. K₂CO₃ is a milder, cost-effective option.[10][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The solvent system affects the solubility of the base and other reagents. Dioxane and toluene are common high-boiling point solvents. A small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step.[5] |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures are generally required to promote the oxidative addition of the aryl chloride. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective Pd(II) and Pd(0) precursors, respectively. The choice can sometimes influence the rate of catalyst activation.[5] |
Workflow for Reaction Optimization
The following workflow provides a logical sequence for optimizing the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen deactivates catalyst).3. Poor quality boronic acid.4. Temperature too low. | 1. Use fresh, high-purity catalyst components.2. Ensure thorough degassing of solvent and proper inert gas technique.3. Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol ester).4. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | Boronic acid is sensitive to hydrolysis, especially at high temperatures with a strong base. | Use a milder base (e.g., K₂CO₃), slightly lower the temperature, or use an anhydrous solvent system with KF as the base. Using a boronate ester can also prevent this side reaction.[5] |
| Dehalogenation | Reductive removal of the chlorine atom from the starting material. | This can be caused by certain bases or impurities. Ensure high-purity reagents. Sometimes switching the ligand or solvent can mitigate this.[5] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or high catalyst loading. | Ensure the reaction is strictly anaerobic. Reduce the catalyst loading if yields are otherwise high. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is predicated on overcoming the inertness of the C-Cl bond through the rational selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand. By following the detailed protocols and utilizing the optimization and troubleshooting guides provided, researchers can effectively synthesize valuable fluorinated biaryl compounds for applications across the chemical sciences.
References
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry: A European Journal, 17(8), 2492-2503.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Singh, H., & Singh, A. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research, 5(7), 2244-2254.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Bedford, R. B., Blake, M. E., Butts, C. P., & Holder, D. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(17), 3470–3483.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.
- Martinez-Viturro, J. I., et al. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). ResearchGate.
- Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid... (2016). ResearchGate.
- Suzuki Coupling. (2020). YouTube.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki cross-coupling reaction. (2020). YouTube.
- Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. (2020). ResearchGate.
- Optimization of conditions for the Suzuki-Miyaura coupling. (2020). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. (2023). Advanced Synthesis & Catalysis.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-fluorotoluene
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-chloro-2-fluorotoluene, a substrate of significant interest in medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring presents unique challenges and considerations regarding reactivity and chemoselectivity. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, often requiring more specialized and reactive catalyst systems to achieve efficient coupling.[5][6] This guide will delve into the mechanistic underpinnings of the reaction to provide a rational basis for protocol design, offer a detailed experimental procedure, and present a troubleshooting guide to address common challenges.
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][4][7][8]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This step is typically the rate-limiting step for less reactive aryl chlorides.[9]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.[5][10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
Key Considerations for Aminating this compound
-
Catalyst and Ligand Selection: The choice of ligand is critical for the successful amination of aryl chlorides.[5] Bulky, electron-rich phosphine ligands are required to facilitate the challenging oxidative addition step and promote the final reductive elimination.[1][3] For substrates like this compound, ligands from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig (e.g., Josiphos) classes are highly recommended.[7][11] Pre-formed palladium pre-catalysts, which are often more stable and provide more consistent results, are also an excellent choice.[8][12]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine.[13] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[8][12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[12][14]
-
Solvent Choice: The solvent must be capable of dissolving the reactants and intermediates to a sufficient extent.[15][16] Aprotic, non-polar solvents such as toluene, xylenes, or 1,4-dioxane are frequently used.[7][17] It is crucial to use anhydrous solvents, as water can interfere with the reaction.
-
Chemoselectivity: The presence of both a chloro and a fluoro substituent on the aromatic ring raises the question of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order Ar-I > Ar-Br > Ar-Cl >> Ar-F. The C-F bond is significantly stronger and less prone to oxidative addition. Therefore, the Buchwald-Hartwig amination of this compound is expected to proceed with high selectivity at the C-Cl bond, leaving the C-F bond intact.
Experimental Protocol: Amination of this compound with Morpholine
This section provides a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of this compound with morpholine. This protocol should serve as a robust starting point for further optimization.
Figure 2: General Experimental Workflow.
Reagents and Conditions
| Component | Role | Amount (mmol) | Equivalents | M.W. | Mass/Volume |
| This compound | Aryl Halide | 1.0 | 1.0 | 144.58 | 145 mg |
| Morpholine | Amine | 1.2 | 1.2 | 87.12 | 105 mg (104 µL) |
| XPhos Pd G3 | Pre-catalyst | 0.02 | 0.02 | 863.06 | 17.3 mg |
| Sodium tert-butoxide | Base | 1.4 | 1.4 | 96.10 | 135 mg |
| Toluene (anhydrous) | Solvent | - | - | - | 4.0 mL |
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4.0 mL), this compound (145 mg, 1.0 mmol), and morpholine (104 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture exposure. 2. Insufficient reaction temperature. 3. Poorly soluble base. | 1. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a fresh bottle of pre-catalyst.[14] 2. Incrementally increase the reaction temperature (e.g., in 10 °C increments).[14] 3. Ensure vigorous stirring. If solubility remains an issue, consider a different solvent or a more soluble base.[12] |
| Hydrodehalogenation | 1. The base is too strong or sterically hindered. 2. The reaction temperature is too high. 3. The chosen ligand is prone to promoting this side reaction. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[14] 2. Lower the reaction temperature. 3. Screen different bulky phosphine ligands. |
| Formation of Biaryl Byproducts | This can sometimes occur, particularly with certain ligands and substrates. | Optimize the catalyst-to-ligand ratio and stoichiometry of the reactants. A screen of different ligands may be necessary to minimize this side reaction.[12] |
| Inconsistent Results | Variations in the quality of reagents or the efficiency of generating the active Pd(0) species. | Use a pre-formed palladium pre-catalyst for more reliable generation of the active catalytic species.[8][12] Ensure high purity of all reagents and solvents. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable route to valuable substituted anilines for the pharmaceutical and agrochemical industries. Success with this challenging aryl chloride substrate hinges on the rational selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand, and the careful control of reaction parameters. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to effectively implement and optimize this crucial transformation.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- The Buchwald–Hartwig Amination After 25 Years.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Catalytic amination of polychloroarenes promoted by the Buchwald ligands.
- Help troubleshooting a Buchwald-Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- The Buchwald‐Hartwig Amination of Nitroarenes.
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
- Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. entegris.com [entegris.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Regioselective Nitration of 4-Chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Nitrated 4-Chloro-2-fluorotoluene Derivatives
This compound is a substituted aromatic compound that, upon selective nitration, yields key intermediates in the synthesis of a variety of bioactive molecules. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, making these nitrated derivatives valuable building blocks in the development of novel pharmaceuticals and agrochemicals. For instance, 4-chloro-2-fluoro-5-nitrotoluene is a crucial precursor for creating compounds with potential applications as herbicides and insecticides, as well as in the development of therapeutic agents, including anti-cancer drugs and antibiotics.[1] The precise placement of the nitro group is critical for the desired biological activity and subsequent synthetic transformations. This document provides a comprehensive guide to the experimental protocols for the regioselective nitration of this compound, grounded in the principles of electrophilic aromatic substitution.
Understanding the Reaction: Mechanism and Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution (SEAr) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Generation of the Nitronium Ion
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
Figure 1: Generation of the Nitronium Ion
Caption: The two-step formation of the nitronium ion from nitric and sulfuric acids.
Regiochemical Considerations: Predicting the Site of Nitration
The position of the incoming nitro group on the this compound ring is dictated by the directing effects of the existing substituents: the methyl (-CH₃) group, the fluorine (-F) atom, and the chlorine (-Cl) atom.
-
Methyl Group (-CH₃): An activating group that directs electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
-
Halogens (-F, -Cl): These are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.
In this compound, the interplay of these effects determines the most probable site of nitration. The positions on the ring are numbered as follows:
Caption: A step-by-step workflow diagram illustrating the experimental protocol.
Conclusion
The regioselective nitration of this compound is a critical transformation for the synthesis of valuable chemical intermediates. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired 4-chloro-2-fluoro-5-nitrotoluene isomer can be achieved. The protocols and guidelines presented in this document are intended to provide researchers with a robust and reliable method for this important synthetic step, while emphasizing the necessary safety precautions for handling nitrating agents.
References
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap.
- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. Google Patents.
- 4-chloro-2-fluoro-5-nitrotoluene (C7H5ClFNO2). PubChemLite.
- Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate.
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate.
- Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models. PubMed Central.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed.
- Preparation method of this compound. Google Patents.
- 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. PubChem.
- Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. ResearchGate.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints.
- Method for the mononitration of p-chlorotoluene. Google Patents.
- 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. PubChem.
Sources
Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of 4-Chloro-2-fluorotoluene
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical assessment of 4-Chloro-2-fluorotoluene purity. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount for the safety and efficacy of the final products.[1] This guide details the application of Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary quantitative method, supplemented by High-Performance Liquid Chromatography (HPLC) as an orthogonal technique. Furthermore, it outlines the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identity confirmation and structural elucidation of potential impurities. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors, with a focus on robust methodology and adherence to validation principles outlined in authoritative guidelines such as ICH Q2(R1).[2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 452-75-5) is a halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring chlorine and fluorine substituents on a toluene backbone, imparts specific reactivity that is harnessed in the creation of more complex molecules. The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps and, ultimately, the quality of the active pharmaceutical ingredient (API) or agrochemical product.
A robust analytical strategy is therefore not merely a quality control checkpoint but a critical component of process understanding and product safety. This guide advocates for a multi-technique approach to provide a comprehensive purity profile, ensuring that potential process-related impurities, isomers, and degradation products are effectively identified and quantified.
Primary Purity Assay: Gas Chromatography (GC)
Gas chromatography is the premier technique for quantifying the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[4] Patent literature demonstrates its successful application, achieving purity levels of 99.9%.[5] A Flame Ionization Detector (FID) is recommended for this assay due to its broad linear range and robust response to hydrocarbon-based molecules.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A mid-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane, is chosen to provide sufficient selectivity for separating this compound from its likely isomers (e.g., 2-Chloro-4-fluorotoluene) and other process-related impurities.
-
Injector and Detector Temperature: The temperatures are set significantly above the boiling point of the analyte (158 °C) to ensure rapid and complete vaporization without causing thermal degradation.[6]
-
Temperature Programming: A temperature gradient is employed to ensure sharp peaks for early-eluting compounds while effectively eluting any less volatile impurities within a reasonable runtime.
Experimental Protocol: GC-FID Method
Objective: To determine the purity of this compound by area percent.
Instrumentation & Consumables:
-
Gas Chromatograph with FID
-
Capillary Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, high purity
-
Autosampler Vials
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Methanol or Dichloromethane. This creates a ~10 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution to 10.0 mL with the same solvent to obtain a final concentration of ~1 mg/mL.
GC-FID Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Injector | Split mode (100:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column dimensions. |
| Oven Program | ||
| Initial Temp. | 80 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp Rate | 10 °C/min | Provides good separation of potential impurities. |
| Final Temp. | 220 °C, hold for 5 min | Ensures elution of any less volatile compounds. |
| Detector | FID | |
| Detector Temp. | 280 °C | Prevents condensation of analytes. |
| H₂ Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes peak shape. |
Data Analysis & System Suitability
-
Purity Calculation: The purity is calculated using the area percent method, assuming all components have a similar response factor with the FID.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before sample analysis, a system suitability test must be performed as per USP <621> guidelines.[7][8][9] This involves injecting a standard solution multiple times to check for:
-
Repeatability: Relative Standard Deviation (RSD) of the main peak area should be ≤ 2.0% for five replicate injections.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be > 2000.
-
Method Validation (ICH Q2(R1) Framework)
For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[2][10][11]
-
Specificity: Demonstrated by the ability to separate the main peak from potential impurities and degradation products.
-
Linearity: Assessed over a range (e.g., 0.1 to 1.5 mg/mL) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at multiple levels.
-
Precision: Evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analyst) levels, with RSD values meeting predefined acceptance criteria.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, typically established where the signal-to-noise ratio is ~10:1.
Orthogonal Technique: Reversed-Phase HPLC
An orthogonal method, one that separates compounds by a different mechanism, is crucial for a comprehensive purity assessment. HPLC is ideal as it separates based on polarity and partitioning, complementing GC's separation by boiling point and volatility.[4] This is particularly useful for identifying non-volatile or thermally sensitive impurities.
Experimental Protocol: HPLC-UV Method
Objective: To separate and quantify non-volatile impurities in this compound.
Instrumentation & Consumables:
-
HPLC system with UV/DAD detector
-
Column: C18 stationary phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[12][13]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Autosampler Vials
Sample Preparation:
-
Prepare a sample solution at a concentration of ~1 mg/mL in Acetonitrile/Water (50:50).
HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic Elution |
| Composition | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV/DAD at 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 min |
Note: This method serves as a starting point. Gradient elution may be required to resolve all impurities effectively. Validation would follow the same principles as outlined for the GC method.[2][10]
Identity Confirmation & Structural Elucidation
While chromatographic methods quantify purity, spectroscopic techniques are required for definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive tool for identifying the main component and any separated impurities. The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion (M+) peak and structural information from the fragmentation pattern.
-
Expected Molecular Ion: For C₇H₆ClF, the expected mass is ~144 g/mol .[6][14]
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1, which is a definitive marker for chlorine-containing compounds.[15][16]
-
Fragmentation: The fragmentation pattern for toluene derivatives often shows a prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺).[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the molecular structure and can be a powerful tool for quantifying impurities without the need for reference standards (qNMR).[18][19][20]
-
¹H NMR: The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms. For this compound, one would expect signals in the aromatic region (7.0-7.5 ppm) and a singlet for the methyl group (~2.3 ppm).[21]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound shows distinct signals for the seven carbon atoms.[22]
-
Impurity Detection: Structurally different impurities will have distinct chemical shifts, allowing for their detection and, in some cases, quantification by integrating their signals relative to the main component.
Integrated Analytical Workflow
A comprehensive purity assessment should follow a logical workflow, integrating data from multiple techniques to build a complete picture of the sample's composition.
Caption: Integrated workflow for this compound purity assessment.
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-technique approach. Gas Chromatography serves as the primary tool for quantification, while HPLC provides a necessary orthogonal view. Definitive structural confirmation and impurity identification are achieved through the synergistic use of Mass Spectrometry and NMR Spectroscopy. By following these detailed protocols and adhering to established validation principles, researchers and quality control professionals can ensure the reliability of their results and the quality of this critical chemical intermediate.
References
- USP. (n.d.).<621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- ECA Academy. (n.d.).ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP. (n.d.).<621> CHROMATOGRAPHY.
- Agilent. (n.d.).Understanding the Latest Revisions to USP <621>.
- USP. (2021, November 19).<621> Chromatography.
- FDA. (2021, September 17).Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024, September 16).Are You Sure You Understand USP <621>?.
- Starodub. (2024, April 24).Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. (n.d.).Quality Guidelines.
- Altabrisa Group. (2025, July 30).3 Key Regulatory Guidelines for Method Validation.
- ChemicalBook. (n.d.).this compound(452-75-5) 1H NMR spectrum.
- Google Patents. (n.d.).CN102786386A - Preparation method of this compound.
- African Rock Art. (n.d.).this compound.
- ChemicalBook. (n.d.).2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.).this compound ≥99%.
- Fisher Scientific. (n.d.).this compound 98.0+%.
- SIELC Technologies. (n.d.).HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Chemistry LibreTexts. (2023, August 29).Organic Compounds Containing Halogen Atoms.
- HELIX Chromatography. (n.d.).HPLC Methods for analysis of Toluene.
- SpectraBase. (n.d.).this compound - [13C NMR] - Chemical Shifts.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11).this compound: Synthesis and Safety Considerations.
- ResearchGate. (2025, August 5).Mass spectrometry of halogen-containing organic compounds.
- Pharmaffiliates. (n.d.).CAS No : 452-75-5 | Product Name : this compound.
- NIH. (2011, September 20).A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- JOCPR. (n.d.).Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance.
- Wiley Online Library. (2008, June 1).Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- MDPI. (n.d.).Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Slideshare. (n.d.).Structural elucidation by NMR(1HNMR).
- Santa Cruz Biotechnology. (n.d.).this compound | CAS 452-75-5.
- Alfa Chemistry. (n.d.).CAS 452-73-3 2-Chloro-4-fluorotoluene.
- NIST. (n.d.).Toluene - NIST WebBook.
- Tokyo Chemical Industry Co., Ltd. (n.d.).this compound 452-75-5.
- Sigma-Aldrich. (n.d.).2-Chloro-4-fluorotoluene TraceCERT®, certified reference material, 19F-qNMR Standard.
- MDPI. (n.d.).Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production.
- Benchchem. (n.d.).A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
- UVIC. (2016, September 5).Dalton Transactions.
- Agilent. (n.d.).Volatile Organic Compound Analysis Using Purge and Trap.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. scbt.com [scbt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. 2-氯-4-氟代甲苯 TraceCERT®, certified reference material, 19F-qNMR Standard, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 21. This compound(452-75-5) 1H NMR [m.chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
Application Note: Gas Chromatography Methods for the Analysis of 4-Chloro-2-fluorotoluene
Abstract
This technical guide provides detailed protocols for the quantitative and qualitative analysis of 4-Chloro-2-fluorotoluene using Gas Chromatography (GC). We present two primary methodologies: a GC method with Flame Ionization Detection (GC-FID) for accurate quantification and a GC-Mass Spectrometry (GC-MS) method for definitive identification and confirmation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducible results. The protocols are designed to be self-validating, grounded in established analytical principles and supported by authoritative references.
Introduction and Analytical Rationale
This compound (CAS No. 452-75-5) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆ClF.[1][2][3] Its role as a versatile building block in organic synthesis necessitates precise analytical methods to control its purity and monitor its presence in reaction mixtures and final products. Gas chromatography is the premier technique for analyzing volatile compounds like this compound due to its high resolution, sensitivity, and speed.[4][5]
The choice between GC-FID and GC-MS is application-dependent. GC-FID is a robust, highly sensitive, and universal detector for hydrocarbons, making it ideal for routine purity assessments and quantification where the identity of the analyte is already known.[5] GC-MS, on the other hand, provides structural information, making it the gold standard for unambiguous identification of the analyte and for the analysis of complex matrices where co-eluting impurities may be present.[4][6]
Core Principles of Method Development
The successful chromatographic separation of this compound hinges on several key factors.[7][8] The selection of the stationary phase is paramount and is guided by the "like dissolves like" principle. As a moderately polar compound, this compound is best analyzed on a low to mid-polarity column.[7][9] Column dimensions (length, internal diameter, and film thickness) are then optimized to balance resolution, analysis time, and sample capacity.[7][9]
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process when choosing an appropriate analytical workflow.
Caption: Diagram 1: Method Selection Workflow.
Sample and Standard Preparation Protocol
Accurate analysis begins with proper sample and standard preparation. This protocol is a foundational step for both GC-FID and GC-MS methods.
Materials:
-
This compound reference standard (≥99% purity)
-
Volatile organic solvent, HPLC or GC grade (e.g., Dichloromethane, Methanol, or Iso-octane)[10]
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Micropipettes
-
2 mL autosampler vials with PTFE-lined caps
Step-by-Step Protocol:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with the chosen solvent.[4]
-
Stopper and mix thoroughly by inversion. This is your stock solution.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range for impurity analysis might be 1 µg/mL to 100 µg/mL. For assay, a higher concentration range would be appropriate.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed into a volumetric flask.
-
Dilute with the same solvent used for the standards to achieve a final concentration within the calibration range.
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm PTFE syringe filter.[10]
-
-
Final Step:
-
Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.[10]
-
Recommended GC-FID Method for Quantification
This method is optimized for the routine quality control and purity determination of this compound.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent, with FID | Standard, robust instrumentation for routine analysis.[11] |
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent selectivity for halogenated aromatic compounds. The 0.25 mm ID offers a good balance of efficiency and sample capacity.[7][8][9] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte (Boiling Point: 158 °C) without thermal degradation.[3][4] |
| Injection Mode & Volume | Split (50:1 ratio), 1 µL | Split injection prevents column overloading and produces sharp, symmetrical peaks for quantification. The ratio can be optimized based on sample concentration.[4] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Provides optimal column efficiency. Helium is inert and safe, while Hydrogen can offer faster analysis times.[4] |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 15 °C/min to 240 °C Hold: 5 min | The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp ensures efficient elution and good peak shape. The final hold cleans the column of any late-eluting compounds.[4] |
| Detector Temperature | 300 °C | Maintained at a higher temperature than the final oven temperature to prevent condensation and ensure a stable detector signal. |
| Data Acquisition | Data system capable of peak integration and calibration. | Essential for calculating concentration based on peak area and the calibration curve. |
Recommended GC-MS Method for Identification and Confirmation
This method is ideal for confirming the identity of this compound, especially in complex matrices or during method development.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8860/5977 GC/MSD or equivalent | A standard and reliable system for GC-MS analysis.[11] |
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Same as GC-FID for method transferability. Low-bleed columns ("ms" designation) are critical to minimize background noise in the mass spectrometer.[6][12] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization.[4] |
| Injection Mode & Volume | Splitless (0.75 min purge delay), 1 µL | For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity. For higher concentrations, a split injection is preferred.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is the preferred carrier gas for MS applications due to its inertness and compatibility with the vacuum system. |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 15 °C/min to 240 °C Hold: 5 min | Same as GC-FID to maintain consistent retention times.[4] |
| MS Transfer Line Temp | 280 °C | Prevents analyte condensation between the GC column and the MS source.[4] |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[6] |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and identification. SIM mode significantly increases sensitivity for quantitative analysis by monitoring characteristic ions (e.g., m/z 144, 109, 83).[4] |
Method Validation: A Trustworthy System
To ensure the developed methods are suitable for their intended purpose, validation must be performed according to regulatory guidelines such as ICH Q2(R2).[13][14][15]
Analytical Workflow for Method Validation
Caption: Diagram 2: GC Method Validation Workflow.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and spiked samples. For GC-MS, peak purity analysis using mass spectra is a powerful tool.[13]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard (typically 5-6 levels) and performing a linear regression analysis (r² > 0.99).[11][13]
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity analysis and are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[13][14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature ramp). This provides an indication of its reliability during normal usage.[5]
Conclusion
The GC-FID and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The GC-FID method is well-suited for high-throughput, quantitative analysis in a quality control environment, while the GC-MS method offers unparalleled confidence in analyte identification, which is critical for research, development, and troubleshooting. By following the outlined protocols and adhering to the principles of method validation, researchers can generate accurate, reliable, and reproducible data.
References
- A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene. Benchchem.
- This compound | C7H6ClF | CID 520630. PubChem, NIH.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Preparation method of this compound. Google Patents.
- Sample Preparation Options for Aroma Analysis. Chromatography Today.
- Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone. Acta Poloniae Pharmaceutica.
- A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. Journal of Analytical Toxicology.
- Sample preparation GC-MS. SCION Instruments.
- A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
- A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. PubMed.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
- Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. LECO Corporation.
- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. ResearchGate.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
- Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PubMed Central.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
- Agilent J&W GC Column Selection Guide. Postnova.
- Extraction of toluene for GC analysis? ResearchGate.
- A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. Agilent.
- Volatile Organic Compound Analysis Using Purge and Trap. Agilent.
- CAS No : 452-73-3 | Product Name : 2-Chloro-4-fluorotoluene. Pharmaffiliates.
Sources
- 1. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iiste.org [iiste.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fishersci.ca [fishersci.ca]
- 8. labicom.cz [labicom.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. postnova.com [postnova.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ptfarm.pl [ptfarm.pl]
- 15. fda.gov [fda.gov]
High-Performance Liquid Chromatography for the Quality Control of 4-Chloro-2-fluorotoluene: An Application Protocol
Abstract
This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-fluorotoluene, a critical intermediate in the pharmaceutical and agrochemical industries. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a framework for assessing the purity and stability of this compound. This document elucidates the causal relationships behind methodological choices, from stationary phase selection to the establishment of a stability-indicating assay through forced degradation studies. All procedures are grounded in the principles of scientific integrity and align with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction and Analytical Rationale
This compound is a halogenated aromatic compound widely used as a building block in organic synthesis.[1] Its purity is paramount, as contaminants can adversely affect reaction yields, impurity profiles, and the ultimate safety and efficacy of the final products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical technique of choice for such non-polar compounds due to its high resolution, sensitivity, and reproducibility.
The inherent challenge in analyzing halogenated isomers lies in their similar physicochemical properties, which can make chromatographic separation difficult. This application note addresses this by proposing a primary method using a standard C18 stationary phase and discussing the utility of a Pentafluorophenyl (PFP) phase for alternative selectivity, particularly for resolving positional isomers that may arise during synthesis. The method is developed to be stability-indicating, capable of separating the main analyte from potential degradation products and process-related impurities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to rational HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF | [2] |
| Molecular Weight | 144.57 g/mol | [2] |
| Boiling Point | 158 °C at 743 mmHg | [2] |
| Density | 1.186 g/mL at 25 °C | [2] |
| Water Solubility | Insoluble | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
The insolubility of this compound in water and its non-polar, aromatic structure make it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
Proposed HPLC Method for Analysis
This section outlines the recommended starting conditions for the HPLC analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Standard HPLC or UHPLC system with UV detector | Provides the necessary performance for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A robust, general-purpose reversed-phase column suitable for non-polar aromatic compounds. |
| Alternative Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size | Offers alternative selectivity through π-π and dipole-dipole interactions, which can be advantageous for separating halogenated isomers. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A common mobile phase for reversed-phase chromatography, providing good solubility for the analyte and adequate separation from non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |
Reagents and Sample Preparation
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (≥99% purity)
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 70:30 v/v).
-
Mix thoroughly.
Sample Solution Preparation:
-
Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose.[4][5][6][7][8] The following protocol is based on the ICH Q2(R1) guideline.
System Suitability
System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.[2][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections of the standard solution |
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities and degradants. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[1][3][11][12][13]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.
The method is considered specific if the this compound peak is well-resolved from any degradation peaks, and peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Procedure: Prepare a series of at least 5 concentrations of the reference standard.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Procedure: Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of 6 replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: Can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Potential Impurities and Stability Considerations
The primary synthesis route for this compound involves the diazotization of 5-chloro-2-methylaniline followed by a Schiemann reaction or thermolysis.[13] Potential process-related impurities could include:
-
5-chloro-2-methylaniline: The starting material.
-
Positional Isomers: Such as 2-chloro-4-fluorotoluene. The separation of these isomers is critical for accurate purity assessment.
-
By-products from side reactions: Depending on the specific reaction conditions.
The developed stability-indicating method should be capable of separating these potential impurities from the main this compound peak.
Visualized Workflows
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logic Diagram
Caption: Logical relationship of validation parameters for the analytical method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed method, validation procedures, and discussion of potential impurities offer a complete framework for the quality control and stability assessment of this important chemical intermediate. By following this guide, researchers and analysts can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory standards.
References
- Inner Mongolia Brilliant Pharmaceutical Co., Ltd. (n.d.). This compound - 452-75-5.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ChemicalBook. (n.d.). This compound CAS#: 452-75-5.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Sigma-Aldrich. (n.d.). This compound ≥ 99% 452-75-5.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scribd.com [scribd.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-fluorotoluene for Novel Compound Synthesis
Introduction
4-Chloro-2-fluorotoluene, identified by its CAS number 452-75-5, is a halogenated aromatic compound that serves as a pivotal building block in modern synthetic chemistry.[1][2] Its molecular structure, featuring a methyl group and two distinct halogen atoms (chlorine and fluorine) on a benzene ring, offers a versatile platform for regioselective functionalization. The presence of the fluorine atom, in particular, can significantly influence the electronic properties of the molecule, impacting its reactivity and the physiological properties of its derivatives.[3] This characteristic makes this compound an attractive starting material for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors.[1][4][5]
This guide provides an in-depth exploration of key synthetic transformations for creating diverse derivatives from this compound. We will delve into the mechanistic underpinnings of each reaction class, provide detailed, field-proven protocols, and discuss the strategic considerations behind experimental choices.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol [6] |
| CAS Number | 452-75-5[6] |
| Appearance | Colorless to light yellow liquid |
| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene[6] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as the resulting aryl amines are prevalent in a vast array of bioactive molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl amines from aryl halides with high efficiency and functional group tolerance.[7][8] For a substrate like this compound, which is an aryl chloride, the choice of a highly active catalyst system is crucial for achieving good yields.[9]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound. The resulting Pd(II) complex then coordinates with the amine. A strong base deprotonates the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][9] The use of bulky, electron-rich phosphine ligands, such as XPhos, is often necessary to facilitate both the oxidative addition of the less reactive aryl chloride and the subsequent reductive elimination.[9]
Experimental Workflow: Buchwald-Hartwig Amination
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
The Versatility of 4-Chloro-2-fluorotoluene in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and agrochemical development.[1][2] The unique physicochemical properties imparted by fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Within the arsenal of fluorinated building blocks, 4-chloro-2-fluorotoluene has emerged as a pivotal intermediate, offering a versatile platform for the construction of complex molecular architectures.[3][4][5] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
A Molecule of Strategic Importance: Properties and Reactivity
This compound is a halogenated aromatic compound characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This unique substitution pattern governs its reactivity and renders it a valuable precursor in a multitude of organic transformations.
| Property | Value | Reference |
| CAS Number | 452-75-5 | [3] |
| Molecular Formula | C₇H₆ClF | [4] |
| Molecular Weight | 144.57 g/mol | [4] |
| Boiling Point | 158 °C | [5] |
| Density | 1.186 g/mL at 25 °C | [5] |
The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the methyl group creates a nuanced electronic profile on the aromatic ring. This influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, as well as the propensity for the molecule to participate in transition metal-catalyzed cross-coupling reactions.
Core Applications in Agrochemical and Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a foundational building block for a diverse array of high-value chemical entities, particularly in the agrochemical and pharmaceutical industries.[3][4]
Agrochemical Synthesis: Engineering Crop Protection
This compound is a key starting material in the synthesis of several modern fungicides and herbicides. The presence of the fluorinated and chlorinated scaffold often contributes to the enhanced efficacy and metabolic stability of the final active ingredient.[3]
A notable example is the synthesis of Bixafen , a pyrazole fungicide effective against a range of cereal diseases.[6] The synthesis of Bixafen involves the preparation of a substituted biphenyl amine intermediate, which can be derived from precursors related to this compound.[6]
Another significant application is in the synthesis of Fluopyram , a broad-spectrum fungicide and nematicide.[1][5] The synthetic routes to Fluopyram often involve intermediates that can be accessed from this compound derivatives.[1][7]
Pharmaceutical Synthesis: Building Blocks for Modern Therapeutics
In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology.[3]
The multi-kinase inhibitors Regorafenib and Sorafenib , used in the treatment of various cancers, are prime examples.[8][9][10][11] The synthesis of these complex molecules involves the coupling of a substituted aniline or phenol with a pyridine-based fragment. The 4-chloro-2-fluoroaniline or 4-chloro-2-fluorophenol moieties, which are key components of these drugs, can be synthesized from this compound through functional group transformations.[12][13] For instance, nitration of this compound followed by reduction provides 4-chloro-2-fluoroaniline.[13]
Key Synthetic Transformations and Protocols
The versatility of this compound stems from its ability to undergo a variety of organic reactions. The following sections detail the most critical transformations, providing both mechanistic context and practical, step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis. This compound, as an aryl halide, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many pharmaceuticals and advanced materials.[14][15]
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is typically the rate-limiting step.[16] The base is essential for the transmetalation step, activating the boronic acid partner. A mixed solvent system, often including water, can enhance the solubility of the base and facilitate the reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Add potassium phosphate (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key intermediates in the preparation of numerous pharmaceuticals.[11]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for the efficient coupling of aryl chlorides.[6] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure: [6]
-
To a flame-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).[6]
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.[6]
-
Add this compound (1.0 equiv) and morpholine (1.5 equiv).[6]
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[6]
-
Cool the reaction to room temperature and quench with water.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to yield the desired N-aryl morpholine.[6]
Nucleophilic Aromatic Substitution (SNAAr)
While less common for simple aryl chlorides, nucleophilic aromatic substitution (SNAAr) can be a viable pathway, particularly when the aromatic ring is activated by strongly electron-withdrawing groups.[12][17] The fluorine atom at the ortho position to the chlorine can also influence the reactivity in such transformations.
Mechanistic Considerations: The SNAAr mechanism proceeds through a two-step addition-elimination pathway.[9][17] The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The presence of electron-withdrawing groups, especially at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[12][17] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Synthesis of this compound
For completeness, a reliable method for the preparation of this compound is essential for researchers who wish to utilize it in their synthetic campaigns. A common and effective method is the diazotization of 5-chloro-2-methylaniline followed by a Schiemann-type reaction.[18][19]
Protocol: Synthesis of this compound from 5-Chloro-2-methylaniline
Materials:
-
5-Chloro-2-methylaniline
-
Anhydrous hydrofluoric acid (HF)
-
Sodium nitrite (NaNO₂)
Caution: Anhydrous hydrofluoric acid is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
Salification: In a suitable reactor, cool anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7 °C.[18][19]
-
Slowly add 5-chloro-2-methylaniline (1.0 equiv) dropwise to the cold HF, maintaining the temperature between 5-7 °C. Stir for 1-3 hours after the addition is complete.[18][19]
-
Diazotization: Cool the mixture to -3 to 0 °C. Add sodium nitrite (1.0-1.5 equiv) portion-wise, keeping the temperature within this range. Stir for an additional 1-3 hours.[18][19]
-
Thermolysis: Slowly warm the reaction mixture to 0-40 °C to initiate the decomposition of the diazonium salt. The evolution of nitrogen gas will be observed. Control the temperature carefully to maintain a steady rate of decomposition.[18][19]
-
After the gas evolution ceases, the reaction is complete. The mixture can then be carefully quenched with water and the organic product extracted with a suitable solvent.
-
The organic layer is washed, dried, and the solvent removed under reduced pressure. The crude this compound can be purified by distillation.
Conclusion
This compound is a testament to the power of strategic halogenation in the design of versatile chemical building blocks. Its unique substitution pattern provides a gateway to a vast array of complex molecules with significant applications in the pharmaceutical and agrochemical sectors. By understanding the key transformations it can undergo and adhering to robust experimental protocols, researchers can effectively leverage the synthetic potential of this important intermediate to drive innovation in their respective fields. The protocols and mechanistic discussions provided herein serve as a comprehensive resource to facilitate the successful application of this compound in the laboratory.
References
- Chen, H., Bao, R., Lin, J., Huang, J., Li, Y., & Li, S. (2024). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Revue Roumaine de Chimie, 69(10–12), 613–619.
- AERU. (n.d.). Bixafen. University of Hertfordshire.
- PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Thakur, A., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
- Google Patents. (n.d.). AU2016387566A1 - An improved process for the preparation of Regorafenib.
- Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. (n.d.). CN113620867A - Synthesis method of fluopyram.
- PubChem. (n.d.). Bixafen. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
- MDPI. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Synthesis and Safety Considerations.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Fine Chemicals.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- US Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Google Patents. (n.d.). CN103333112A - Preparation and application of bixafen type derivatives.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- PubMed. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation.
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bixafen [sitem.herts.ac.uk]
- 7. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 18. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorotoluene
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this key intermediate. This compound is a vital building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving a high yield and purity is critical for the efficiency and success of downstream applications.[1]
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the practical challenges you may face in the laboratory.
Section 1: Understanding the Core Synthesis - The Balz-Schiemann Reaction
The most common and industrially relevant method for synthesizing this compound is through a Balz-Schiemann reaction, starting from 5-chloro-2-methylaniline (also known as 3-chloro-4-methylaniline).[2] This classical reaction provides a reliable way to introduce a fluorine atom onto an aromatic ring.[3][4][5] The overall process involves two key stages: diazotization of the starting aniline, followed by the thermal decomposition of the resulting diazonium salt.
Caption: Experimental workflow for the synthesis of this compound.
-
Salification:
-
In a suitable reactor, cool anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7°C.
-
Slowly add 5-chloro-2-methylaniline (1 molar equivalent) dropwise to the AHF, maintaining the temperature between 5-7°C.
-
After the addition is complete, stir the mixture for 1-3 hours at this temperature to ensure complete salt formation. [2]
-
-
Diazotization:
-
Cool the reaction mixture to -3°C to 0°C.
-
Slowly add a solution of sodium nitrite (1-1.5 molar equivalents) dropwise to the mixture, ensuring the temperature does not rise above 0°C. [2] * After the addition is complete, continue to stir the mixture at -3°C to 0°C for 1-3 hours. [2] * Verify the completion of the reaction using starch-iodide paper.
-
-
Thermal Decomposition:
-
Gradually warm the reaction mixture according to the staged temperature profile outlined in Table 1.
-
The evolution of nitrogen gas should be steady and controlled. Ensure the gas outlet is properly vented.
-
-
Work-up and Purification:
-
After the thermal decomposition is complete, cool the reaction mixture to room temperature.
-
Allow the layers to separate. The lower layer is the crude product.
-
Separate the organic layer and neutralize it with a dilute base (e.g., sodium carbonate solution) to a pH of 7.
-
Purify the crude product by distillation to obtain pure this compound. A purity of >99% and a yield of up to 98% can be achieved with this method. [2]
-
Section 4: Safety Considerations
-
Anhydrous Hydrofluoric Acid (AHF): AHF is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available as an antidote for skin contact.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. [6]The in situ generation and immediate use of the diazonium salt in solution, as described in the protocol, is a much safer approach. [6]* Thermal Decomposition: The thermal decomposition step can be highly exothermic and release a large volume of gas. [6]It is crucial to have a controlled heating source and an adequate pressure-relief system.
By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of this compound, a valuable intermediate in modern chemical synthesis.
References
- Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen.
- Grokipedia. (n.d.). Balz–Schiemann reaction.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Ye, Y., et al. (2012). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2025). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Wikipedia. (n.d.). Sandmeyer reaction.
- African Rock Art. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Synthesis and Safety Considerations.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). CN102786384B - Preparation method of o-fluorotoluene.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- Organic Process Research & Development. (n.d.). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process.
- ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Chemistry LibreTexts. (2019). 17.3 Sandmeyer Reaction and Ullmann Coupling.
- National Institutes of Health. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- Google Patents. (n.d.). CN115490597B - Synthetic method of fluorotoluene derivative.
- European Patent Office. (n.d.). EP 0330420 A1 - Process for manufacture of fluoroaromatics.
- Patsnap. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
- Googleapis.com. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Troubleshooting Side Products and Optimizing Reactions
An Application Scientist's Guide to Navigating Reactions with 4-Chloro-2-fluorotoluene
Welcome to the technical support center for this compound (CAS 452-75-5). As a key building block in pharmaceutical, agrochemical, and materials science research, its reactivity is versatile yet presents specific challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on identifying and mitigating the formation of unwanted side products. My insights are drawn from established chemical principles and practical field experience to ensure your experiments are both successful and efficient.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary transformation for this compound. However, the presence of two different halogen atoms on the ring often leads to questions about selectivity and reaction efficiency.
Frequently Asked Question
Q1: I am attempting a nucleophilic substitution on this compound using an amine nucleophile, but my yields are low and I'm seeing multiple products in the GC-MS analysis. Which halogen is more reactive and what are the likely side products?
A1: This is a classic selectivity issue in SNAr chemistry. The key points to consider are the reaction mechanism and the electronic properties of the aryl halides.
-
Expertise & Causality: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[2][3] The reaction is accelerated by factors that stabilize this intermediate. The highly electronegative fluorine atom is more effective at stabilizing the negative charge through induction than chlorine. Consequently, the carbon atom attached to fluorine is more electrophilic and susceptible to nucleophilic attack. Therefore, in most SNAr reactions, fluorine is the more reactive leaving group compared to chlorine. [4]
-
Primary Side Product: Isomeric Substitution: The most common side product will be the result of substitution at the fluorine position, yielding a 2-(substituted)-4-chlorotoluene instead of your desired 4-(substituted)-2-fluorotoluene.
-
Troubleshooting & Protocol Validation:
-
Confirm Product Identity: Do not rely on a single analytical method. Use a combination of GC-MS to determine the mass of the isomers and ¹H and ¹⁹F NMR spectroscopy to confirm the substitution pattern. The disappearance of the fluorine signal in the ¹⁹F NMR is a clear indicator of substitution at the C2 position.
-
Optimize Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start at room temperature or below and slowly warm the reaction, monitoring by TLC or GC for the appearance of the desired product versus the side product.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity.
-
-
Consider a Benzyne Mechanism: If you are using an exceptionally strong base, such as sodium amide (NaNH₂), you may be inadvertently promoting an elimination-addition (benzyne) mechanism.[3] This pathway is non-selective and will produce a mixture of regioisomers. If this is suspected, switch to a less basic nucleophile or use milder conditions (e.g., a carbonate base instead of a hydroxide or amide).[5]
-
Visualization: SNAr Selectivity
Caption: SNAr reaction pathways for this compound.
Section 2: Organometallic Reactions (Grignard & Lithiation)
The formation of organometallic reagents is a powerful tool for creating new carbon-carbon bonds. However, these reactions are highly sensitive to reaction conditions, and side reactions are common.
Frequently Asked Questions
Q2: I'm having trouble initiating the Grignard reaction with this compound and magnesium turnings. When it does proceed, I isolate a significant amount of a high-boiling biphenyl-type compound. What is causing this?
A2: These are two of the most common frustrations when preparing Grignard reagents. Both are addressable with careful experimental technique.
-
Expertise & Causality:
-
Initiation Failure: Grignard reagent formation is a radical reaction that occurs on the surface of the magnesium metal. This surface is often coated with a passivating layer of magnesium oxide (MgO). Furthermore, Grignard reagents are potent bases and will react instantly with even trace amounts of water or other protic sources.[6] The presence of either MgO or moisture will prevent the reaction from starting.
-
Side Product Formation (Wurtz Coupling): The primary high-boiling side product is 5,5'-dichloro-2,2'-difluoro-bibenzyl , formed via a Wurtz-type coupling. This occurs when a newly formed Grignard molecule (R-MgX) reacts with a molecule of unreacted starting material (R-X). This is particularly prevalent if the local concentration of the aryl halide is high.
-
-
Troubleshooting & Protocol Validation:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The solvent (typically diethyl ether or THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent like sodium/benzophenone is recommended.[7]
-
Magnesium Activation: Use fresh magnesium turnings. If the reaction is sluggish, add a small crystal of iodine or 1,2-dibromoethane to etch the magnesium surface and expose fresh metal.
-
Control Reagent Concentration: Add the this compound solution dropwise to the suspension of activated magnesium. This keeps the concentration of the aryl halide low at all times, minimizing the rate of the bimolecular Wurtz coupling relative to the rate of Grignard formation.
-
Q3: I am performing a lithiation reaction on this compound at -78 °C, followed by quenching with an electrophile. My NMR shows a mixture of products, suggesting the lithiation is not selective. What are the possible sites of lithiation?
A3: This is a question of competing directing group effects. This compound has multiple sites that can be deprotonated by a strong organolithium base.
-
Expertise & Causality:
-
Site 1 (ortho to Fluoro): The fluorine atom is a recognized, albeit modest, ortho-directing group for metalation. This would lead to lithiation at the C3 position.
-
Site 2 (ortho to Chloro): The chlorine atom is also an ortho-directing group, which would direct lithiation to the C5 position.
-
Site 3 (Benzylic): The methyl group protons are acidic and can be removed by strong bases like s-BuLi, especially in the presence of a coordinating agent like TMEDA, to form a benzylic anion.
-
-
Troubleshooting & Protocol Validation:
-
Identify the Sites: To empirically determine the outcome of your specific conditions, perform a deuterium quench experiment. Run the lithiation as usual, but instead of adding your electrophile, add heavy water (D₂O). Analyze the resulting product by ¹H NMR to see which proton signals have diminished and by ²H NMR to see where the deuterium has been incorporated.
-
Tune for Selectivity:
-
Base Selection: n-BuLi is more likely to favor aromatic deprotonation, while the more sterically hindered and basic s-BuLi, particularly with TMEDA, can increase the rate of benzylic deprotonation.[8]
-
Temperature: Maintain a strictly controlled low temperature (-78 °C or lower) to prevent side reactions and potential benzyne formation.
-
-
Visualization: Competing Reaction Pathways in Organometallic Chemistry
Caption: Common side reactions in Grignard and Lithiation chemistry.
Section 3: Summary of Potential Side Products & Impurities
Proactive identification of potential impurities is crucial for developing robust and reproducible procedures. The table below summarizes common side products discussed in this guide, as well as impurities that may be present in the starting material from its synthesis.
| Impurity / Side Product Name | Molecular Formula | Probable Origin | Identification Method |
| 2-(Substituted)-4-chlorotoluene | Varies | SNAr reaction at C-F position | GC-MS, ¹⁹F NMR |
| 5,5'-dichloro-2,2'-difluoro-bibenzyl | C₁₄H₁₀Cl₂F₂ | Wurtz coupling during Grignard formation | GC-MS, ¹H NMR |
| 2-Fluorotoluene | C₇H₇F | Quenching of Grignard reagent by moisture | GC-MS |
| 3-(Substituted)-4-chloro-2-fluorotoluene | Varies | Product from lithiation at C3 | NMR, LC-MS |
| 5-(Substituted)-4-chloro-2-fluorotoluene | Varies | Product from lithiation at C5 | NMR, LC-MS |
| 4-Chloro-2-fluoro-benzyl-derivative | Varies | Product from benzylic lithiation | NMR, LC-MS |
| 3-Chlorotoluene | C₇H₇Cl | De-amination during synthesis of 4-Cl-2-FT | GC-MS |
| 5-Chloro-2-methylphenol | C₇H₇ClO | Hydrolysis of diazonium salt during synthesis | GC-MS |
Section 4: General Protocols for Purification and Analysis
Experimental Protocol: General Purification Workflow
This protocol provides a general framework for the purification of reaction mixtures containing this compound and its derivatives.
-
Quench: Carefully quench the reaction mixture, typically by adding water, saturated ammonium chloride solution (for organometallics), or a mild acid/base as appropriate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) three times.[9]
-
Washing: Combine the organic extracts and wash successively with water and then brine to remove inorganic salts.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue. The method of choice depends on the physical properties of the products and impurities:
-
Flash Column Chromatography: Highly effective for separating isomers and products with different polarities. A typical eluent system is a gradient of ethyl acetate in hexanes.[10]
-
Vacuum Distillation: Suitable if the desired product and impurities have sufficiently different boiling points.[10]
-
Recrystallization: An excellent method for purifying solid products.[10]
-
Analytical Techniques for Impurity Profiling
A multi-technique approach is essential for robust impurity identification.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The workhorse for volatile and semi-volatile compounds. It provides information on the retention time (related to boiling point and polarity) and the mass-to-charge ratio of the compound and its fragments, allowing for identification of isomers and byproducts.[12]
-
High-Performance Liquid Chromatography (HPLC): Ideal for less volatile compounds or for quantitative analysis. Coupled with a UV or MS detector, it is a powerful tool for assessing purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation.
-
¹H NMR: Provides information about the number and connectivity of protons. Crucial for distinguishing between aromatic substitution patterns.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹⁹F NMR: A highly sensitive technique that is essential when working with fluorinated compounds. It can confirm the presence or absence of fluorine in your products and side products.
-
By understanding the fundamental mechanisms of your reactions and anticipating potential side products, you can develop more efficient, selective, and reproducible synthetic procedures. This guide serves as a starting point for troubleshooting, and I encourage you to use these principles to critically evaluate and optimize your own experimental designs.
References
- Organic Syntheses Procedure, Org. Synth.2016, 93, 147. [URL: https://orgsyn.org/demo.aspx?prep=v93p0147]
- Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Synthesis and Safety Considerations. [URL: https://www.inno-pharmchem.com/product/4-chloro-2-fluorotoluene-cas-452-75-5.html]
- Alfa Chemistry. Methods for Purification of Commonly Used Solvents. [URL: https://www.alfa-chemistry.
- Al-Salami, H., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biosciences Journal. [URL: https://www.pbj.com.my/recent-trends-in-analytical-techniques-for-impurity-profiling/]
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-2-fluorophenylacetonitrile. [URL: https://www.benchchem.com/product/b2194]
- CN102786386A - Preparation method of this compound. Google Patents. [URL: https://patents.google.
- Singh, G., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [URL: https://www.rroij.com/open-access/identifying-the-impurity-profiling-for-pharmaceutical-product-by-using-different-analytical-techniques-a-overview.php?aid=90890]
- Alam, M. A., et al. (2025). Review on the modern analytical advancements in impurities testing. Academica Analytica Chimica. [URL: https://www.acadchem.org/index.php/acadchem/article/view/159]
- Kumar, V., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Drug Regulatory Affairs. [URL: https://ijdra.com/index.php/ijdra/article/view/671]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2011/10/12/all-about-the-reactions-of-grignard-reagents/]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-fluorotoluene]
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.
- African Rock Art. (n.d.). This compound. [URL: https://african-rock-art.com/products/4-chloro-2-fluorotoluene]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
- Sassian, M., Panov, D., & Tuulmets, A. (2002). Grignard reagents in toluene solutions. Applied Organometallic Chemistry, 16(9), 525-529. [URL: https://www.researchgate.net/publication/229891483_Grignard_reagents_in_toluene_solutions]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [URL: https://www.chemistrysteps.
- Chemguide. (n.d.). An Introduction to Grignard Reagents. [URL: https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html]
- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/247707]
- ChemicalBook. (2025). 2-Chloro-4-fluorotoluene. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710486.htm]
- Sigma-Aldrich. (n.d.). Grignard Reagents. [URL: https://www.sigmaaldrich.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. [URL: https://www.chm.bris.ac.
- Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition in English, 36(21), 2282-2316. [URL: https://www.researchgate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. rroij.com [rroij.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of Crude 4-Chloro-2-fluorotoluene
Welcome to the technical support center for the purification of crude 4-Chloro-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.
I. Understanding the Challenge: Common Impurities in Crude this compound
The first step in any successful purification is to understand the nature of the impurities present in the crude material. The synthesis of this compound, often involving diazotization of 5-chloro-2-methylaniline followed by a Schiemann or similar reaction, can lead to a variety of byproducts.[1]
Common Impurity Classes:
-
Isomeric Impurities: The most challenging impurities are often other isomers of chlorofluorotoluene. Due to their similar physical properties, their removal requires highly efficient separation techniques.
-
Starting Material Carryover: Incomplete reaction can result in the presence of 5-chloro-2-methylaniline.
-
Side-Reaction Products: Undesired reactions can lead to the formation of various chloro-aromatic compounds, biphenyl derivatives, and polymeric diazonium tars.[1]
-
Residual Solvents and Reagents: Solvents used in the synthesis and unreacted reagents can also contaminate the crude product.
A preliminary analysis of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present and their relative concentrations. This will inform the selection of the most appropriate purification strategy.
II. Purification Strategy Selection: A Logic-Driven Approach
The choice of purification technique is dictated by the nature and quantity of the impurities. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting the appropriate purification strategy for crude this compound.
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Fractional Distillation
Fractional distillation is the most common and effective method for purifying this compound, especially for removing isomeric impurities.
FAQ 1: My simple distillation is not improving the purity of my this compound. Why?
Answer: Simple distillation is only effective for separating liquids with significantly different boiling points. This compound and its common isomeric impurities have very close boiling points, necessitating the use of fractional distillation for effective separation.
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 452-75-5 | ~158 |
| 2-Chloro-4-fluorotoluene | 452-73-3 | ~153-156[2][3][4][5] |
| 2-Chloro-6-fluorotoluene | 443-83-4 | ~154-156[6][7][8] |
| 3-Chloro-2-fluorotoluene | 85089-31-2 | Not readily available |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated vaporization-condensation cycles.
-
Vacuum Application: this compound can be distilled at atmospheric pressure. However, applying a vacuum will lower the boiling point, which can prevent degradation of the compound and save energy. A pressure of 0.02-0.05 MPa has been reported to be effective.[1]
-
Heating: Use a heating mantle with a stirrer to ensure even boiling. Gradually increase the temperature.
-
Fraction Collection: Collect the distillate in several fractions. Monitor the temperature at the head of the column. A stable temperature indicates the distillation of a pure component. The main fraction of this compound should be collected at its boiling point at the given pressure.
-
Analysis: Analyze each fraction by GC to determine its purity. Combine the fractions that meet your purity requirements.
Troubleshooting Guide: Fractional Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column. | - Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper equilibration on the column.- Insulate the column with glass wool or aluminum foil. |
| Bumping/Uneven Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer. |
| Product Darkening | - Thermal decomposition at high temperatures. | - Use vacuum distillation to lower the boiling point. |
| Suspected Azeotrope Formation | - Co-distillation of an impurity with the product at a constant temperature. | - While specific azeotropic data for this compound is not readily available, if suspected, consider azeotropic distillation with an entrainer like heptane or perform a pre-purification step (e.g., extraction) to remove the azeotrope-forming impurity. |
B. Recrystallization
Recrystallization is generally not the primary method for purifying this compound as it is a liquid at room temperature. However, it can be a useful pre-purification step if the crude product is a solid due to high impurity levels or for derivatives of the target compound.
FAQ 2: How do I choose a suitable solvent system for recrystallization?
Answer: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is soluble in many organic solvents, a mixed-solvent system is often necessary.[9]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol, acetone).
-
Induce Crystallization: While the solution is hot, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water) until the solution becomes cloudy.[10]
-
Redissolution: Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add more of the "good" solvent before cooling.- Cool the solution more slowly. |
| No Crystals Form | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low Recovery | - Too much solvent was used.- The compound is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath. |
C. Chromatographic Purification
For high-purity applications or for separating very similar isomers, preparative chromatography can be employed.
FAQ 3: What chromatographic conditions are suitable for purifying this compound?
Answer: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used. The choice depends on the scale of the purification and the available equipment.
Recommended Starting Conditions:
-
GC: A non-polar or medium-polarity column (e.g., DB-5ms) is a good starting point for separating chlorotoluene isomers.[11] Temperature programming will be necessary to achieve good resolution.
-
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for the separation of aromatic compounds.[12]
Troubleshooting Guide: Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate stationary or mobile phase.- Column overloading. | - Screen different columns and mobile phase compositions.- Optimize the temperature gradient (GC) or solvent gradient (HPLC).- Reduce the amount of sample injected. |
| Peak Tailing | - Active sites on the column.- Sample-solvent incompatibility. | - Use a column with end-capping.- Ensure the sample is fully dissolved in the mobile phase. |
IV. Quality Control and Final Product Analysis
After purification, it is essential to verify the purity of the this compound.
-
GC-MS: This is the gold standard for confirming the identity and purity of the final product. A single sharp peak with the correct mass spectrum indicates high purity.
-
Refractive Index: The refractive index is a sensitive measure of purity. The reported value for pure this compound is approximately 1.498 at 20°C.
-
FT-IR Spectroscopy: This technique can be used to confirm the functional groups present in the molecule and to check for the absence of impurities with distinct infrared absorptions.
By following this guide and applying a systematic, data-driven approach, you can effectively troubleshoot common issues and achieve high-purity this compound for your research and development needs.
V. References
-
Exploring 2-Chloro-6-Fluorotoluene: Applications and Properties. (n.d.). Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-Chloro-6-fluorotoluene CAS 443-83-4. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Separation of fluorotoluene isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorotoluene (CAS 85089-31-2). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Chemcd. (n.d.). 3-chloro-2-fluorotoluene ,85089-31-2. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chlorotoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Halogenated aromatic hydrocarbons - Separation of fluorotoluene isomers. (n.d.). Retrieved from [Link]
-
Horsley, L. H. (1962). Azeotropic Data-II. American Chemical Society.
-
Recrystallization I. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
-
Khan, U., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. ResearchGate.
-
U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
E. I. Du Pont De Nemours and Company. (n.d.). AZEOTROPIC COMPOSITIONS OF 1,1,1,2,3,4,4,5,5,5-DECAFLUOROPENTANE AND TRANS-1,2-DICHLOROETHYLENE, CIS-1,2-DICHLOROETHYLENE OR 1,1.
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN102786386A - Preparation method of this compound. Retrieved from
-
Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
-
Quora. (2025, April 9). How can the boiling point be determined for two isomers with the same molecular formula but different structures? Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Google Patents. (n.d.). US3763023A - Purification of chloroacetyl chloride by azeotropic distillation. Retrieved from
-
Pharmaffiliates. (n.d.). This compound | CAS No : 452-75-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. 2-Chloro-4-fluorotoluene CAS#: 452-73-3 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. 443-83-4 Cas No. | 2-Chloro-6-fluorotoluene | Matrix Scientific [matrixscientific.com]
- 8. 2-Chloro-6-fluorotoluene CAS 443-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [brilliantpharm.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
- 12. Separation of 4-Chlorotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Low Reactivity of 4-Chloro-2-fluorotoluene in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the low reactivity of 4-chloro-2-fluorotoluene in palladium- and nickel-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this compound stems from several electronic and steric factors:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds. This makes the crucial initial step of the catalytic cycle, oxidative addition, energetically demanding.[1][2]
-
Electron-Donating Groups: The methyl group (-CH₃) at the para position is an electron-donating group, which increases the electron density on the aromatic ring. This further strengthens the C-Cl bond, making it less susceptible to cleavage by an electron-rich low-valent metal catalyst like Pd(0).[1]
-
Ortho-Fluoro Substituent: While fluorine is an electron-withdrawing group by induction, its ortho-position can present steric hindrance, potentially impeding the approach of the bulky catalyst to the C-Cl bond.
Q2: What is the rate-determining step in the cross-coupling of unreactive aryl chlorides like this compound?
A2: For electron-rich and unreactive aryl chlorides, the oxidative addition of the C-Cl bond to the metal center (typically Pd(0) or Ni(0)) is often the rate-determining step in the catalytic cycle.[1][3] Overcoming this high activation barrier is the primary focus of method development for these substrates.
Q3: Are there alternatives to palladium catalysts for coupling this compound?
A3: Yes, nickel-based catalyst systems are an excellent alternative and are often superior for activating unreactive C-Cl bonds.[4][5][6] Nickel catalysts can be more cost-effective and have demonstrated high reactivity for a range of challenging cross-coupling reactions, including those with fluorinated substrates.[4][7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, when using this compound, you may encounter issues with low or no product formation.
Q4: My Suzuki coupling of this compound with an arylboronic acid is not working. What are the first things I should check?
A4: When a Suzuki coupling with a challenging substrate fails, a systematic review of your setup and reagents is crucial:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.[1][8]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[1][8] Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester or an MIDA boronate.[8][9]
-
Catalyst and Ligand Integrity: Phosphine ligands are susceptible to oxidation.[8] Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere.
-
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[1] You will likely need a more specialized catalyst system.
Q5: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A5: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are required. The key is to use bulky and electron-rich ligands that promote the oxidative addition step.[1][10]
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | Buchwald Biaryl Phosphines: SPhos, XPhos, RuPhos | These ligands are the industry standard for challenging couplings. Their bulk and electron-donating properties facilitate the formation of a highly reactive monoligated Pd(0) species, which is crucial for activating the C-Cl bond.[1][10] |
| N-Heterocyclic Carbenes (NHCs): IPr, IMes | NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of activating aryl chlorides.[10] |
Experimental Protocol: General Starting Point for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound. Optimization may be required for your specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[1]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride.[1]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or GC/LC-MS.[1]
Q6: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A6: Protodeboronation is a common side reaction that consumes your nucleophile and lowers the yield.[1] To mitigate it:
-
Use Anhydrous Conditions: While some water is often beneficial in Suzuki reactions, excess water can promote protodeboronation.[1] Ensure your solvents are dry if this is a persistent issue.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider switching to a milder base like K₃PO₄ or KF.[8]
-
Use a More Stable Boron Reagent: As mentioned, converting your boronic acid to a pinacol or MIDA ester can significantly enhance its stability.[8][9]
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential in pharmaceutical and materials science.[11]
Q7: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What should I change?
A7: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this substrate hinges on the catalyst system and reaction conditions.
-
Ligand Choice is Critical: For coupling with primary amines, ligands like BrettPhos are specifically designed and often give excellent results.[12] For secondary amines, the use of bulky biaryl phosphine ligands is also recommended.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[13] Cesium carbonate (Cs₂CO₃) can also be used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically the best choices.
Q8: Can I use a secondary amine with this compound in a Buchwald-Hartwig reaction?
A8: Yes, but sterically hindered secondary amines can be challenging. The choice of ligand becomes even more critical. Highly active, sterically demanding ligands are necessary to facilitate both the oxidative addition and the C-N bond-forming reductive elimination step. Again, advanced biaryl phosphine ligands are the preferred choice.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, but is challenging with aryl chlorides.[14][15]
Q9: My copper-free Sonogashira coupling of this compound is failing. What are the likely causes?
A9: The Sonogashira reaction with aryl chlorides is notoriously difficult.[14] Here are key areas to troubleshoot:
-
Insufficiently Active Catalyst: Standard Pd/phosphine catalysts are often not active enough. You need a system capable of activating the C-Cl bond under the reaction conditions.[14]
-
Homocoupling of the Alkyne (Glaser Coupling): If you are using a copper co-catalyst, the primary side reaction is often the homocoupling of the terminal alkyne to form a butadiyne.[15] This consumes your alkyne and complicates purification.
-
Base and Solvent Choice: The choice of base and solvent is crucial for success.
Q10: How can I achieve a successful Sonogashira coupling with this substrate?
A10: Recent advances have made this transformation more feasible:
-
Employ a Copper-Free Protocol: To avoid the problematic Glaser homocoupling, a copper-free Sonogashira is highly recommended.[15]
-
Use a Highly Active Catalyst System:
-
Palladium on Charcoal with a Ligand: A simple and effective system involves using Pd/C as the palladium source in combination with a bulky, electron-rich ligand like XPhos.[15]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by efficiently overcoming the activation energy barrier.[14][16]
-
-
Optimize Base and Solvent: A non-toxic carbonate base like Cs₂CO₃ or K₂CO₃ is often effective in these systems.[15] Solvents like toluene or DMF are common choices.
Experimental Protocol: General Starting Point for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a carbonate base (e.g., Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd/C, 1-2 mol%), and the ligand (e.g., XPhos, 1-2 mol%).[15]
-
Inert Atmosphere and Solvent: Seal the vial, render the atmosphere inert, and add a degassed solvent like toluene.
-
Reaction Execution: Heat the reaction to a high temperature (e.g., 100-140 °C), potentially using a microwave reactor for improved efficiency, and monitor its progress.[14]
References
- PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
- American Chemical Society. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Arkivoc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Royal Society of Chemistry. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications.
- ResearchGate. (n.d.). Catalysis In C-Cl Activation.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ResearchGate. (n.d.). Biaryl phosphine ligands with cyclic (1–7) and acyclic (8–10) frameworks.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
- Thieme. (2020). C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. Synthesis, 53(04), 717-724.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204.
- MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- PubMed. (2015). Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
- Royal Society of Chemistry. (n.d.). Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Wikipedia. (n.d.). Suzuki reaction.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts.
- ACS Publications. (2023). Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation. Accounts of Chemical Research.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- ResearchGate. (2021). Nickel-Catalyzed Cross-Electrophile Coupling between C(sp2)–F and C(sp2)–Cl Bonds by the Reaction of ortho-Fluoro-Aromatic Amides with Aryl Chlorides.
- ResearchGate. (n.d.). Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology.
- Royal Society of Chemistry. (n.d.). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2-fluorotoluene Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of 4-chloro-2-fluorotoluene. This guide is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Here, we provide in-depth answers to common questions and detailed troubleshooting protocols based on established synthetic routes and field-proven insights. Our goal is to help you maximize yield, improve purity, and ensure the safe execution of your experiments.
Section 1: Core Synthesis Guide & Reaction Principles
The most prevalent and industrially relevant method for synthesizing this compound is a modified Balz-Schiemann reaction.[1][2] This pathway begins with the diazotization of 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine) followed by a fluorodediazoniation step. While conceptually similar to the classic Sandmeyer reaction, which typically uses copper salts to introduce halides, the Balz-Schiemann reaction is the standard method for introducing fluorine via a diazonium salt intermediate.[3][4]
The overall transformation can be visualized as a three-stage process: salt formation (salification), diazotization, and thermal decomposition. Precise control over reaction parameters at each stage is critical for success.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) - Reaction Principles
Q1: Why is 5-chloro-2-methylaniline the required starting material?
A: The final product is this compound. In the Balz-Schiemann reaction, the amino group is replaced by fluorine. Therefore, the starting aniline must have the chloro and methyl groups in the correct positions relative to the amino group. In 5-chloro-2-methylaniline, the amino group is at position 1, the methyl group is at position 2, and the chloro group is at position 5. Replacing the amino group at C1 with fluorine results in the desired 1-fluoro-2-methyl-5-chlorobenzene skeleton, which is named this compound.
Q2: What is the role of anhydrous hydrofluoric acid (HF) in the initial step?
A: Anhydrous HF serves two critical functions. First, it acts as the acid to protonate the aniline, forming the anilinium salt (salification), which is necessary for the subsequent diazotization step. Second, and more importantly, it serves as the fluoride source and the solvent for the reaction. Using HF directly, rather than the traditional aqueous HBF₄, can streamline the process and lead to higher yields by creating the diazonium fluoride salt in situ.[1][5]
Q3: Why is the diazotization step performed at such low temperatures (-3 to 0°C)?
A: Aryl diazonium salts are notoriously unstable.[4] At higher temperatures, they can prematurely decompose, leading to a host of side products and a significant reduction in yield. The primary side reaction at elevated temperatures is the reaction with water to form phenols. Maintaining a temperature below 0°C ensures that the diazonium salt is formed efficiently and remains stable in solution until the controlled thermal decomposition stage.[5]
Q4: What is the mechanism of the final thermal decomposition step?
A: The thermal decomposition of the aryl diazonium fluoride salt is the key C-F bond-forming step. It is believed to proceed through the formation of a highly unstable aryl cation after the loss of nitrogen gas (N₂), which is an excellent leaving group.[1][3] This aryl cation is immediately captured by a fluoride ion from the reaction medium (HF) to form the final aryl fluoride product. Precise temperature control during this step is crucial to manage the rate of N₂ evolution and prevent runaway reactions or the formation of tar-like byproducts.[5]
Section 2: Optimized Experimental Protocol
This protocol is synthesized from best practices and patent literature to provide a robust starting point for your experiments.[5]
Materials:
-
5-chloro-2-methylaniline (CAS 95-79-4)
-
Anhydrous Hydrogen Fluoride (CAS 7664-39-3)
-
Sodium Nitrite (CAS 7632-00-0)
-
Sodium Carbonate (for neutralization)
Protocol Steps:
-
Salification:
-
In a suitable reactor equipped for low-temperature reactions and safe HF handling, charge anhydrous hydrogen fluoride.
-
Cool the HF to between 5-7°C.
-
Slowly add 5-chloro-2-methylaniline dropwise over 7-10 hours, ensuring the internal temperature does not exceed 7°C.
-
After the addition is complete, stir the mixture at 5-7°C for an additional 1-3 hours to ensure complete salt formation.[5]
-
-
Diazotization:
-
Cool the reaction mixture to between -3°C and 0°C.
-
Slowly add solid sodium nitrite in portions (or as a concentrated aqueous solution, though anhydrous conditions are preferred) over 8-10 hours. The molar ratio of NaNO₂ to the starting aniline should be approximately 1.05:1 to 1.5:1.[5]
-
Maintain the temperature strictly within the -3°C to 0°C range throughout the addition.
-
After all the sodium nitrite has been added, continue stirring at this temperature for another 1-3 hours.
-
-
Thermal Decomposition:
-
This step requires precise, programmed heating to control the exothermic decomposition. A slow, staged temperature ramp is essential for safety and yield.
-
Stage 1: 0°C to 18°C over 5 hours.
-
Stage 2: 18°C to 26°C over 12 hours.
-
Stage 3: 26°C to 30°C over 8 hours.
-
Stage 4: 30°C to 40°C over 5 hours.[5]
-
Vigorous off-gassing (N₂) will be observed. Ensure the reactor is properly vented.
-
-
Workup and Purification:
-
After the decomposition is complete (N₂ evolution has ceased), cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separation funnel containing ice water.
-
Separate the organic layer.
-
Wash the organic layer with a dilute aqueous sodium carbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8). This removes residual HF.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
The crude this compound can be purified by fractional vacuum distillation to achieve high purity (>99%).[6] The boiling point is approximately 158°C at 743 mmHg.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis of this compound.
Caption: A logic tree for troubleshooting common synthesis issues.
Detailed Troubleshooting Q&A
Q: My final yield is significantly lower than the expected >90%. What are the likely causes?
A: Low yield is the most common problem and can be attributed to several factors:
-
Incomplete Diazotization: The quality of sodium nitrite is paramount. If it is old or has absorbed moisture, its effective concentration will be lower, leading to unreacted aniline. Ensure you are using fresh, dry NaNO₂ and that the molar ratio is correct.
-
Premature Decomposition: If the temperature during diazotization rises above 0-5°C, the diazonium salt will begin to decompose, primarily forming undesired phenolic byproducts. Calibrate your temperature probes and ensure your cooling system is robust.
-
Side Reactions During Decomposition: The traditional Balz-Schiemann reaction is known for side reactions that can reduce yield, such as the formation of chloro-aromatics or tar-like polymerization products.[5] The slow, programmed heating schedule described in the protocol is designed to minimize these byproducts by maintaining control over the reaction rate. Rapid heating is a primary cause of yield loss.
-
Losses During Workup: The product can be lost during aqueous washes if emulsions form or if the phase separation is not clean. Using a brine wash can help break emulsions. Ensure complete extraction from the aqueous layer.
Q: My final product is contaminated with a phenolic byproduct (5-chloro-2-methylphenol). How can I prevent this?
A: The formation of phenols occurs when the aryl cation intermediate reacts with water instead of a fluoride ion. This is a classic side reaction in diazonium chemistry.[7]
-
Ensure Anhydrous Conditions: The use of anhydrous HF is intended to minimize the presence of water. Protect the reaction from atmospheric moisture, especially during the long addition and reaction times.
-
Temperature Control: As mentioned, higher temperatures during diazotization can promote the formation of phenols. Strict adherence to the -3 to 0°C range is critical.
Q: The reaction mixture turned dark and formed a significant amount of tar during thermal decomposition. Why did this happen and is the batch salvageable?
A: Tar formation is a result of uncontrolled polymerization and other side reactions of the highly reactive aryl cation intermediate.[5]
-
Cause: The most common cause is a runaway reaction due to excessively rapid heating during the decomposition step. Localized "hot spots" in the reactor due to poor stirring can also initiate tarring.
-
Prevention: Strict adherence to a slow, programmed heating ramp is the best preventative measure. Ensure vigorous and efficient stirring throughout the entire reaction, especially as the viscosity of the mixture changes.
-
Salvage: Salvaging a batch with heavy tar formation is difficult. The tar can trap a significant amount of product. You can attempt to extract the product by diluting the entire reaction mass with a suitable solvent (e.g., toluene or dichlorobenzene) and then proceeding with the aqueous workup. However, purification will be challenging, and yields will be low.
Q: I am concerned about the safety of this reaction, particularly the thermal decomposition of the diazonium salt. What are the key safety precautions?
A: Safety is the highest priority. The thermal decomposition of diazonium salts can be explosive if not properly controlled, especially on a large scale.[8]
-
Controlled Heating: Never heat the diazonium salt mixture rapidly. Use a programmed heating mantle or reactor jacket and follow a validated, slow heating profile.
-
Proper Venting: The reaction releases a large volume of nitrogen gas. Ensure the reactor is connected to an appropriate venting system to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Handling of anhydrous HF requires specialized PPE, including HF-resistant gloves, apron, and a full face shield. Have calcium gluconate gel readily available as an antidote for HF exposure.
-
Scale: When attempting this reaction for the first time, work on a small scale to understand the reaction's kinetics and exotherm before scaling up.
Summary of Optimized Parameters
| Parameter | Recommended Condition | Rationale / Key Insight |
| Starting Material | 5-chloro-2-methylaniline | Correct isomer for obtaining this compound. |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Acts as solvent and fluoride source; promotes high yield.[5] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Use fresh, dry reagent. Molar ratio ~1.05-1.5:1 to aniline.[5] |
| Salification Temp. | 5 to 7°C | Controlled temperature to prevent side reactions during salt formation. |
| Diazotization Temp. | -3 to 0°C | Critical for the stability of the diazonium salt intermediate.[5] |
| Decomposition | Programmed heating (0 to 40°C) | Essential for controlling the exotherm, preventing runaway reactions, and minimizing tar formation.[5] |
| Workup | Aqueous Na₂CO₃ neutralization | Removes residual acid (HF) safely and effectively. |
| Purification | Fractional Vacuum Distillation | Required to achieve high purity (>99%) and remove non-volatile impurities.[6] |
References
- Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993-5996. [Link]
- CN102786386A - Preparation method of this compound.
- This compound: Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Balz–Schiemann reaction. Wikipedia. [Link]
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Sandmeyer reaction. Wikipedia. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]
- Sandmeyer Reaction and Ullmann Coupling. Chemistry LibreTexts. [Link]
- Sandmeyer Reaction. J&K Scientific LLC. [Link]
- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Balz-Schiemann Reaction.
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst.
- Hydrogenation of 2,4Dinitrotoluene to 2,4Diaminotoluene over Platinum Nanoparticles in a High-Pressure Slurry Reactor.
- Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO2 amorphous alloy.
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar. [Link]
- Preparation method of 2-chloro-4-fluorotoluene.
- Preparation method of 2-chloro-4-fluorotoluene.
- This compound. PubChem. [Link]
- Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
Preventing decomposition of 4-Chloro-2-fluorotoluene during reactions
Welcome to the technical support center for 4-Chloro-2-fluorotoluene (4C2FT). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a halogenated aromatic compound, 4C2FT (CAS 452-75-5) offers unique reactivity but can be susceptible to decomposition under various reaction conditions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges, optimize your reactions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The stability of this compound is primarily challenged by three main pathways: thermal stress, reductive dehalogenation, and unwanted electrophilic or nucleophilic attack.
-
Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high heat, especially above its boiling point (~158 °C), can lead to degradation.[3] The synthesis of related compounds often involves controlled thermal decomposition of diazonium salts, a process that can be violently exothermic if not carefully managed, indicating the potential for instability at elevated temperatures.[4][5]
-
Reductive Dehalogenation: The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond (bond dissociation energies: C-Cl ~351 kJ/mol vs. C-F ~452 kJ/mol).[6] This makes the chloro group susceptible to removal under reductive conditions. This is a common side reaction in organometallic reactions or palladium-catalyzed couplings where reducing agents or low-valent metals are present.[6][7]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage is critical to maintaining the purity and stability of 4C2FT.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The ideal storage is at room temperature, away from direct sunlight and heat sources.
-
Handling: this compound is a flammable liquid with a flash point of approximately 51 °C (124 °F).[1][3] Keep it away from open flames, sparks, and other sources of ignition. Use personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[9] All transfers and handling should be performed in a chemical fume hood.
Q3: What are the common impurities found in commercial this compound and how do they form?
A3: Impurities typically arise from the synthetic process or subsequent degradation. The most common synthesis involves the diazotization of 5-chloro-2-methylaniline, followed by a hydrofluoric acid-based thermolysis (a variation of the Balz-Schiemann reaction).[10][11]
-
Isomeric Impurities: Incomplete regioselectivity during the initial synthesis of the aniline precursor can lead to other chloro-fluorotoluene isomers.
-
Precursor Contamination: Residual 5-chloro-2-methylaniline or byproducts from the diazotization step can carry over.
-
Decomposition Products: Improperly controlled thermolysis during synthesis can generate phenolic byproducts or dehalogenated species (e.g., 2-fluorotoluene).[4] These can also form during storage or reactions if conditions are not optimal.
Troubleshooting Guides by Reaction Type
This section addresses specific challenges encountered when using 4C2FT in common synthetic transformations.
Guide 1: Organometallic Intermediate Formation (e.g., Lithiation, Grignard Reagents)
The formation of organometallic reagents from aryl halides is fundamental but prone to side reactions that consume the starting material.
Q: My attempt to form the Grignard reagent (4-chloro-2-fluorotolylmagnesium bromide) is low-yielding and produces a significant amount of a biphenyl byproduct. What is causing this?
A: This is a classic issue of premature coupling, often referred to as Wurtz-type or Ullmann coupling. It occurs when the organometallic intermediate reacts with unreacted starting material. The primary causes are high local concentrations and elevated temperatures.
Causality & Solution: The Grignard formation is an exothermic process. If the reaction initiates too quickly or if the heat is not dissipated effectively, the localized high temperature promotes the coupling side reaction.
Troubleshooting Protocol: Mitigating Homocoupling
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activate them by stirring under an inert atmosphere (Argon or Nitrogen) with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates. This removes the passivating magnesium oxide layer.
-
Controlled Initiation: Add only a small portion (~5-10%) of your 4C2FT solution in anhydrous ether or THF to the activated magnesium. Wait for the reaction to initiate (slight warming, bubbling). Gentle heating may be required, but once initiated, the reaction should be self-sustaining.
-
Slow Addition & Temperature Control: Once initiation is confirmed, cool the flask in an ice-water bath. Add the remaining 4C2FT solution dropwise via an addition funnel, maintaining the internal temperature between 10-20 °C. This slow addition prevents a buildup of the starting halide and minimizes thermal excursions.
-
Solvent Choice: While THF is common, diethyl ether often provides better results for sensitive Grignard formations due to its lower boiling point, which helps in dissipating heat.
| Parameter | Standard Condition | Optimized for Stability | Rationale |
| Temperature | Reflux | 10-20 °C | Minimizes thermal energy that drives the coupling side reaction. |
| Addition Rate | Rapid / Bulk | Slow, Dropwise | Prevents high local concentration of the aryl halide. |
| Solvent | THF / Ether | Anhydrous Ether | Lower boiling point helps control temperature. |
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Suzuki couplings are powerful for C-C bond formation but can be complicated by dehalogenation of the aryl halide substrate.[12][13]
Q: In my Suzuki coupling of 4C2FT with an arylboronic acid, I'm observing significant formation of 2-fluorotoluene (hydrodechlorination). How can I prevent this?
A: Hydrodechlorination is a common parasitic reaction in palladium catalysis.[6] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a hydrogen source instead of transmetalation. The choice of base, solvent, and ligand is critical in suppressing this pathway.
Causality & Solution: Strong, protic bases or solvents containing water can provide a source of protons. Furthermore, some palladium-hydride species, which are key intermediates in the dehalogenation pathway, can be formed from the reaction of the palladium catalyst with the base or solvent. Using milder, anhydrous bases and carefully selected ligands can favor the desired transmetalation step.
Troubleshooting Protocol: Suppressing Hydrodechlorination in Suzuki Coupling
-
Base Selection: Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) if dehalogenation is observed. Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are highly effective in promoting transmetalation while minimizing side reactions.[14]
-
Solvent System: Ensure your solvent is rigorously anhydrous. While some Suzuki protocols tolerate water, it can be a source of protons for dehalogenation. Using anhydrous solvents like dioxane, toluene, or DME is recommended.
-
Ligand Choice: Electron-rich, bulky phosphine ligands often stabilize the palladium center and can accelerate the rates of both oxidative addition and reductive elimination relative to dehalogenation. Consider using ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings of aryl chlorides.[14]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening at 60-80 °C and only increase if necessary. Higher temperatures often accelerate decomposition and side reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-クロロ-2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 5. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting guide for 4-Chloro-2-fluorotoluene based synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-2-fluorotoluene synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in this synthetic process.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis most commonly proceeds via a diazotization-fluorination sequence, starting from an appropriately substituted aminotoluene, such as 5-chloro-2-methylaniline. This process, while effective, involves sensitive intermediates and requires careful control of reaction parameters to ensure high yield and purity.
The general synthetic route involves two key stages:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source, typically sodium nitrite, in a strong acid like hydrochloric acid or hydrofluoric acid.
-
Fluorination: The diazonium group is then replaced by a fluorine atom. This can be achieved through different methods, including the Balz-Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate salt) or variations of the Sandmeyer reaction.[2][3][4]
This guide will address specific issues that can arise during these stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently cited starting material is 5-chloro-2-methylaniline.[5] The synthesis involves the diazotization of this amine followed by a fluorination reaction.
Q2: Why is temperature control so critical during the diazotization step?
Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[6][7] This decomposition can lead to the formation of unwanted byproducts, most notably phenols from the reaction with water, which will reduce the yield of the desired this compound.[2] Therefore, the diazotization reaction is typically carried out at 0-5°C to ensure the stability of the diazonium salt intermediate.
Q3: What are the primary safety concerns when working with diazonium salts?
Diazonium salts are high-energy compounds and can be explosive in their solid, dry state.[7][8] It is crucial to handle them with extreme care. Key safety practices include:
-
Keeping the reaction temperature low (typically below 5°C) to prevent uncontrolled decomposition.[7]
-
Avoiding the isolation of solid diazonium salts whenever possible. They are generally used in situ.[8]
-
Ensuring proper venting of the reaction vessel to release any nitrogen gas that may evolve.[7]
-
Having a quenching agent, such as a solution of hypophosphorous acid, readily available to safely destroy any excess diazonium salt at the end of the reaction.[9]
Q4: What is "diazonium tar," and how can its formation be minimized?
Diazonium tar is a complex mixture of polymeric aromatic compounds that can form as a significant byproduct in diazotization and subsequent reactions.[5] Its formation is often a result of side reactions of the highly reactive diazonium salt. To minimize tar formation:
-
Maintain strict temperature control throughout the reaction.
-
Ensure efficient stirring to prevent localized high concentrations of reagents.
-
Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can promote side reactions.[7]
-
Control the rate of addition of reagents to prevent temperature spikes.
Troubleshooting Guide
Low Yield
Q5: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I troubleshoot this?
Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach is key to identifying the root cause.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low product yield.
Detailed Explanations:
-
Incomplete Diazotization: The conversion of the starting amine to the diazonium salt is the first critical step.
-
How to check: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the starting 5-chloro-2-methylaniline in the reaction mixture after the diazotization step is complete.
-
Solutions:
-
Ensure you are using a stoichiometric amount of sodium nitrite. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.[7]
-
Verify that you have a sufficient excess of strong acid (e.g., HCl, HF). The acid is crucial for generating the active nitrosating agent (nitrosonium ion, NO+).[10][11]
-
Test for a slight excess of nitrous acid at the end of the addition of sodium nitrite using starch-iodide paper (a blue-black color indicates excess nitrous acid).[7] This confirms that enough has been added to react with all the amine.
-
-
-
Decomposition of the Diazonium Salt: As mentioned, diazonium salts are unstable.
-
How to check: Excessive bubbling (nitrogen evolution) during the diazotization step (while maintaining low temperature) is a sign of premature decomposition. The formation of a phenolic smell can also indicate this side reaction.
-
Solutions:
-
Rigorously maintain the reaction temperature between 0 and 5°C using an ice-salt bath or a cryocooler.
-
Ensure the sodium nitrite solution is added slowly and subsurface to the reaction mixture to prevent localized heating.
-
-
-
Inefficient Fluorination: The conversion of the diazonium salt to the final product can be problematic.
-
How to check: Analyze the crude product mixture for byproducts such as the corresponding phenol or biaryl compounds.
-
Solutions:
-
If using the Balz-Schiemann reaction, ensure the diazonium tetrafluoroborate salt is properly formed and that the subsequent thermal decomposition is carried out at the optimal temperature. High temperatures can lead to charring and reduced yields.[12][13]
-
The choice of solvent can also impact the efficiency of the Balz-Schiemann reaction, with low- or non-polar solvents sometimes improving yields.[12][14]
-
-
-
Product Loss During Workup: The desired product may be lost during the purification process.
-
How to check: Analyze all waste streams (aqueous layers, filter cakes) for the presence of your product.
-
Solutions:
-
This compound has some volatility, so be mindful of this during solvent removal under reduced pressure.[15]
-
Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions to recover all the product from the aqueous phase.
-
-
Formation of Impurities
Q6: My final product is contaminated with a significant amount of a phenolic byproduct. What causes this and how can I prevent it?
The formation of the corresponding phenol (4-chloro-2-methylphenol) is a common side reaction.
Causality: This occurs when the diazonium salt reacts with water in the reaction mixture. This reaction is accelerated by higher temperatures.[2]
Prevention:
-
Strict Temperature Control: This is the most critical factor. Keeping the temperature at 0-5°C during diazotization and before the fluorination step minimizes the rate of this side reaction.
-
Minimize Water Content: While the reaction is often run in aqueous acid, using highly concentrated acids can reduce the availability of water.
-
Controlled Heating During Thermolysis: When decomposing the diazonium salt, especially in a Balz-Schiemann reaction, heating should be gradual and controlled to favor the desired fluorination over reaction with any residual water.
Q7: I am observing the formation of colored byproducts and tar. What is the cause and what are the solutions?
Colored byproducts and tar are often due to azo coupling and other side reactions of the diazonium salt.
Causality: The highly electrophilic diazonium cation can react with electron-rich aromatic compounds present in the reaction mixture. This can include unreacted starting amine or the phenolic byproduct, leading to the formation of colored azo compounds. At higher temperatures, polymerization can lead to the formation of intractable tars.[5]
Solutions:
-
Slow Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This ensures that the diazonium salt that is formed can react in the desired way before it accumulates and undergoes side reactions.
-
Efficient Stirring: Good agitation ensures homogenous mixing and prevents localized high concentrations of reagents, which can promote side reactions.
-
Stoichiometric Control: Avoid a large excess of the starting amine, as this can act as a coupling partner for the diazonium salt.
Experimental Protocols
Protocol 1: Diazotization of 5-chloro-2-methylaniline
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of hydrochloric acid (e.g., 37%) in water.
-
Cool the acid solution to 0-5°C using a circulating chiller.
-
Slowly add 5-chloro-2-methylaniline to the cold acid solution with vigorous stirring, maintaining the temperature below 5°C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the amine-acid mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
Check for a slight excess of nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution.
Protocol 2: Fluorination via a Modified Balz-Schiemann Reaction
-
To the cold diazonium salt solution from Protocol 1, slowly add a solution of fluoroboric acid (HBF4) or sodium tetrafluoroborate (NaBF4).
-
A precipitate of the diazonium tetrafluoroborate salt may form. Continue stirring at low temperature for 30-60 minutes.
-
Slowly and carefully warm the reaction mixture to the decomposition temperature. This temperature will depend on the specific substrate and should be determined from literature or by careful experimentation. The evolution of nitrogen gas will be observed.
-
Once the gas evolution has ceased, the reaction is typically complete.
-
Cool the reaction mixture and proceed with workup (e.g., extraction with an organic solvent, washing, and distillation).
Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5°C | Minimizes decomposition of the unstable diazonium salt.[6][7] |
| Sodium Nitrite Stoichiometry | 1.0-1.05 equivalents | Ensures complete reaction of the amine without a large excess of nitrous acid.[7] |
| Thermolysis Temperature | Varies (e.g., 0-40°C) | Must be carefully controlled to promote fluorination and minimize side reactions.[5] |
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 341-351. [Link]
- Oger, N., d'Halluin, M., Le Grognec, E., & Felpin, F. X. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7070-7074. [Link]
- Answers. (2013, February 7). Why diazonium salt are explosve?[Link]
- Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts.
- Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 2046-2053. [Link]
- Google Patents. (n.d.). Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. (US4439361A).
- Gutmann, B., Cantillo, D., & Kappe, C. O. (2016).
- Ridd, J. H. (1961). Recent Work on the Mechanism of Diazotisation. Journal of the Society of Dyers and Colourists, 77(1), 1-5. [Link]
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1055. [Link]
- Master Organic Chemistry. (2018, December 3).
- Google Patents. (n.d.). Preparation method of this compound. (CN102786386A).
- Maximum Academic Press. (2023, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). [Link]
- Yang, Y., Xia, J., & Ma, D. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764-21772. [Link]
- Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]
- Sun, L., Wang, Y., & Chen, G. (2014). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides.
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Chemical Education Xchange. (n.d.).
- YouTube. (2023, November 29). Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. [Link]
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
- African Rock Art. (n.d.). This compound. [Link]
- GeeksforGeeks. (2023, July 23). Sandmeyer Reaction. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- ResearchGate. (2016). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene. (CN110759806A).
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
- BioProcess International. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
- Google Patents. (n.d.).
- Springer. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. answers.com [answers.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions Involving 4-Chloro-2-fluorotoluene
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for handling reactions with 4-Chloro-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for managing the exothermic potential of this versatile intermediate. The inherent reactivity of halogenated aromatic compounds requires a proactive approach to safety and process control. This document provides the causal logic behind experimental choices to ensure your work is both innovative and safe.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during an experiment. The guidance prioritizes immediate, safe intervention followed by corrective measures.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
You observe the internal reaction temperature rising much faster than anticipated, and it is approaching the upper safe limit you've set.
Potential Causes:
-
Excessive Reagent Addition Rate: The rate of heat generation from the reaction is exceeding the heat removal capacity of your cooling system. This is the most common cause of thermal excursions.[1]
-
Accumulation of Unreacted Reagent: If the reaction has an induction period or is not starting immediately, the added reagent can accumulate. When the reaction finally initiates, it does so with a large quantity of material, causing a sudden and violent exotherm.[2]
-
Insufficient Cooling or Mixing: The cooling bath may not be at the correct temperature, the coolant flow could be restricted, or poor stirring is creating localized hot spots where the reaction is accelerating.
-
Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol will lead to a faster, more intense exotherm.
Immediate Actions & Solutions:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the first and most critical step.
-
Maximize Cooling: Lower the setpoint on your cooling circulator to its minimum temperature to increase the temperature difference (ΔT) and enhance the rate of heat removal.
-
Verify Agitation: Ensure the stirrer is functioning correctly and at a speed sufficient for homogenous mixing and efficient heat transfer.
-
Monitor Closely: Watch the temperature and pressure trends. If the temperature continues to rise uncontrollably despite these measures, proceed to the Emergency Quenching Protocol .
-
Re-evaluate Protocol: Once the situation is stable, reassess your procedure. The addition rate must be reduced, or the reagent should be diluted. A pre-emptive thermal hazard assessment is strongly recommended before proceeding.[3]
Issue 2: Reaction Fails to Initiate or Stalls (No Temperature Increase)
You have started adding your reagent, but the internal temperature is not increasing as expected; it may even be tracking the jacket temperature, indicating no reaction is occurring.
Potential Causes:
-
Induction Period: Some reactions, particularly those involving catalysts or radical initiators, may have a significant induction period.
-
Inhibitor Presence: The substrate, solvent, or reagent may contain an inhibitor (e.g., BHT in a solvent) that is preventing the reaction from starting.
-
Insufficient Activation Energy: The reaction temperature may be too low for the reaction to begin.
-
Catalyst Inactivity: If using a catalyst (e.g., a Lewis acid for Friedel-Crafts reactions), it may be inactive due to moisture or improper handling.[4]
Immediate Actions & Solutions:
-
STOP REAGENT ADDITION IMMEDIATELY. It is critical to avoid accumulating a large amount of unreacted reagent, which could lead to a violent exotherm if the reaction suddenly initiates.[2]
-
Verify Conditions: Double-check that the reaction temperature is correct and that all necessary components (catalysts, initiators) have been added.
-
Slight Temperature Increase: If safe to do so, consider raising the reaction temperature by a small increment (e.g., 2-5 °C) to see if the reaction will initiate. Monitor the temperature very closely for any sign of an exotherm.
-
Add a Small Amount of Initiator/Catalyst: If applicable, a very small, carefully measured amount of additional catalyst or initiator can be added.
-
If Unsuccessful: If the reaction still does not start, it is safest to quench the entire mixture carefully and re-plan the experiment. A small-scale trial in a vial can help diagnose the issue before committing to a larger scale.
Frequently Asked Questions (FAQs)
This section provides answers to common questions, focusing on proactive planning and risk mitigation before you begin your experiment.
Q1: What are the primary thermal hazards associated with this compound?
A1: While this compound is stable under normal storage conditions, its primary thermal hazard stems from its participation in highly exothermic reactions.[5] The aromatic ring is susceptible to electrophilic substitution, and reactions like nitration, Friedel-Crafts alkylation/acylation, and certain metallation reactions (e.g., Grignard reagent formation) can release significant amounts of energy.[4][6] The main risk is a thermal runaway , where the reaction rate increase due to rising temperature becomes exponential, overwhelming any cooling system.[1][3] This can lead to boiling of solvents, dangerous pressure build-up, vessel failure, and the release of toxic materials.
Q2: Which specific reactions of this compound require the most caution?
A2: Based on the reactivity of similar aromatic compounds, you should exercise extreme caution with the following transformations:
-
Nitration: Reactions using mixed nitric and sulfuric acid are notoriously exothermic and can proceed with extreme rapidity. The heat of reaction for nitrating simple aromatics can be substantial, often exceeding -120 kJ/mol.[4][7]
-
Diazotization & Decomposition: The synthesis of this compound itself involves forming a diazonium salt followed by thermal decomposition.[8][9] Diazonium salts are known for their potential for explosive decomposition if not handled at the correct, low temperatures.
-
Friedel-Crafts Reactions: The use of potent Lewis acids like aluminum chloride (AlCl₃) can lead to vigorous, highly exothermic reactions that can be difficult to control.[4]
-
Metallation/Grignard Reactions: The formation of an organometallic species, such as a Grignard or organolithium reagent, is often exothermic and requires careful control of the addition rate and temperature.[6][10]
Q3: How can I perform a preliminary thermal hazard assessment without a reaction calorimeter?
A3: While a reaction calorimeter provides definitive data, you can make a conservative preliminary assessment.[2][11]
-
Literature Review: Search for calorimetric data on reactions with structurally similar compounds (e.g., chlorotoluene, fluorotoluene). This provides a baseline expectation.
-
Small-Scale Test: Perform a very small-scale reaction (e.g., 50-100 mg) in a test tube with a thermocouple to get a qualitative sense of the exotherm.
-
Assume Worst-Case Scenario: For reactions like nitration, assume the reaction is Class 5 on the Stoessel criticality scale, meaning the potential temperature rise from an uncontrolled reaction could initiate a secondary, more dangerous decomposition.[2] Plan your controls and safety measures accordingly.
| Parameter | Value | Source |
| CAS Number | 452-75-5 | |
| Molecular Formula | C₇H₆ClF | [12] |
| Molecular Weight | 144.57 g/mol | [12] |
| Boiling Point | ~158 °C @ 743 mmHg | [13] |
| Flash Point | ~51 °C (124 °F) - Closed Cup | [13][14] |
| Density | ~1.186 g/mL at 25 °C | [13] |
| Hazards | Flammable Liquid, Skin/Eye Irritant | [12][14] |
| Table 1: Physicochemical Properties of this compound. |
Protocols & Workflows
Protocol 1: Recommended Reactor Setup for Exothermic Reactions
This protocol describes a standard, safe setup for running potentially exothermic reactions at the lab scale (50 mL to 1 L).
-
Vessel Selection: Use a multi-neck, jacketed glass reaction vessel connected to a reliable cooling circulator/cryostat. The jacket provides a large surface area for efficient heat transfer.
-
Agitation: Employ an overhead mechanical stirrer with a properly shaped impeller (e.g., pitch-blade or anchor) to ensure vigorous and homogenous mixing. A magnetic stir bar is often inadequate for viscous mixtures or for ensuring efficient heat transfer.
-
Temperature Monitoring: Insert a calibrated thermocouple or Pt100 probe through one of the necks so that the tip is fully submerged in the reaction medium, away from the vessel walls. This measures the true internal process temperature.
-
Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the limiting reagent. This is your primary means of controlling the reaction rate.[1]
-
Inert Atmosphere: Equip the reactor with a nitrogen or argon inlet and bubbler to maintain an inert atmosphere, especially for moisture- or air-sensitive reactions.
-
Emergency Preparedness: Have a container with a suitable quenching agent and an ice bath readily available next to the fume hood.[15]
Workflow: Thermal Runaway Risk Assessment & Mitigation
This workflow provides a logical sequence for assessing and controlling thermal risk.
Caption: Workflow for assessing and mitigating thermal runaway risk.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should be memorized by any personnel working with potentially runaway reactions.
Prerequisites: A large, stirred vessel containing a suitable quenching agent (e.g., a large volume of ice/water for acid-catalyzed reactions or a cold, dilute solution of a neutralizer) must be prepared before the experiment begins.
-
Alert Personnel: Announce the emergency to others in the lab. If the situation appears uncontrollable, prepare to evacuate.[16]
-
Stop All Additions & Maximize Cooling: As per Issue 1, stop all feeds and set the cooling to maximum.
-
Initiate Quench Transfer:
-
DO NOT add the quenching agent to the hot reactor. This can cause a violent eruption due to rapid boiling.
-
Instead, slowly transfer the hot reaction mixture into the vigorously stirred, cold quenching solution. This can be done via a wide-bore cannula if the reactor pressure is manageable.
-
-
If Transfer is Not Possible: If the reaction is too vigorous to control via transfer, and there is a risk of vessel over-pressurization or failure, the priority shifts to personnel safety.
-
Evacuate: Pull down the fume hood sash completely and evacuate the immediate area. Activate the fire alarm if there is a fire or risk of explosion.[16][17] Follow your institution's emergency procedures.
By understanding the underlying chemical principles and implementing robust engineering and procedural controls, you can safely harness the reactivity of this compound for your research and development goals.
References
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorotoluene, 98%.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Loba Chemie. (2016). 4-CHLOROTOLUENE FOR SYNTHESIS MSDS.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions.
- GOV.UK. (2024). What to do in a chemical emergency.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- University of Southampton. (2017). Greener solvents to replace toluene in the polymerisation and coating industry.
- YouTube. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry.
- Agency for Toxic Substances and Disease Registry. (1992). Medical Management Guidelines for Acute Chemical Exposure.
- NIST. (n.d.). 4-Chloro-2-nitrotoluene. NIST Chemistry WebBook.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Chemistry LibreTexts. (2025). Emergency Procedures.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures.
- National Institutes of Health. (2022). Reaction mechanism of toluene decomposition in non-thermal plasma: How does it compare with benzene?. PMC.
- Chemistry Stack Exchange. (2013). How does toluene react at higher temperatures and why?.
- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
- LookChem. (n.d.). Cas 89-59-8,4-Chloro-2-nitrotoluene.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrotoluene. PubChem Compound Database.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. tsijournals.com [tsijournals.com]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.at [fishersci.at]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 10. collections.uhsp.edu [collections.uhsp.edu]
- 11. syrris.com [syrris.com]
- 12. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. gov.uk [gov.uk]
Technical Support Center: Catalyst Selection for Efficient 4-Chloro-2-fluorotoluene Conversion
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for the catalytic conversion of 4-Chloro-2-fluorotoluene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Activating the C-Cl bond in this molecule presents unique challenges due to its electronic properties. This resource is designed to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common experimental issues to ensure efficient and successful conversions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound as a substrate in cross-coupling reactions?
A1: The primary challenge is the relative inertness of the aryl chloride bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2] The C-Cl bond is strong, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4][5] Furthermore, this compound is moderately electron-rich due to the methyl group, which can further disfavor oxidative addition.[6] Overcoming this requires highly active catalyst systems, typically employing bulky, electron-rich ligands.
Q2: Which types of cross-coupling reactions are most suitable for converting this compound?
A2: The two most common and versatile palladium-catalyzed reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds by coupling with an organoboron reagent (e.g., boronic acids or esters).[5][7] This reaction is widely used for synthesizing biaryl structures.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds by coupling with a primary or secondary amine.[8][9] This is a cornerstone method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10]
The choice depends entirely on the desired final product structure. Both reactions have been extensively developed to handle challenging aryl chlorides.
Q3: How do I select an appropriate palladium catalyst and ligand for coupling with an aryl chloride like this compound?
A3: Catalyst choice is the most critical parameter.[3] For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is the ligand system:
-
Bulky, Electron-Rich Phosphine Ligands: These are essential.[11] "Buchwald-type" biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[11][12] These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination.[11]
-
Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3/G4) is highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reliable and reproducible results.
Q4: What role does the base play, and how do I choose the right one?
A4: The base is a critical component of the reaction, playing a key role in the catalytic cycle.[12]
-
In Suzuki-Miyaura Coupling, the base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][13] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[12] K₃PO₄ is often a good choice for challenging couplings.[6]
-
In Buchwald-Hartwig Amination, a strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9][14] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[14] Note that some functional groups may be sensitive to these strong bases.[15]
Troubleshooting Guide for this compound Conversion
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little to no product formation, and I recover mostly my this compound. What should I check first?
A: Low conversion is a common issue, often traced back to a few key areas.[2] A systematic check is the best approach.
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly degassed.[2][12]
-
Catalyst Activity: This is a primary suspect.[16]
-
Ligand Choice: Are you using a ligand appropriate for aryl chlorides? Standard ligands like PPh₃ are often insufficient. Switch to a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.[9][11][12]
-
Catalyst Integrity: Palladium precatalysts are generally stable, but phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.[2] Try using fresh catalyst and ligand.
-
-
Reagent Quality:
-
Solvent: Use anhydrous, high-purity solvents. Oxygen and moisture can deactivate the catalyst.[16]
-
Base: Ensure the base is pure and anhydrous, especially for moisture-sensitive reactions. For Suzuki couplings using anhydrous K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[6]
-
-
Reaction Temperature: Some challenging couplings require higher temperatures (e.g., 80–110 °C) to drive the reaction forward.[11][12] However, excessive heat can also lead to catalyst degradation.[12] If you are already at high temperatures, consider if the catalyst system is stable under those conditions.
Issue 2: Significant Formation of Side Products
Q: My reaction is consuming the starting material, but I'm seeing significant side products instead of my desired product. What are they and how can I minimize them?
A: Common side reactions in cross-coupling can provide clues to what's going wrong.
-
Protodeboronation (Suzuki Coupling): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[12]
-
Cause: Often caused by excess water, high temperatures, or harsh basic conditions. Electron-deficient boronic acids are particularly susceptible.[2][12]
-
Solution: Use anhydrous reagents and solvents where possible. Consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are less prone to decomposition.[12][17]
-
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of your boronic acid (in Suzuki) or dehalogenated starting material.[18]
-
Hydrodehalogenation: Replacement of the chlorine atom on this compound with a hydrogen atom, forming 2-fluorotoluene.
Issue 3: Catalyst Deactivation or Reaction Stalling
Q: My reaction starts well (monitored by TLC/LC-MS) but then stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through several pathways.
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade.[19]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[12] Consider a more robust ligand or a newer generation precatalyst designed for higher stability.
-
-
Formation of Inactive Palladium Species: Over time, the active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand concentration is insufficient or the ligand itself is unstable.[19]
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[2] Using a pre-formed palladacycle or a robust G3/G4 precatalyst can often mitigate this issue.
-
-
Inhibition by Reaction Components: In some cases, salts formed during the reaction (e.g., NaI when using an aryl iodide) can inhibit the catalyst.[20] While less common with chlorides, poor solubility of reagents or byproducts can sometimes sequester the catalyst.
-
Solution: Ensure adequate stirring and choose a solvent that effectively solubilizes all reaction components at the reaction temperature.[12]
-
Visualized Workflows and Mechanisms
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram illustrates the fundamental steps common to both Suzuki-Miyaura and Buchwald-Hartwig reactions. The cycle begins with the active Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Workflow for a Failed Reaction
If your reaction fails, follow this logical decision tree to diagnose the most likely cause.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. jmcct.com [jmcct.com]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-fluorotoluene and Its Isomers
Introduction: The Subtle Art of Isomeric Differentiation in Synthesis
In the intricate landscape of pharmaceutical and agrochemical development, the precise architecture of a molecule is paramount. Halogenated toluenes are foundational building blocks, but not all isomers are created equal. Their reactivity, dictated by the subtle interplay of substituent positions, can dramatically alter reaction outcomes, yields, and the feasibility of a synthetic route. 4-Chloro-2-fluorotoluene, a key intermediate in the synthesis of various active compounds, presents a fascinating case study in isomeric differentiation.[1]
This guide provides an in-depth comparison of the reactivity of this compound with its positional isomers. We will dissect their behavior in three critical classes of aromatic reactions: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling. By grounding our analysis in the principles of physical organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal isomer for their synthetic challenges.
The Theoretical Bedrock: Understanding Substituent Effects
The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. Three key players are at work in chlorofluorotoluenes: the methyl group (-CH₃), chlorine (-Cl), and fluorine (-F). Their influence is a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect: This is an electron-withdrawing or -donating effect transmitted through sigma (σ) bonds, driven by electronegativity differences. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack.[2][3]
-
Resonance Effect: This involves the donation or withdrawal of electrons through the pi (π) system via p-orbital overlap. Halogens, possessing lone pairs, can donate electron density to the ring (+R effect), although this effect is weaker than their inductive withdrawal.[4][5] This donation is directed specifically to the ortho and para positions. The methyl group is weakly electron-donating through hyperconjugation, an activating (+I) effect.[6]
The net reactivity and regioselectivity of each isomer depend on the vector sum of these competing effects.
Caption: Generalized SNAr workflow for this compound.
Electrophilic Aromatic Substitution (EAS): A Battle of Activation and Direction
In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The reactivity trends are opposite to those in SNAr.
Key Principles for EAS Reactivity:
-
Activation vs. Deactivation: Electron-donating groups (EDGs) like -CH₃ activate the ring, making it more reactive than benzene. EWGs like -Cl and -F deactivate the ring, making it less reactive. [6][7]2. Directing Effects: The -CH₃ group and the halogens (-Cl, -F) are all ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. [3][8]3. The Halogen Anomaly: Halogens deactivate the ring overall (due to their strong -I effect) but still direct ortho/para (due to their +R effect). The reaction is slower than on benzene, but substitution occurs at the ortho and para positions. [9]
Comparative Analysis of Isomers
When multiple groups are present, the final substitution pattern is a consensus of their directing effects, with activating groups typically having a stronger influence. Steric hindrance also plays a crucial role, often disfavoring substitution at a crowded ortho position.
Let's predict the major monosubstitution product for the nitration (an EAS reaction) of our isomers.
| Isomer | Activating/Directing Groups | Predicted Major Product(s) | Rationale |
| This compound | -CH₃ (Activating, o,p-director)-F (Deactivating, o,p-director)-Cl (Deactivating, o,p-director) | 5-Nitro | The activating -CH₃ group is the strongest director. Its ortho positions are C2 (blocked by -F) and C6. Its para position is C5 (blocked by -Cl). However, the position ortho to the fluorine (C3) and ortho to the chlorine (C5) are the most activated by the halogens' resonance. The position between two substituents (C3) is sterically hindered. Therefore, substitution is most likely at C5, directed ortho to the -Cl and para to the -CH₃. |
| 2-Chloro-4-fluorotoluene | -CH₃ (Activating, o,p-director)-Cl (Deactivating, o,p-director)-F (Deactivating, o,p-director) | 5-Nitro | The -CH₃ directs to C2 (ortho, blocked) and C6 (ortho), and C5 (para). The fluorine directs ortho to C3 and C5. The chlorine directs ortho to C1 (blocked) and C3. The most favorable position is C5, which is para to the activating methyl group and ortho to the fluorine. |
Overall reactivity towards EAS will be low for all isomers due to the presence of two deactivating halogen substituents. However, subtle differences will exist based on the precise electronic environment.
Metal-Catalyzed Cross-Coupling: The Steric and Electronic Dance
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for forming C-C and C-N bonds. [10]Reactivity is primarily governed by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. Key Principles for Cross-Coupling Reactivity:
-
Bond Strength: The ease of oxidative addition generally follows the trend C-I > C-Br > C-Cl >> C-F. The C-F bond is typically very strong and unreactive under standard cross-coupling conditions, requiring specialized catalysts. [11]Therefore, for chlorofluorotoluenes, the C-Cl bond is the exclusive site of reaction.
-
Steric Hindrance: Bulky groups positioned ortho to the reacting C-Cl bond can significantly impede the approach of the palladium catalyst, slowing down or even preventing the reaction.
Comparative Analysis of Isomers
Since all isomers will react at the C-Cl bond, the primary differentiator is the steric environment around that bond.
| Isomer | Substituents Ortho to -Cl | Predicted Relative Rate | Rationale |
| This compound | One (-H) | High | The C-Cl bond at C4 is sterically unhindered, allowing for facile oxidative addition by the palladium catalyst. |
| 2-Chloro-4-fluorotoluene | Two (-CH₃ and -H) | Moderate | The methyl group at C1 is ortho to the C-Cl bond at C2, introducing some steric hindrance that can slow the reaction compared to the 4-chloro isomer. |
| 2-Chloro-6-fluorotoluene | Two (-CH₃ and -F) | Very Low | The C-Cl bond is flanked by two ortho substituents, creating significant steric congestion that would likely require specialized, bulky phosphine ligands and harsh conditions to achieve successful coupling. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a validated method for a common cross-coupling reaction, demonstrating the practical application of the principles discussed.
Objective: To synthesize N-aryl amine from this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Desired amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
A suitable phosphine ligand (e.g., XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.
-
Catalyst Preparation: In a glovebox, charge an oven-dried reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (144.6 mg, 1.0 mmol), the amine (e.g., Morpholine, 104.5 mg, 1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Conclusion
The reactivity of chlorofluorotoluene isomers is a nuanced subject, dictated by a delicate balance of inductive, resonance, and steric effects. For Nucleophilic Aromatic Substitution , this compound stands out due to the powerful stabilizing effect of the ortho-fluorine on the key Meisenheimer intermediate. In Electrophilic Aromatic Substitution , all isomers are deactivated, with substitution patterns guided by the activating methyl group and the ortho, para-directing halogens. Finally, in Metal-Catalyzed Cross-Coupling , steric hindrance is the dominant factor, making isomers with less-crowded C-Cl bonds, such as this compound, the more reactive substrates.
A thorough understanding of these fundamental principles empowers the modern chemist to look beyond a simple molecular formula and select the isomer that is precisely tuned for the desired transformation, saving time, resources, and accelerating the path to discovery.
References
- Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes.
- African Rock Art. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2025). 3.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- GlobalInfoResearch. (n.d.). 2-Chloro-4-fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals.
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (2025). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- PubMed Central. (2020).
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
- Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Wikipedia. (n.d.).
- ECHEMI. (n.d.). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Royal Society of Chemistry. (n.d.). Chemical Science.
- Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
- Wiley Online Library. (2025). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Quora. (2021).
- Chemistry LibreTexts. (2021). 26.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- PubMed Central. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview.
- Cengage. (n.d.).
- Cambridge University Press. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Macmillan Group. (2018). NT GM December 2018 unlayered.
- Synthesis Spotlight. (n.d.). Cross-(−CO)upling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. echemi.com [echemi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
4-Chloro-2-fluorotoluene vs 2-Chloro-4-fluorotoluene in synthesis
An In-Depth Guide to the Strategic Selection of Chloro-Fluorotoluene Isomers in Synthesis
For the discerning synthetic chemist, the choice of a starting material is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the vast array of halogenated building blocks, 4-Chloro-2-fluorotoluene and 2-Chloro-4-fluorotoluene present a classic case of isomeric nuance. While chemically similar, the orthogonal placement of their chloro and fluoro substituents imparts distinct electronic and steric properties, leading to divergent reactivity. This guide provides a detailed comparative analysis, supported by experimental data and mechanistic rationale, to empower researchers in pharmaceuticals and fine chemicals to make the most strategic choice for their specific synthetic goals.
A Tale of Two Isomers: Core Physicochemical Properties
While sharing the same molecular formula and weight, subtle differences in the physical properties of these isomers can influence process parameters like purification and reaction temperature control. However, the most significant divergence arises from the electronic distribution governed by the substituent pattern.
| Property | This compound | 2-Chloro-4-fluorotoluene |
| CAS Number | 452-75-5[1] | 452-73-3[2][3][4] |
| Molecular Formula | C₇H₆ClF[1][5] | C₇H₆ClF[2][3][4] |
| Molecular Weight | 144.57 g/mol [1][6] | 144.57 g/mol [2][3][4] |
| Boiling Point | ~158 °C | ~154-156 °C[2] |
| Density | ~1.186 g/mL at 25 °C | ~1.197 g/mL at 25 °C[2] |
The true synthetic utility is unlocked by understanding how the interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating, sterically directing effect of the methyl group influences reaction outcomes.
Comparative Reactivity: A Triumvirate of Key Transformations
The strategic value of these isomers is best illustrated through their behavior in three cornerstone reaction classes of organic synthesis: electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): A Study in Regiocontrol
Nitration serves as a perfect exemplar of how substituent placement dictates the regiochemical outcome of EAS. The methyl group is an ortho-, para-director, while the halogens, despite being deactivating overall, also direct incoming electrophiles to their ortho and para positions.
-
This compound: The positions are influenced by multiple substituents, often leading to a mixture of products. The primary sites of attack are C5 (para to the methyl group) and C3 (ortho to the methyl group). This can necessitate challenging downstream purification. A known nitration of 4-chlorotoluene results in a mixture of 4-Chloro-2-nitrotoluene (65%) and 4-Chloro-3-nitrotoluene (35%).[7][8]
-
2-Chloro-4-fluorotoluene: The situation is far more defined. The C5 position is ortho to both the activating methyl group and the strongly directing fluorine atom. This convergence of directing effects leads to a highly regioselective reaction, yielding predominantly a single product, 2-chloro-4-fluoro-5-nitrotoluene.[9][10][11] This high selectivity is a significant advantage, simplifying purification and improving overall yield.
Caption: Divergent regiochemical outcomes in the nitration of chloro-fluorotoluene isomers.
Palladium-Catalyzed Cross-Coupling: The C-Cl Bond as the Locus of Reactivity
In modern synthesis, reactions like the Suzuki-Miyaura coupling are indispensable for constructing C-C bonds.[12][13] The key consideration here is the relative reactivity of the C-Cl versus the C-F bond. The C-Cl bond is substantially less stable and more readily undergoes oxidative addition to a Pd(0) catalyst. The C-F bond, being one of the strongest single bonds in organic chemistry, is typically inert under standard Suzuki conditions.
Therefore, for both This compound and 2-Chloro-4-fluorotoluene , cross-coupling reactions will selectively occur at the chlorine-bearing carbon. The choice between the two isomers is thus not based on reactivity, but solely on the desired final substitution pattern of the target biaryl or vinyl-aryl product.
Experimental Protocol: General Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with a chloro-fluorotoluene isomer at the C-Cl position.
Materials:
-
Chloro-fluorotoluene isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[12]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[12]
-
Base (e.g., K₃PO₄, 3.0 equiv)[12]
-
Degassed solvent (e.g., 1,4-dioxane/water)[12]
Procedure:
-
In an inert atmosphere (e.g., Argon), charge a dry Schlenk flask with the chloro-fluorotoluene isomer, arylboronic acid, palladium catalyst, ligand, and base.[12]
-
Add the degassed solvent via syringe.
-
Heat the mixture with vigorous stirring (e.g., 100-110 °C) and monitor progress by TLC or GC-MS.[12]
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the desired fluoro-biaryl product.
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Two-Step Strategy
SNAr reactions typically require a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group. In their native state, neither this compound nor 2-Chloro-4-fluorotoluene are sufficiently activated for facile SNAr.
However, the nitration described in section 2.1 transforms them into powerful SNAr substrates. The introduction of the nitro group provides the necessary activation.
-
Case Study: Nitrated 2-Chloro-4-fluorotoluene: The product, 2-chloro-4-fluoro-5-nitrotoluene, is an excellent SNAr precursor.[11] The nitro group is ortho to the chlorine and para to the fluorine. In SNAr, fluoride is a better leaving group than chloride when activated. Therefore, nucleophiles will preferentially displace the fluorine atom, offering a regioselective route to 2-chloro-5-nitro-4-(substituted)toluenes. This nitration-SNAr sequence is a powerful two-step strategy for building molecular complexity.
Application Profile: Ceritinib Synthesis
The practical utility of these isomers is exemplified in pharmaceutical manufacturing. 2-Chloro-4-fluorotoluene is a key starting material in the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used to treat specific types of non-small cell lung cancer. Its derivative, 2-chloro-4-fluoro-5-nitrotoluene, serves as a crucial intermediate in constructing the core of the drug molecule.[11] This highlights the industrial relevance of the clean, regioselective nitration of the 2-chloro-4-fluoro isomer.
Final Verdict: A Guide to Strategic Selection
The choice between this compound and 2-Chloro-4-fluorotoluene is a strategic one, contingent entirely on the intended synthetic route.
-
Choose 2-Chloro-4-fluorotoluene when:
-
High regioselectivity in electrophilic aromatic substitution is critical. The C5 position is strongly and cleanly activated, minimizing the formation of isomeric byproducts and simplifying purification.
-
A subsequent nucleophilic aromatic substitution is planned. Nitration at C5 activates the C4-fluorine position for regioselective displacement.
-
-
Choose this compound when:
-
The specific substitution pattern it provides is required for a cross-coupling reaction .
-
A mixture of EAS isomers is acceptable or desired for library synthesis, although this is a less common scenario.
-
By understanding the fundamental principles of reactivity and the divergent pathways these isomers enable, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of novel molecules.
References
- ChemicalBook: 2-Chloro-4-fluorotoluene CAS#: 452-73-3. Provides physical properties and synthesis information. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854129.htm]
- Benchchem: Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Describes the principles and protocols for Suzuki coupling of challenging chloroarenes. [URL: https://www.benchchem.com/application-notes/1-Chloro-2-fluorobenzene-suzuki-coupling-reactions]
- BlobChem: Optimizing Organic Synthesis with 2-Chloro-4-fluorotoluene. Discusses the industrial utility of 2-Chloro-4-fluorotoluene. [URL: https://www.blobchem.com/news/optimizing-organic-synthesis-with-2-chloro-4-fluorotoluene-a-chemical-suppliers-insight]
- Google Patents: CN102040652A - Preparation method of 2-chloro-4-fluorotoluene. Details a synthetic method for 2-chloro-4-fluorotoluene. [URL: https://patents.google.
- Google Patents: CN104327012A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Describes the nitration of 2-chloro-4-fluorotoluene as a key step. [URL: https://patents.google.
- Google Patents: CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Shows the nitration of a 2-chloro-4-fluorotoluene derivative. [URL: https://patents.google.
- African Rock Art: this compound. Mentions general applications in synthetic chemistry and material science. [URL: https://africanrockart.org/product/4-chloro-2-fluorotoluene/]
- Google Patents: CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. Outlines a preparation method involving diazotization and pyrolysis. [URL: https://patents.google.
- Fisher Scientific: 2-Chloro-4-fluoro-5-nitrotoluene, 97%, Thermo Scientific Chemicals. Identifies this compound as a pharmaceutical intermediate for Ceritinib. [URL: https://www.fishersci.com/shop/products/2-chloro-4-fluoro-5-nitrotoluene-97-thermo-scientific/AC466380050]
- NINGBO INNO PHARMCHEM CO.,LTD.: this compound: Synthesis and Safety Considerations. Provides safety and application information. [URL: https://www.inno-pharmchem.
- PubChem: 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96747]
- LookChem: 4-Chloro-2-nitrotoluene. Provides information on the uses of a related nitrated compound. [URL: https://www.lookchem.com/cas-89/89-59-8.html]
- Sarchem Labs: 2-Chloro-4-Fluoro Toluene. Provides product specifications and general use cases. [URL: https://sarchemlabs.com/product/2-chloro-4-fluoro-toluene-452-73-3/]
- Google Patents: CN102786386A - Preparation method of this compound. Details a synthetic route via diazotization. [URL: https://patents.google.
- PubChem: this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520630]
- Sigma-Aldrich: this compound ≥99%. Product information including physical properties. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441229]
- ChemicalBook: 4-CHLORO-2-FLUORO-5-NITROTOLUENE | 18349-11-6. Provides data for a nitrated derivative. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82594831.htm]
- Google Patents: US2876267A - Purification of 4-chloronitrotoluenes. Discusses the purification of nitrated chlorotoluene isomers. [URL: https://patents.google.
- Chemistry LibreTexts: Suzuki-Miyaura Coupling. General information on the Suzuki reaction mechanism and scope. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Transition_Metals_in_Organic_Synthesis/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]
- Biosynth: 2-Chloro-4-fluorotoluene | 452-73-3. General product information. [URL: https://www.biosynth.com/p/FC34271/2-chloro-4-fluorotoluene]
- Santa Cruz Biotechnology: this compound | CAS 452-75-5. Product information for research use. [URL: https://www.scbt.com/p/4-chloro-2-fluorotoluene-452-75-5]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-4-fluorotoluene CAS#: 452-73-3 [m.chemicalbook.com]
- 3. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluorotoluene | 452-73-3 | FC34271 | Biosynth [biosynth.com]
- 5. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 9. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. 2-Chloro-4-fluoro-5-nitrotoluene, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-2-fluorotoluene and Its Derivatives
Introduction: The Unseen Importance of a Halogenated Building Block
In the intricate world of pharmaceutical and agrochemical synthesis, the purity and structural integrity of starting materials are paramount. 4-Chloro-2-fluorotoluene, a seemingly simple halogenated aromatic compound, serves as a critical building block for a multitude of complex target molecules. Its derivatives are integral to the development of novel drugs and specialized chemicals. Consequently, the unambiguous confirmation of its structure and the rigorous identification of any related impurities are not merely procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final product.[1][2]
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of this compound. As researchers, scientists, and drug development professionals, our goal extends beyond simple data acquisition. We must understand the causality behind our experimental choices and build a self-validating system of characterization. This document synthesizes technical protocols with field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for quality control and impurity profiling in a regulatory environment.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the cornerstone of molecular structure elucidation. By probing the magnetic environments of atomic nuclei—primarily ¹H and ¹³C—it provides a detailed map of the molecule's connectivity and stereochemistry. For substituted aromatics like this compound, NMR is indispensable for confirming the precise substitution pattern on the benzene ring.
Expertise & Experience: Decoding the Influence of Halogens
The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects of the chloro and fluoro substituents. The fluorine atom, being highly electronegative and possessing a nuclear spin of ½, introduces complex splitting patterns (¹H-¹⁹F and ¹³C-¹⁹F couplings) that are highly diagnostic. The chlorine atom, while also electronegative, primarily influences chemical shifts through inductive effects. Understanding these influences is key to distinguishing this compound from its isomers, a common challenge in impurity analysis.[6][7] For instance, the proton ortho to the fluorine atom will exhibit a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine nucleus.
Comparative Spectroscopic Data: ¹H and ¹³C NMR
The following table summarizes the expected chemical shifts for this compound and a key isomer, 2-Chloro-4-fluorotoluene, providing a clear basis for comparison and identification.
| Compound | Spectra | Chemical Shift (δ) in ppm | Source |
| This compound | ¹H NMR (400 MHz, CDCl₃) | ~7.1-7.2 (m, 2H, Ar-H), ~7.0 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃) | [8] |
| ¹³C NMR | Data available but specific shifts require database access. Key features include signals for the methyl carbon, six distinct aromatic carbons with C-F coupling. | [9][10] | |
| 2-Chloro-4-fluorotoluene | ¹H NMR (400 MHz, CDCl₃) | ~7.11 (d, 1H, Ar-H), ~7.04 (dd, 1H, Ar-H), ~6.83 (t, 1H, Ar-H), ~2.29 (s, 3H, CH₃) | [11] |
| ¹³C NMR | Data available in spectral databases. | [12] |
Note: Actual chemical shifts and multiplicities can vary slightly based on solvent and concentration.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0 ppm.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing & Validation:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the ¹H signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure. The data must be consistent with the expected structure and differ from known isomers.
-
Visualization: NMR Data Acquisition & Validation Workflow
Caption: Workflow for NMR spectroscopic validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[1] For this compound, FT-IR is excellent for confirming the presence of the aromatic ring, the aliphatic methyl group, and the carbon-halogen bonds.
Expertise & Experience: Interpreting Aromatic Substitution Patterns
While the mid-IR region confirms functional groups, the "fingerprint region" (below 1500 cm⁻¹) is particularly valuable. The pattern of C-H out-of-plane bending bands between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring.[13][14] A 1,2,4-trisubstituted ring, as in this compound, will have a characteristic absorption pattern in this region that is distinct from other substitution patterns, providing a powerful cross-validation of the NMR data. The C-Cl and C-F stretching vibrations are also found at low wavenumbers and are often strong and sharp.[15]
Characteristic FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Vibration of H atoms bonded to the sp² carbons of the ring.[13][14] |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl (CH₃) group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | In-ring carbon-carbon bond stretching vibrations.[13] |
| C-F Stretch | 1270 - 1210 | Strong | Highly polar bond results in a strong absorption. |
| C-Cl Stretch | 850 - 550 | Strong | Stretching vibration of the carbon-chlorine bond.[14][15] |
| C-H Out-of-Plane Bend | 900 - 800 | Strong | Diagnostic of the 1,2,4-trisubstitution pattern.[13] |
Reference spectra for this compound are available from multiple sources.[9][16][17]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid this compound sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film. Avoid introducing air bubbles.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a single drop directly onto the ATR crystal.
-
-
Instrument Setup & Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Collect a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial for removing contributions from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
-
Data Processing & Validation:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks and compare their positions and relative intensities to the expected values in the table above.
-
For ultimate validation, overlay the acquired spectrum with a reference spectrum from a trusted database (e.g., NIST, Wiley SpectraBase).[9][10]
-
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful destructive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is vital for confirming the elemental composition and provides corroborating evidence for the proposed structure.
Expertise & Experience: The Chlorine Isotope Signature
The most telling feature in the mass spectrum of a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in the molecular ion (M⁺) appearing as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1.[18][19][20] Observing this M⁺ and M+2 pattern is a definitive validation for the presence of a single chlorine atom. The fragmentation pattern is also predictable; common losses for substituted toluenes include the halogen atom or the methyl group, often leading to the formation of a stable tropylium ion or a related substituted variant.[21][22]
Key Mass Spectrometry Data for this compound
| m/z Value | Assignment | Expected Relative Intensity | Causality |
| 144 | [M]⁺ (with ³⁵Cl) | ~75% of molecular ion cluster | Molecular ion containing the more abundant ³⁵Cl isotope.[9] |
| 146 | [M+2]⁺ (with ³⁷Cl) | ~25% of molecular ion cluster | Molecular ion containing the less abundant ³⁷Cl isotope.[18] |
| 129 | [M - CH₃]⁺ | Variable | Loss of the methyl group from the molecular ion. |
| 109 | [M - Cl]⁺ | Variable | Loss of the chlorine atom (as a radical). |
| 91 | [C₇H₇]⁺ | Often significant | Formation of the stable tropylium ion after loss of halogens. |
Note: The molecular weight of this compound is 144.57 g/mol .[9][16]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like this compound, as the GC separates the analyte from any volatile impurities before it enters the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrument Setup & Data Acquisition:
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components (e.g., start at 50°C, ramp to 250°C).
-
MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Data Processing & Validation:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Verify the molecular weight by identifying the molecular ion peak (m/z 144).
-
Crucially, confirm the presence of the M+2 peak at m/z 146 with a relative abundance of approximately one-third of the m/z 144 peak.[18][19]
-
Analyze the major fragment ions and ensure they correspond to logical losses from the parent structure.
-
Visualization: GC-MS Analysis & Validation Workflow
Caption: Workflow for GC-MS analysis and validation.
Conclusion: A Triad of Corroborating Evidence
The validation of this compound and its derivatives is not achieved by a single technique but by the confluence of evidence from a triad of spectroscopic methods. NMR provides the definitive structural map, FT-IR confirms the presence of all key functional groups and the aromatic substitution pattern, and Mass Spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature.
By employing these techniques in concert, researchers and drug development professionals can build a self-validating system that ensures the identity, purity, and quality of these critical chemical building blocks. This rigorous, multi-faceted approach is the bedrock of sound science and a prerequisite for successful and compliant pharmaceutical development.
References
- PubChem, National Institutes of Health. This compound | C7H6ClF | CID 520630. [Link][9]
- IJRAR.org.
- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link][6]
- SpectraBase. This compound [13C NMR]. [Link][10]
- PubChem, National Institutes of Health. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747. [Link][12]
- S. Ashutosh Kumar, et al. (2021). A Review on Spectroscopic analytical method validation and force degradation study. GSC Biological and Pharmaceutical Sciences, 15(1), 133-143. [Link][3]
- Wikipedia.
- Canadian Science Publishing. CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. [Link][7]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][22]
- OpenStax. 15.
- LCGC North America. (2003). Validation of Impurity Methods, Part II. [Link][4]
- Intertek.
- Chemistry LibreTexts.
- National Center for Biotechnology Information (NCBI). Recent trends in the impurity profile of pharmaceuticals. [Link][5]
- Pearson. The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... [Link][24]
- ResearchGate. Mass spectrum of 4-chlorotoluene. [Link][19]
- AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link][25]
- NIST.
- Wikipedia.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link][14]
- Michigan State University. Mass Spectrometry. [Link][20]
- Spectroscopy Online. How To Interpret an FTIR Spectrum?. [Link][28]
- Spectroscopy Online.
Sources
- 1. ijrar.org [ijrar.org]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound(452-75-5) 1H NMR [m.chemicalbook.com]
- 9. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 4-クロロ-2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound(452-75-5) IR Spectrum [m.chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Modernizing the Synthesis of 4-Chloro-2-fluorotoluene
An objective comparison of alternative reagents for the synthesis of 4-Chloro-2-fluorotoluene precursors, supported by experimental data.
Introduction
This compound is a pivotal building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its preparation traditionally relies on a multi-step sequence starting from 5-chloro-2-methylaniline, proceeding through a diazonium salt intermediate. The cornerstone of this sequence has long been the Balz-Schiemann reaction, a method valued for its ability to introduce a fluorine atom onto an aromatic ring with high regioselectivity.[1][2]
However, the classical Balz-Schiemann reaction is beset with challenges that are increasingly misaligned with modern standards of chemical safety, efficiency, and environmental responsibility. The thermal decomposition of isolated aryldiazonium tetrafluoroborate salts is notoriously exothermic, posing a significant risk of runaway reactions, especially at scale.[2][3] Furthermore, the reaction often requires high temperatures and generates stoichiometric quantities of inorganic salt waste, diminishing its atom economy.[4]
This guide provides a critical evaluation of the conventional synthetic route and offers an in-depth comparison of alternative reagents and process strategies. We will explore innovations in both the diazotization and fluorination steps, moving beyond traditional reagents to embrace milder, safer, and more efficient methodologies. The focus is on providing researchers, chemists, and process development professionals with the technical insights and experimental grounding needed to select and implement superior synthetic strategies.
The Conventional Precursor Pathway: A Critical Review
The established route to this compound begins with the diazotization of 5-chloro-2-methylaniline. This process involves reacting the amine with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid. In the classic Balz-Schiemann protocol, tetrafluoroboric acid (HBF₄) serves as both the acid and the fluoride source. The resulting aryldiazonium tetrafluoroborate salt is often stable enough to be isolated before being subjected to thermal decomposition to yield the final product.[3]
The mechanism involves two discrete stages:
-
Diazotization: Formation of the electrophilic nitrosonium ion (NO⁺) from NaNO₂ and acid, which then reacts with the primary aromatic amine to form the diazonium salt (ArN₂⁺).[5]
-
Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate salt is heated, often to high temperatures, causing the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃) to generate an aryl cation, which is subsequently trapped by a fluoride ion from the BF₄⁻ counter-ion.[1]
Caption: Conventional two-step Balz-Schiemann reaction workflow.
While effective, this pathway's limitations necessitate a search for alternatives.
| Parameter | Conventional Balz-Schiemann Method |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) |
| Acid / Fluoride Source | Tetrafluoroboric Acid (HBF₄) |
| Key Intermediate | Isolated, solid aryldiazonium tetrafluoroborate salt |
| Reaction Conditions | Low temperature (0-5°C) diazotization; High temperature thermal decomposition |
| Major Drawbacks | - Safety: Potentially explosive diazonium salt intermediate requires isolation and handling.[2][6]- Exotherm: Uncontrolled thermal decomposition is a major hazard.[3]- Waste: Stoichiometric generation of boron trifluoride and sodium salts.[4]- Harsh Conditions: High temperatures required for decomposition. |
Alternative Reagents for Diazotization
The choice of nitrosating agent is critical for controlling the reaction and ensuring safety. While sodium nitrite is inexpensive and widely used, several alternatives offer advantages, particularly for reactions in non-aqueous media or for substrates with poor solubility.
| Reagent | Structure | Typical Conditions | Advantages | Disadvantages |
| Sodium Nitrite | NaNO₂ | Aqueous strong acid (HCl, H₂SO₄, HBF₄), 0-5°C | Low cost, readily available. | Requires aqueous, strongly acidic media; handling of solid reagent. |
| Organic Nitrites | t-BuONO, C₅H₁₁ONO | Organic solvent, often with a proton source (e.g., HF-Pyridine) | Homogeneous reaction in organic media; milder conditions.[3] | Higher cost, stoichiometric byproducts. |
| Nitrosonium Salts | [NO]⁺BF₄⁻, [NO]⁺SbF₆⁻ | Aprotic organic solvent (e.g., CH₂Cl₂) | Powerful, pre-formed nitrosating agent; anhydrous conditions possible.[1] | Expensive, moisture-sensitive, highly reactive. |
The use of organic nitrites or nitrosonium salts facilitates in situ generation of the diazonium species, often bypassing the need for isolation, which directly addresses one of the primary safety concerns of the traditional method.
Evolving the Fluoride Source: Beyond HBF₄
The heart of the Balz-Schiemann reaction is the introduction of fluorine. The fluoride source dictates the reaction's efficiency, safety, and environmental impact.
Anhydrous Hydrogen Fluoride (AHF)
A common industrial modification involves using AHF as both the solvent and the fluoride source.[7] This approach, often called the "HF-diazotization" method, improves atom economy by eliminating the boron trifluoride byproduct.
-
Causality: By using HF directly, the counter-ion to the diazonium salt is effectively HF₂⁻. Upon thermal decomposition, this releases the product, N₂, and regenerates HF, representing a more atom-economical cycle compared to the consumption of HBF₄. A patent for this process describes adding 5-chloro-2-methylaniline to AHF, followed by sodium nitrite, and then controlled thermal decomposition to achieve high yields.[7]
Alternative Hexafluorometallate Salts
Salts such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been shown to improve the yields of the fluoro-dediazoniation for certain substrates.[1][3]
-
Causality: The larger, less-coordinating nature of these anions can result in a "looser" ion pair with the diazonium cation. This can facilitate the Sₙ1-type decomposition, sometimes leading to cleaner reactions and higher yields. However, the increased cost and toxicity of these reagents often limit their practical application.
Organotrifluoroborates: A Milder Approach
A significant recent advancement is the use of potassium organotrifluoroborates (R-BF₃K) as a soluble, mild source of fluoride ions in organic solvents.[3][8] This method allows for the fluoro-dediazoniation to occur under much milder conditions than traditional thermal decomposition.
-
Causality: This approach fundamentally changes the reaction from a high-temperature, neat decomposition to a solution-phase process. It enables a one-pot protocol where the amine is diazotized (in situ, e.g., with t-BuONO) and the resulting diazonium salt is immediately reacted with the organotrifluoroborate without isolation. This circumvents the most hazardous step of the conventional process.[3]
Caption: One-pot synthesis avoiding isolation of the diazonium salt.
Comparative Data for Fluoride Sources
| Fluoride Source | Reagent Example | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Tetrafluoroboric Acid | HBF₄ | High-temp thermal decomposition | 60-80 | Established method | Hazardous intermediate, poor atom economy.[2][4] |
| Anhydrous HF | HF | Controlled thermal decomposition in HF | ~82[9] | High atom economy, high yield | Extremely corrosive and toxic, requires specialized equipment.[7] |
| Hexafluorometallates | HBF₄ + KPF₆ | Thermal decomposition | Often >80 | Potentially higher yields for difficult substrates.[1] | High cost, toxic byproducts (PF₅, SbF₅). |
| Organotrifluoroborates | K[PhBF₃] | Solution-phase, mild heat (e.g., 60°C) | 60-90 | Mild conditions, avoids isolation of diazonium salts.[3][8] | Higher reagent cost, requires organic solvents. |
A Paradigm Shift: Process-Based Alternatives
Beyond altering reagents, changing the entire process philosophy can yield dramatic improvements in safety and efficiency.
Continuous Flow Chemistry
Flow chemistry has emerged as a transformative technology for handling hazardous reactions like diazotization.[10][11] By performing the reaction in a small-volume, continuous-flow reactor, the amount of unstable diazonium intermediate present at any given moment is minimized.
-
Causality & Self-Validation: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, preventing the buildup of hot spots that can lead to runaway decomposition.[12] The diazonium salt is generated and consumed in a continuous stream, directly coupling its formation to the subsequent fluorination step. This "just-in-time" production inherently validates the safety of the process, as a system failure simply stops the flow of reagents, halting the reaction with minimal accumulation of hazardous material.[10][13]
Caption: Simplified schematic of a continuous flow process for diazotization.
Ionic Liquids as Reaction Media
Ionic liquids (ILs) are non-volatile solvents that can act as excellent media for controlling the exothermicity of the Balz-Schiemann reaction.[2][14]
-
Causality: The high heat capacity and low vapor pressure of ILs help to safely absorb and dissipate the heat generated during the decomposition of the diazonium salt. This provides a much greater degree of thermal control compared to solvent-free decomposition.[2] Furthermore, the product, being volatile, can often be distilled directly from the non-volatile IL, simplifying purification and allowing for the recycling of the ionic liquid, which aligns with green chemistry principles.[14]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound via Balz-Schiemann Reaction (Baseline)
(This protocol is illustrative and adapted from general procedures. All work with hazardous chemicals should be performed by trained personnel with appropriate safety measures.)
-
Diazotization: A 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with 5-chloro-2-methylaniline (14.1 g, 0.1 mol) and 48% aqueous HBF₄ (44 g, 0.25 mol). The mixture is stirred and cooled to 0°C in an ice-salt bath.
-
A solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise over 1 hour, maintaining the internal temperature below 5°C.
-
After the addition is complete, the resulting slurry is stirred for an additional 30 minutes at 0-5°C.
-
Isolation: The precipitated 5-chloro-2-methylbenzenediazonium tetrafluoroborate is collected by filtration, washed with cold 5% HBF₄, followed by cold methanol, and finally cold diethyl ether. The solid is dried under vacuum at room temperature.
-
Decomposition: The dried diazonium salt is placed in a flask and heated gently. The decomposition typically starts around 100-120°C and can be vigorous. The product is distilled from the reaction mixture as it forms.
-
Purification: The collected distillate is washed with aqueous sodium bicarbonate, then water, dried over MgSO₄, and purified by fractional distillation to yield this compound.
Protocol 2: Modern One-Pot Synthesis using HF-Pyridine (Illustrative Alternative)
(Adapted from methodologies described by Yoneda et al. and general principles of modern synthesis.)
-
Setup: In a fluoropolymer reactor equipped with a magnetic stirrer, thermometer, and nitrogen inlet, 5-chloro-2-methylaniline (14.1 g, 0.1 mol) is dissolved in pyridine (80 mL).
-
The solution is cooled to -15°C in an acetone/dry ice bath. 70% HF-Pyridine (Olah's reagent, ~40 mL) is added slowly, keeping the temperature below 0°C.
-
Diazotization: A solution of sodium nitrite (7.6 g, 0.11 mol) in pyridine (30 mL) is added dropwise at -15°C. The mixture is stirred for 1 hour.
-
Decomposition: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently heated to 50-60°C. Nitrogen evolution will be observed.
-
Workup: After gas evolution ceases, the reaction is cooled and poured carefully onto ice. The mixture is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with dilute HCl (to remove pyridine), water, and brine, then dried over MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Conclusion
The synthesis of precursors for this compound has evolved significantly from the constraints of the classic Balz-Schiemann reaction. While the fundamental transformation—converting an aromatic amine to a fluoride—remains, the reagents and methodologies have advanced toward greater safety, efficiency, and environmental compatibility.
-
Reagent-Based Advances: The move from HBF₄ to anhydrous HF in industrial settings enhances atom economy, while newer lab-scale reagents like organotrifluoroborates offer unprecedentedly mild conditions, crucially allowing for one-pot procedures that avoid the isolation of hazardous diazonium salts.[3][7]
-
Process-Based Advances: Continuous flow chemistry represents the most profound shift, transforming a dangerous batch process into a manageable and inherently safer operation.[8][11] The use of ionic liquids also provides a significant safety enhancement for batch decompositions.[2]
For researchers and drug development professionals, the choice of method will depend on scale, available equipment, and specific substrate requirements. However, the data clearly supports a move away from the isolation of diazonium tetrafluoroborates wherever possible. The adoption of in situ generation protocols, particularly those enabled by modern fluoride donors or the implementation of continuous flow technology, represents the current state-of-the-art for the safe and efficient synthesis of this compound and related fluoroaromatics.
References
- Subramanian, M. A., et al. A "greener" synthetic route for fluoroaromatics via copper (II) fluoride. Science.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 909.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. OUCI.
- Kulkarni, A. A., et al. (2018). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 3(5), 679-689.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. ResearchGate.
- Wang, K., et al. (2019). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Industrial & Engineering Chemistry Research, 58(40), 18633-18640.
- Subramanian, M. A., et al. (2002). A "Greener" Synthetic Route for Fluoroaromatics via Copper (II) Fluoride. ResearchGate.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- James, M. J., et al. (2024). A solid-state aromatic nucleophilic fluorination using potassium fluoride. Green Chemistry, 26, 73-78.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264.
- CN102786386A - Preparation method of this compound. Google Patents.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Wang, Z., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497.
- African Rock Art. (n.d.). This compound.
- Schofield, M. (2019). The Balz-Schiemann Reaction. Scientific Update.
- Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate.
- Perrin, D. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(48), 12556-12560.
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. Google Patents.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. A "greener" synthetic route for fluoroaromatics via copper (II) fluoride - ProQuest [proquest.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dovepress.com [dovepress.com]
- 7. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Economic analysis of different 4-Chloro-2-fluorotoluene synthesis routes
An Economic and Process Analysis of Synthesis Routes for 4-Chloro-2-fluorotoluene: A Guide for Process Chemists and Researchers
Introduction
This compound (CAS: 452-75-5) is a pivotal halogenated aromatic intermediate, indispensable in the synthesis of high-value fine chemicals.[1] Its structural motifs are incorporated into a wide array of active pharmaceutical ingredients (APIs) and advanced agrochemicals, making the efficiency and economic viability of its production a critical concern for the chemical industry. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on the process chemistry, economic drivers, and safety considerations relevant to researchers, scientists, and drug development professionals. We will dissect each pathway, moving beyond mere procedural steps to explain the underlying chemical principles and practical implications of each choice, grounding our analysis in field-proven insights and experimental data.
Overview of Primary Synthetic Strategies
The synthesis of this compound is dominated by two principal strategies, each with distinct mechanistic pathways and process considerations:
-
Diazotization-Fluorination of 5-Chloro-2-methylaniline: This is the most established and commercially significant approach. It begins with a readily available aniline derivative and introduces the fluorine atom via a diazonium salt intermediate. Variations of this route, particularly the modern in-situ method using anhydrous hydrogen fluoride, represent the current industrial standard.
-
Halogen Exchange (Halex) Reaction: This strategy involves the substitution of a chlorine atom with fluorine on a pre-existing dichlorotoluene scaffold. While powerful for certain substrates, its application for this compound is fraught with challenges that impact its economic feasibility.
A third, less common approach involving organometallic chemistry will be briefly discussed for completeness, though it is generally not suitable for bulk-scale economic production.
Route 1: Diazotization-Fluorination of 5-Chloro-2-methylaniline
This pathway is the workhorse for industrial production. The core transformation involves converting the amino group of 5-Chloro-2-methylaniline into a diazonium group (–N₂⁺), which is an excellent leaving group and can be subsequently displaced by a fluoride anion.
Variant A: The Classic Balz-Schiemann Reaction
The Balz-Schiemann reaction is a foundational method for synthesizing aryl fluorides.[2][3] It proceeds by diazotizing the starting aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by the addition of fluoroboric acid (HBF₄).[4] This precipitates the relatively stable aryldiazonium tetrafluoroborate salt. This isolated salt is then dried and thermally decomposed to yield the final aryl fluoride product.
Causality and Drawbacks: The primary advantage of the Balz-Schiemann reaction is the ability to isolate the diazonium tetrafluoroborate intermediate, which allows for purification before the final fluorination step. However, this perceived advantage is overshadowed by significant drawbacks. The thermal decomposition of the dry, isolated diazonium salt is notoriously hazardous and can be explosive on a large scale.[5][6] Furthermore, the reaction often suffers from the formation of byproducts, leading to reduced yields and complex purification procedures.[7]
Variant B: The Anhydrous Hydrogen Fluoride (HF) Method
A significant process innovation involves using anhydrous hydrogen fluoride (HF) as both the reaction solvent and the fluoride source. This approach avoids the isolation of the hazardous diazonium intermediate and offers remarkable improvements in yield and purity.[7] A patented process outlines a streamlined, three-step, one-pot synthesis that has become the preferred industrial route.[7][8]
1. Salification: 5-Chloro-2-methylaniline is added to an excess of anhydrous HF at a low temperature (5-7 °C). The highly acidic HF protonates the amine, forming a soluble ammonium salt. This step is crucial for homogenizing the reaction mixture and preparing the amine for efficient diazotization.
2. Diazotization: Sodium nitrite (NaNO₂) is introduced to the mixture at a strictly controlled low temperature (typically -3 °C to 0 °C). The nitrite reacts with the HF to form the diazotizing agent, which converts the amine salt into the corresponding aryldiazonium fluoride salt in situ.[7] The low temperature is critical to prevent premature decomposition of the unstable diazonium salt.
3. Thermolysis (Thermal Decomposition): The reaction mixture is then slowly and carefully heated. As the temperature rises (from 0 °C to 40 °C), the diazonium salt smoothly decomposes, releasing nitrogen gas and forming the C-F bond to yield this compound.[7] The controlled, gradual heating is key to managing the exotherm of the decomposition and preventing the formation of impurities.[7] This in-situ decomposition is the core safety and efficiency advantage over the classic Balz-Schiemann reaction.
This method boasts exceptionally high yields (up to 98%) and purities (>99.9%), making it highly attractive from an economic standpoint.[7]
Caption: Workflow for the industrial synthesis of this compound via the anhydrous HF method.
Route 2: Halogen Exchange (Halex) Reaction
The Halex (Halogen Exchange) reaction is a form of nucleophilic aromatic substitution where a chloride is displaced by a fluoride.[9] The reaction typically requires an activated aromatic ring, a fluoride source like potassium fluoride (KF), and a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane at high temperatures (150-250 °C).[9][10]
Applicability to this compound: For this specific target molecule, a plausible starting material would be 2,4-dichlorotoluene. The challenge lies in the selective replacement of only the chlorine at the 2-position and the fact that the aromatic ring is not strongly activated by electron-withdrawing groups.
Causality and Drawbacks: The Halex reaction is primarily effective when powerful electron-withdrawing groups (e.g., -NO₂) are present ortho or para to the leaving halogen, as they stabilize the negatively charged Meisenheimer complex intermediate.[9] The methyl group on the toluene ring is electron-donating, which deactivates the ring towards nucleophilic attack, making the reaction inherently difficult.
-
Harsh Conditions: Extremely high temperatures are required, leading to high energy costs and the need for specialized high-pressure equipment.[9]
-
Poor Selectivity: Even if the reaction proceeds, it would likely yield a mixture of products, including unreacted starting material, the desired this compound, and the undesired 2-chloro-4-fluorotoluene and 2,4-difluorotoluene, making purification difficult and costly.[11]
-
Safety and Environmental Concerns: The solvents used are expensive, difficult to recycle, and under environmental scrutiny. Furthermore, these high-temperature reactions have known thermal runaway risks, as exemplified by a significant industrial accident during a Halex process.[12]
Caption: Conceptual workflow for a hypothetical Halex synthesis, highlighting the selectivity challenge.
Comparative Economic and Process Analysis
The choice of a synthetic route on an industrial scale is a multi-faceted decision balancing raw material costs, process efficiency, capital expenditure, and safety.
| Parameter | Route 1: Diazotization (HF Method) | Route 2: Halex Reaction | Route 3: Boronic Acid |
| Starting Material | 5-Chloro-2-methylaniline | 2,4-Dichlorotoluene | 5-Chloro-2-methylphenylboronic acid |
| Reported Yield | Up to 98% [7] | Poor / Non-selective[11] | Lab-scale, not for bulk[13] |
| Reported Purity | >99.9% [7] | Low (requires extensive purification) | High, but not scalable |
| Key Reagents | Anhydrous HF, NaNO₂ | KF, Phase Transfer Catalyst | Palladium Catalyst, Selectfluor[13] |
| Temperature | -3 °C to 40 °C[7] | 150-250 °C [9] | 23-50 °C |
| Advantages | High yield & purity, one-pot process, avoids hazardous intermediate isolation. | Uses cheaper fluoride source (KF). | Mild conditions. |
| Disadvantages | Requires specialized HF-resistant equipment , HF is highly toxic/corrosive. | Very high energy cost , poor selectivity, hazardous solvents, thermal runaway risk.[12] | Prohibitively expensive raw materials and catalyst for bulk synthesis. |
Economic Verdict:
The Anhydrous HF Diazotization Method is unequivocally the most economically viable route for the large-scale production of this compound. While the initial capital investment for HF-compatible infrastructure is significant, this is rapidly offset by the exceptionally high yield, outstanding product purity (which drastically reduces downstream purification costs), and operational efficiencies of the one-pot process.
The Halex Reaction is not economically feasible for this specific molecule. The combination of high energy consumption, low selectivity leading to high separation costs and wasted material, and significant safety/environmental liabilities renders it uncompetitive.
The Boronic Acid Route , while chemically elegant, is confined to academic or specialty small-scale synthesis due to the high cost of palladium catalysts and specialized reagents.[13]
Experimental Protocols
Protocol 1: Synthesis via Anhydrous HF Method (Based on Patent Literature)
This protocol is illustrative and must be performed in specialized equipment designed for handling anhydrous hydrogen fluoride by trained personnel.
-
Salification: A 1L reactor rated for anhydrous HF service is charged with anhydrous hydrofluoric acid (e.g., 2 mol). The reactor is cooled to a jacket temperature of 5-7 °C. 5-Chloro-2-methylaniline (1 mol) is added dropwise over 7 hours, maintaining the internal temperature at 5-7 °C.[7] After the addition is complete, the mixture is stirred for an additional 1 hour at the same temperature to ensure complete salt formation.
-
Diazotization: The reaction mixture is cooled to an internal temperature of -3 °C to 0 °C. A solution of sodium nitrite (1 mol) is added dropwise at a uniform rate over 8 hours. The temperature must be strictly maintained within this range.[7] After the addition, the reaction is held for 1 more hour.
-
Thermolysis: The reaction is subjected to a programmed heating schedule to control the decomposition. For example:
-
Heat from 0 °C to 18 °C over 5 hours.
-
Heat from 18 °C to 26 °C over 12 hours.
-
Heat from 26 °C to 30 °C over 8 hours.
-
Heat from 30 °C to 40 °C over 5 hours.[7] Nitrogen evolution will be observed throughout this process.
-
-
Work-up: After thermolysis is complete, the crude product is separated from the HF phase. The organic layer is carefully washed with water and neutralized with a dilute base (e.g., sodium carbonate solution) to a neutral pH.
-
Purification: The neutralized organic layer is subjected to distillation under reduced pressure to yield this compound with a purity of >99.9%.[7]
Conclusion
For the industrial synthesis of this compound, the economic and process analysis clearly favors the in-situ diazotization-fluorination of 5-Chloro-2-methylaniline in an anhydrous hydrogen fluoride medium. Its superior yield, exceptional purity, and clever mitigation of the hazards associated with isolating diazonium salts provide a decisive advantage over the classic Balz-Schiemann reaction and the energetically demanding and non-selective Halex pathway. While the stringent safety protocols and specialized equipment required for handling HF present a significant barrier to entry, they are a necessary investment to access the most efficient and profitable manufacturing process for this key chemical intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Google Patents. (2012). CN102786386A - Preparation method of this compound.
- ChemicalBook. This compound synthesis.
- African Rock Art. This compound.
- Wikipedia. Halex process.
- ChemicalBook. 2-Chloro-4-fluorotoluene synthesis.
- Google Patents. (2015). CN102786386B - Preparation method of this compound.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Wikipedia. Sandmeyer reaction.
- Wikipedia. Balz–Schiemann reaction.
- Chemistry LibreTexts. (2019). 17.3 Sandmeyer Reaction and Ullmann Coupling.
- gChem Global. Halex Reaction.
- Organic Chemistry Portal. Balz-Schiemann Reaction.
- Scientific Update. (2020). An Accident Waiting to Happen? The Shell Halex Reaction.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- ResearchG
Sources
- 1. nbinno.com [nbinno.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 9. Halex process - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Chloro-2-fluorotoluene: An Environmental Impact Analysis
Introduction
4-Chloro-2-fluorotoluene (CAS No. 452-75-5) is a pivotal intermediate in the synthesis of a wide array of high-value fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for complex molecular architectures, making it an indispensable building block. However, as the chemical industry pivots towards more sustainable practices, a critical evaluation of the synthesis routes for such foundational molecules is imperative. Traditional methods, while effective, often rely on hazardous reagents, generate significant waste, and present safety challenges.
This guide provides an in-depth comparison of the primary synthesis methods for this compound, with a core focus on their environmental and safety profiles. We will move beyond a simple recitation of yields to dissect the causality behind procedural choices, evaluate the ecological footprint of reagents and byproducts, and present detailed protocols to offer a comprehensive resource for researchers and process chemists aiming to make informed, greener choices.
Methodology 1: Diazotization-Fluorination via the Balz-Schiemann Reaction and Its Modern Advancements
The most established route to this compound begins with the diazotization of an aromatic amine, specifically 5-chloro-2-methylaniline (also known as 3-chloro-4-toluidine). This pathway leverages the transformation of the amino group into a diazonium salt, which is an excellent leaving group, subsequently replaced by fluorine.
A. The Traditional Balz-Schiemann Reaction
The classic Balz-Schiemann reaction involves diazotizing the starting amine with sodium nitrite in the presence of fluoroboric acid (HBF₄).[2] This forms an aryl diazonium tetrafluoroborate salt, which is often insoluble and can be isolated. The dried salt is then thermally decomposed to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.[2]
Environmental & Safety Concerns:
-
Hazardous Reagents: Fluoroboric acid is highly corrosive.
-
Intermediate Isolation: The isolation of diazonium salts is a significant safety risk. In their dry state, these salts can be shock-sensitive and explosive, making this step unsuitable for large-scale industrial production.[3]
-
Waste Generation: The process generates boron trifluoride (a toxic gas) and acidic wastewater requiring neutralization.
-
Side Reactions: The use of hydrochloric acid during diazotization can sometimes lead to chlorinated impurities during pyrolysis, reducing yield and purity.[4]
B. The Anhydrous Hydrogen Fluoride (HF) Method: A Greener Evolution
A significant process improvement involves using anhydrous hydrogen fluoride (HF) as both the solvent and the fluoride source. This approach avoids the formation and isolation of the hazardous diazonium tetrafluoroborate intermediate, streamlining the process into a "one-pot" synthesis.[5]
Causality of Improvement: By using HF directly, the diazonium fluoride salt is formed in situ and can be decomposed in the same reaction vessel by controlled heating (thermolysis).[4][5] This eliminates the dangerous isolation step and simplifies the workflow. The HF can also be recovered and reused, improving the overall atom economy and reducing waste. This method has been shown to produce this compound with high purity (>99%) and yield (up to 98%).[5]
Environmental & Safety Profile:
-
Primary Hazard: Anhydrous HF is extremely corrosive and toxic, requiring specialized handling equipment and rigorous safety protocols.
-
Waste Reduction: The method avoids the boron-containing waste stream of the classic Balz-Schiemann reaction. The primary byproduct is nitrogen gas.
-
Energy Efficiency: While controlled heating is required, the one-pot nature of the reaction can be more energy-efficient than a multi-step process with intermediate isolation and purification.
-
Process Control: The thermal decomposition must be carefully controlled to prevent runaway reactions and the formation of impurities.[5][6]
Experimental Protocol: Anhydrous HF Method
This protocol is synthesized from methodologies described in the patent literature.[4][5]
Step 1: Salification
-
To a suitable reactor designed for HF service, charge anhydrous hydrogen fluoride.
-
Cool the reactor to between 0-5°C.
-
Slowly add 5-chloro-2-methylaniline dropwise to the anhydrous HF while maintaining the temperature. The molar ratio of HF to the amine should be in the range of (2-5):1.[5]
-
After the addition is complete, allow the mixture to react for 1-3 hours at 5-7°C to ensure complete formation of the amine salt.[5]
Step 2: Diazotization
-
Cool the mixture to between -3°C and 0°C.
-
Slowly add sodium nitrite (as a solid or concentrated solution) over several hours. The molar ratio of sodium nitrite to the starting amine should be approximately (1-1.5):1.[5]
-
Maintain the temperature in the -3°C to 0°C range for 1-3 hours after the addition is complete to ensure full conversion to the diazonium salt.[5]
Step 3: Thermolysis (Thermal Decomposition)
-
Carefully and slowly heat the reaction mixture. A staged heating profile is critical for safety and purity. A typical profile might be:
-
During this phase, nitrogen gas will evolve as the diazonium salt decomposes to form this compound.
Step 4: Work-up and Purification
-
Once thermolysis is complete, cool the reaction mixture to approximately 20-35°C.[4][7]
-
Allow the layers to separate. The upper organic layer is the crude product, and the lower layer is spent acid.
-
Separate the organic layer and wash it multiple times with water.
-
Neutralize the organic layer with a dilute base solution (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral.[4][5]
-
The crude product can be purified by distillation to achieve high purity (>99%).[7]
Workflow Diagram: Anhydrous HF Method
Caption: One-pot synthesis of this compound via the anhydrous HF method.
Methodology 2: Halogen Exchange (HALEX) Reaction
An alternative pathway to introduce fluorine is through a nucleophilic aromatic substitution known as the Halogen Exchange (HALEX) reaction. This method typically starts with a molecule that already has a leaving group, such as chlorine, at the desired position. For this compound, a logical precursor would be 2,4-dichlorotoluene.
In this process, 2,4-dichlorotoluene is treated with a fluoride source, most commonly potassium fluoride (KF), at high temperatures in a polar aprotic solvent like DMSO, DMF, or sulfolane.[8]
Causality and Selectivity: The key to this reaction is the differential reactivity of the two chlorine atoms. The chlorine at position 2 is activated by the electron-withdrawing effect of the chlorine at position 4 (and to a lesser extent, by the methyl group), making it more susceptible to nucleophilic attack by the fluoride ion. However, achieving high selectivity can be challenging.
Environmental & Safety Profile:
-
Harsh Conditions: HALEX reactions often require very high temperatures (180–250°C) and long reaction times, making them energy-intensive.[8]
-
Solvent Issues: The high-boiling point polar aprotic solvents used are difficult to remove and recycle, and they can pose environmental and health risks.
-
Byproduct Formation: A significant drawback is the potential for incomplete reaction and the formation of side products, such as the starting material remaining or the formation of 2,4-difluorotoluene. This makes purification difficult and generates more waste.[8]
-
Reagents: While KF is less acutely hazardous than HF, the overall process conditions are demanding. Phase-transfer catalysts are sometimes used to improve reaction rates at lower temperatures, but this adds complexity and cost.[8][9]
Workflow Diagram: HALEX Reaction
Caption: Synthesis of this compound via the HALEX reaction pathway.
Comparative Environmental Impact Summary
| Metric | Diazotization (Anhydrous HF Method) | Halogen Exchange (HALEX) Method |
| Starting Material | 5-Chloro-2-methylaniline | 2,4-Dichlorotoluene |
| Key Reagents | Anhydrous Hydrogen Fluoride (HF), Sodium Nitrite (NaNO₂) | Potassium Fluoride (KF), Phase-transfer catalyst (optional) |
| Solvent | Anhydrous HF (acts as reagent and solvent) | High-boiling polar aprotics (DMSO, Sulfolane) |
| Reaction Temp. | -3°C to 40°C | 180°C to 250°C |
| Typical Yield (%) | High (up to 98%)[5] | Moderate to Low (often poor selectivity)[8] |
| Key Hazards | Extreme toxicity and corrosivity of HF; exothermic reaction. | High temperatures and pressures; difficult-to-handle solvents. |
| Waste Products | Nitrogen gas, spent HF/acidic water (recyclable/neutralizable). | KCl salt, significant solvent waste, mixed halogenated organic waste. |
| Atom Economy | Generally higher due to high yield and fewer side products. | Lower due to side reactions and purification losses. |
| Green Score | Moderate. The extreme hazard of HF is a major drawback, but the high efficiency, one-pot nature, and low byproduct formation are significant advantages. | Low. Very energy-intensive, reliance on problematic solvents, and poor selectivity lead to significant waste and purification challenges. |
Conclusion and Authoritative Recommendation
From an environmental and process efficiency standpoint, the diazotization-fluorination reaction using anhydrous hydrogen fluoride represents the superior industrial method for synthesizing this compound. While the inherent hazards of anhydrous HF cannot be understated and demand sophisticated engineering controls, the method's high yield, exceptional purity, and streamlined one-pot nature result in significantly less waste and lower energy consumption compared to the HALEX alternative. The avoidance of isolating explosive diazonium intermediates is a critical safety advantage over the traditional Balz-Schiemann reaction.
The HALEX reaction, conversely, is burdened by its high energy demands, reliance on environmentally persistent solvents, and problematic selectivity, which complicates purification and leads to a less efficient process with a larger waste footprint.
Future research should focus on mitigating the risks associated with the HF method, perhaps through microreactor technology that minimizes the volume of HF used at any given time. Additionally, the development of novel catalytic fluorination methods that can operate under milder conditions without the use of either anhydrous HF or high-boiling aprotic solvents remains a key goal for achieving a truly "green" synthesis of this important chemical intermediate.
References
- CN102786386A - Preparation method of this compound - Google P
- This compound: Synthesis and Safety Considerations. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Balz–Schiemann reaction - Wikipedia.
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. (2004). Journal of Chemical Research.
- 2-Chloro-4-fluorotoluene synthesis - ChemicalBook.
- Balz-Schiemann Reaction - ResearchG
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
- US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google P
- How to Prepare 2-Chloro-4-fluorotoluene? - FAQ - Guidechem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 5. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
A Guide to the Cross-Validation of Analytical Results for 4-Chloro-2-fluorotoluene
This document moves beyond simple procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and self-validation, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[2][4][5]
The Analytical Imperative for 4-Chloro-2-fluorotoluene
This compound is a halogenated aromatic compound whose precise quantification is essential for reaction monitoring, yield calculation, and final product purity assessment. Impurities, whether isomers (e.g., 2-Chloro-4-fluorotoluene) or process-related substances, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, analytical methods must be not only accurate and precise but also highly specific. To achieve this, we will explore three distinct, yet complementary, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Orthogonal Analytical Approaches
The selection of these three techniques is deliberate. They rely on different physicochemical principles for separation and detection, providing a robust framework for cross-validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds like this compound.[6] Separation is based on boiling point and polarity, while detection by mass spectrometry provides definitive structural identification and high sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] It is particularly effective for analyzing less volatile impurities and for orthogonal confirmation of the primary analyte.
-
Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of a compound's purity against a certified internal standard without the need for a specific reference standard of the analyte itself. Its quantification is based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: The inherent volatility of this compound (Boiling Point: ~158 °C) makes it an excellent candidate for GC analysis.[8] Coupling GC with a mass spectrometer allows for unambiguous peak identification based on fragmentation patterns, ensuring specificity against structurally similar isomers.
Experimental Protocol: GC-MS Purity Assay
-
Standard Preparation:
-
Prepare a stock solution of this compound Certified Reference Material (CRM) at 1000 µg/mL in methanol.
-
Prepare a stock solution of an appropriate internal standard (IS), such as 1,3-dichlorobenzene, at 1000 µg/mL in methanol.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL, each containing the internal standard at a fixed concentration (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.
-
Add the internal standard to achieve a concentration of 20 µg/mL.
-
Dilute to volume with methanol.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[9]
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (Target ions: m/z 144, 109, 83) and Full Scan (m/z 40-300) for impurity identification.
-
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard five times.
-
The relative standard deviation (RSD) for the peak area ratio (analyte/IS) must be ≤ 2.0%.
-
The signal-to-noise ratio for the analyte at the Limit of Quantitation (LOQ) should be ≥ 10.
-
Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: While GC-MS excels with volatile compounds, HPLC is superior for non-volatile or thermally labile impurities that might not be detected by GC. An HPLC method provides a genuinely orthogonal separation mechanism based on polarity. A reverse-phase method is a logical starting point for this moderately non-polar analyte.[7]
Experimental Protocol: HPLC Purity Assay
-
Standard and Sample Preparation:
-
Prepare stock solutions, calibration standards, and test samples as described in the GC-MS protocol (Section 2.1), but use a mobile phase-like solvent (e.g., Acetonitrile/Water 50:50) as the diluent. An internal standard is optional but recommended for highest precision.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD), monitoring at 220 nm.
-
-
System Suitability Test (SST):
-
Inject a standard solution containing the main peak and a known impurity.
-
Resolution: The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak must be ≤ 1.5.
-
Precision: RSD of five replicate injections must be ≤ 1.0% for the peak area.
-
Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Performance Data Comparison
The following table summarizes the expected performance characteristics for each validated method. These values are derived from established regulatory expectations and typical method performance.[10][11]
| Parameter | GC-MS | HPLC-UV | qNMR | ICH Guideline Reference |
| Specificity | High (Mass Spec) | Moderate (Chromatography) | High (Chemical Shift) | Q2(R2)[2][5] |
| Linearity (r²) | > 0.998 | > 0.998 | N/A (Single Point) | Q2(R2)[2][5] |
| Range (% of target) | 80 - 120% | 80 - 120% | N/A | Q2(R2)[5][10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% | Q2(R2)[2][5] |
| Precision (RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 0.5% | Q2(R2)[2][5] |
| Limit of Quantitation | ~0.01% | ~0.02% | ~0.1% | Q2(R2)[2][5] |
The Cross-Validation Protocol: A System of Checks and Balances
Trustworthiness: The ultimate confirmation of analytical accuracy comes from cross-validation.[3] This process demonstrates that orthogonal methods produce statistically equivalent results, providing a high degree of confidence that the measured value is true.[12] If two methods, relying on entirely different principles of separation and detection, yield the same result, it is highly improbable that both are incorrect to the same degree and in the same direction.
Experimental Protocol: Cross-Validation
-
Sample Selection: Select one homogenous batch of this compound.
-
Independent Analysis:
-
Assay the sample in triplicate (n=3) using the fully validated GC-MS method.
-
Assay the same sample in triplicate (n=3) using the fully validated HPLC-UV method.
-
Determine the absolute purity of the same sample (n=3) using a validated qNMR method against a certified internal standard (e.g., maleic anhydride).
-
-
Data Evaluation:
-
Calculate the mean assay value and standard deviation for each of the three methods.
-
Compare the mean values.
-
-
Acceptance Criteria:
-
The mean assay value from the GC-MS method should be within ± 2.0% of the mean assay value from the HPLC-UV method.
-
The mean assay values from both chromatographic methods should be within ± 1.5% of the absolute purity value determined by qNMR.
-
This tiered acceptance criteria acknowledges qNMR's role as a primary, highly accurate technique.
-
Logic: The Cross-Validation Framework
Caption: Logical workflow for the cross-validation of analytical results.
Conclusion
The robust analytical control of this compound is not achieved by a single "best" method, but through a thoughtful, multi-faceted approach. By employing orthogonal techniques like GC-MS and HPLC and anchoring the findings with a primary method like qNMR, we establish a self-validating system. The cross-validation protocol described herein provides the ultimate assurance of data integrity, meeting the rigorous standards of the global pharmaceutical industry. This comprehensive approach ensures that every analytical result is not just a number, but a verifiable fact.
References
- Altabrisa Group. (2024). Analytical Method Validation: Complete Guide for Intended Use.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Jakrle, I. et al. (n.d.). Analytical method validation: A brief review.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- African Rock Art. (n.d.). This compound.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- SpectraBase. (n.d.). This compound - Optional[13C NMR].
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Shimadzu Corporation. (n.d.). GC-MS.
- SIELC Technologies. (2018). 4-Chlorotoluene.
- SpectraBase. (n.d.). 2-Chloro-4-fluorotoluene - Optional[13C NMR].
- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.
- Pharmaffiliates. (n.d.). This compound.
- Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chlorotoluene | SIELC Technologies [sielc.com]
- 8. This compound = 99 452-75-5 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. wjarr.com [wjarr.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides Derived from 4-Chloro-2-fluorotoluene
A Senior Application Scientist's Guide to Fluthiacet-methyl and Tiafenacil in Modern Weed Management
Introduction
In the relentless pursuit of effective and sustainable weed management strategies, the chemical scaffold of active ingredients plays a pivotal role in determining their efficacy, selectivity, and environmental profile. 4-Chloro-2-fluorotoluene has emerged as a critical starting material for the synthesis of a new generation of highly active herbicides. This guide provides an in-depth comparative analysis of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides derived from this versatile intermediate: fluthiacet-methyl and tiafenacil.
As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds. We will delve into their synthesis, mechanism of action, comparative efficacy against key weed species, and the experimental protocols necessary for their evaluation. The objective is to offer a scientifically rigorous comparison with other established PPO inhibitors, namely carfentrazone-ethyl and saflufenacil, which are not derived from this compound. This guide emphasizes the causality behind experimental choices and provides a framework for self-validating protocols, ensuring the trustworthiness of the presented data.
The Rise of Fluorinated Agrochemicals: The Role of this compound
The strategic incorporation of fluorine atoms into agrochemical molecules has been a transformative approach in modern pesticide development. Fluorine's unique properties, such as its high electronegativity and small atomic radius, can significantly enhance the biological activity, metabolic stability, and binding affinity of a molecule to its target site. This compound serves as a key building block in this context, providing a fluorinated phenyl ring that is central to the structure of numerous herbicides and insecticides.[1][2][3] Its derivatives, fluthiacet-methyl and tiafenacil, are prime examples of how this structural motif contributes to the creation of potent PPO inhibitors.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both fluthiacet-methyl and tiafenacil share a common mode of action: the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][4] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
By inhibiting PPO, these herbicides cause an accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this excess protoporphyrinogen IX is rapidly oxidized, leading to the formation of singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, resulting in leakage of cellular contents, loss of chlorophyll, and ultimately, rapid desiccation and death of the weed.[1][5] This contact activity leads to visible symptoms, such as necrosis and wilting, often within hours of application.
Figure 2: Generalized synthesis of fluthiacet-methyl and tiafenacil.
The initial step for both pathways involves the nitration of this compound to yield 2-chloro-4-fluoro-5-nitrotoluene. [4][6]This is a critical step that introduces a nitro group, which is subsequently reduced to an amino group, forming 2-chloro-4-fluoro-5-aminotoluene. This aniline derivative is a versatile intermediate that undergoes further reactions to build the respective herbicide molecules.
For fluthiacet-methyl, the 2-chloro-4-fluoro-5-aminotoluene is converted into 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester. [2]This intermediate is then condensed with tetrahydro-t[2][7]hiadiazolo[3,4-a]pyridazine-1,3-dione to form the final product. [2] For tiafenacil, the 2-chloro-4-fluoro-5-aminotoluene is used to synthesize a benzoate intermediate, which then undergoes cyclization to form the core pyrimidinedione structure. [8]Finally, the N-acylated β-alanine methyl ester side chain is attached to complete the tiafenacil molecule.
Comparative Efficacy Analysis
A critical aspect of evaluating any new agrochemical is its performance relative to existing standards. The following tables summarize available efficacy data for fluthiacet-methyl and tiafenacil compared to other PPO-inhibiting herbicides, carfentrazone-ethyl and saflufenacil. The data is compiled from various field and greenhouse studies.
Table 1: Efficacy of Fluthiacet-methyl and Carfentrazone-ethyl on Key Broadleaf Weeds
| Herbicide | Application Rate (g a.i./ha) | Velvetleaf (Abutilon theophrasti) % Control (28 DAT) | Common Lambsquarters (Chenopodium album) % Control | Reference |
| Fluthiacet-methyl | 7.2 | ≥ 94% | Good | [9][10] |
| Carfentrazone-ethyl | 17.5 - 50 | Not specified | Good | [10][11] |
DAT: Days After Treatment
Analysis: Fluthiacet-methyl demonstrates excellent control of velvetleaf at a low application rate. [9]While direct comparative data for velvetleaf control with carfentrazone-ethyl was not found in the same study, both herbicides are reported to provide good control of common lambsquarters. [10][11]
Table 2: Efficacy of Tiafenacil and Saflufenacil on Troublesome Weeds
| Herbicide | Application Rate (g a.i./ha) | Glyphosate-Resistant Horseweed (Conyza canadensis) % Control (8 WAA) | Palmer Amaranth (Amaranthus palmeri) % Control | Reference |
| Tiafenacil | 25 | 55% | Good | |
| 50 | 61% | Good | ||
| Tiafenacil + Metribuzin | 25 + 400 | 88% | - | [12] |
| 50 + 400 | 93% | - | [12] | |
| Saflufenacil + Metribuzin | 25 + 400 | 98% | - | [12] |
| Saflufenacil | 12 - 49 | Not as effective as tiafenacil on grass weeds | - | [3][13] |
WAA: Weeks After Application
Analysis: Tiafenacil alone provides moderate control of glyphosate-resistant horseweed, which is significantly enhanced when tank-mixed with metribuzin. [12]The combination of saflufenacil and metribuzin showed slightly higher efficacy on horseweed in the same study. [12]Interestingly, in greenhouse studies, tiafenacil demonstrated better control of grass weeds like barnyardgrass and junglerice compared to saflufenacil. [3][13]Both tiafenacil and saflufenacil are noted for their effectiveness against Palmer amaranth. [3][14]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for greenhouse and field trials adapted from established guidelines. [6][7][15]
Greenhouse Herbicide Efficacy Protocol
This protocol is designed to determine the dose-response of a weed species to a herbicide in a controlled environment.
1. Plant Preparation:
- Fill 10 cm pots with a standard greenhouse potting mix.
- Sow seeds of the target weed species (e.g., Abutilon theophrasti) at a depth of 1-2 cm.
- Water the pots and place them in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Thin seedlings to 2-3 plants per pot once they have emerged.
- Allow plants to grow to the 2-4 true leaf stage before treatment.
2. Herbicide Preparation and Application:
- Prepare a stock solution of the technical grade herbicide in a suitable solvent.
- Perform serial dilutions to create a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x the anticipated field rate).
- Include an untreated control (solvent only) and a commercial standard for comparison.
- Apply the herbicide solutions using a calibrated track sprayer equipped with a flat-fan nozzle to ensure uniform coverage.
3. Data Collection and Analysis:
- Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death).
- At 21 DAT, harvest the above-ground biomass of the treated plants.
- Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
- Calculate the percent biomass reduction relative to the untreated control.
- Analyze the data using a dose-response model to determine the GR50 (the dose required for 50% growth reduction).
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Plant_Prep" [label="1. Plant Preparation\n(Sowing, Growth to 2-4 leaf stage)"];
"Herbicide_Prep" [label="2. Herbicide Preparation\n(Stock solution, Serial dilutions)"];
"Application" [label="3. Herbicide Application\n(Calibrated track sprayer)"];
"Data_Collection" [label="4. Data Collection\n(Visual assessment, Biomass measurement)"];
"Analysis" [label="5. Data Analysis\n(Dose-response curve, GR50 calculation)"];
"End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Plant_Prep";
"Plant_Prep" -> "Herbicide_Prep";
"Herbicide_Prep" -> "Application";
"Application" -> "Data_Collection";
"Data_Collection" -> "Analysis";
"Analysis" -> "End";
caption [label="Greenhouse herbicide efficacy trial workflow.", shape=plaintext, fontcolor="#5F6368"];
}
Figure 3: Workflow for a greenhouse herbicide efficacy trial.
Field Herbicide Efficacy Protocol
This protocol outlines the procedure for evaluating herbicide performance under real-world agricultural conditions.
1. Site Selection and Trial Design:
- Select a field with a uniform and representative population of the target weed species.
- Use a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability.
- Establish individual plots of a suitable size (e.g., 3m x 10m) with untreated buffer zones between plots.
2. Herbicide Application:
- Apply herbicides at the appropriate weed growth stage (e.g., 5-10 cm height for post-emergence applications).
- Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles and pressure to ensure accurate and uniform application.
- Record environmental conditions at the time of application (temperature, humidity, wind speed).
- Include an untreated control and a commercial standard in each block.
3. Efficacy Assessment:
- Conduct visual efficacy ratings at regular intervals (e.g., 7, 14, 28, and 56 DAT) using the 0-100% scale.
- At a designated time point (e.g., 28 DAT), collect weed biomass from a defined area (e.g., 1 m²) within each plot.
- Determine weed density by counting the number of individual weeds within the same defined area.
4. Crop Safety and Yield Assessment:
- Visually assess crop injury (phytotoxicity) at the same intervals as the efficacy ratings, noting any stunting, chlorosis, or necrosis.
- At crop maturity, harvest the grain from a central area of each plot to determine the yield.
5. Data Analysis:
- Analyze the weed control, biomass, density, crop injury, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
Agrochemicals derived from this compound, specifically fluthiacet-methyl and tiafenacil, represent a significant advancement in PPO-inhibiting herbicide technology. Their potent, fast-acting nature provides growers with valuable tools for managing a broad spectrum of weeds, including those resistant to other herbicide modes of action.
This guide has provided a comparative analysis of their efficacy against key weeds, benchmarked against established non-fluorinated PPO inhibitors. The data suggests that while all are effective PPO inhibitors, there are nuances in their weed control spectrum and optimal use patterns. Tiafenacil, for instance, shows promise in tank-mixes for the control of glyphosate-resistant horseweed and demonstrates good activity on certain grass species. Fluthiacet-methyl exhibits excellent efficacy against velvetleaf.
The provided experimental protocols offer a robust framework for further research and development in this area. By adhering to these scientifically sound methodologies, researchers can generate reliable and comparable data to further elucidate the performance of these and other novel agrochemicals. As the challenge of herbicide resistance continues to grow, the continued exploration of innovative chemical scaffolds, such as those derived from this compound, will be paramount in ensuring global food security.
References
- Chemical Warehouse. (n.d.). Fluthiacet-methyl - Active Ingredient Page.
- Google Patents. (2011). CN102286005B - Method for synthesizing fluthiacet-ethyl.
- Shrestha, A., et al. (2024). Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems. Weed Technology.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Soltani, N., et al. (2021). Saflufenacil efficacy on horseweed and its interaction with glyphosate.
- Sikkema, P., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
- PubChem. (n.d.). Fluthiacet-methyl.
- Jhala, A. J., et al. (2021). Interaction of dicamba, fluthiacet-methyl, and glyphosate for control of velvetleaf (Abutilon theophrasti) in dicamba/glyphosate-resistant soybean.
- Soltani, N., et al. (2021). Efficacy of Tiafenacil Applied Preplant Alone or Mixed with Metribuzin for Glyphosate-Resistant Horseweed Control in Soybean. Weed Technology.
- Shrestha, A., et al. (2022). Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems.
- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- Merck Index. (n.d.). Fluthiacet-methyl.
- PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene.
- PubChem. (n.d.). Tiafenacil.
- Michigan State University Extension. (2023). Herbicides for Control of Common Lambsquarters (Chenopodium album) in Vegetable Crops.
- Google Patents. (2021). CN112574126A - Preparation method of saflufenacil intermediate.
- Google Patents. (2025). US20250115560A1 - A new process of saflufenacil production using novel intermediates.
- Envirde. (n.d.). Lambsquarters.
- Singh, M., & Sharma, S. D. (2009). Effect of Timing and Rates of Application of Glyphosate and Carfentrazone Herbicides and Their Mixtures on the Control of Some Broadleaf Weeds in. HortScience.
- Westhoven, A. M., et al. (2008). Management of Glyphosate-Tolerant Common Lambsquarters (Chenopodium album)
Sources
- 1. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]
- 3. Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. hort [journals.ashs.org]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. canr.msu.edu [canr.msu.edu]
- 11. envirde.com [envirde.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorotoluene
As a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals, 4-Chloro-2-fluorotoluene (CAS No. 452-75-5) is a common reagent in advanced research and development laboratories.[1] However, its utility is matched by its hazardous characteristics, necessitating a rigorous and scientifically grounded approach to its disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to ensure that your handling and disposal protocols are not just compliant, but inherently safe and efficient.
Hazard Profile and Regulatory Imperative
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not merely a chemical to be discarded; it is a regulated hazardous material. Its classification as a flammable, halogenated organic compound dictates the stringent disposal pathways required by law and best practices.
The primary reason for this rigor is twofold. First, its flammability presents an immediate fire risk if handled or stored improperly.[2][3] Second, as a halogenated compound containing both chlorine and fluorine, its improper disposal, particularly through incineration in non-specialized facilities, can lead to the formation of highly corrosive and toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[4] This necessitates its segregation from other waste streams to ensure it reaches a facility capable of handling such materials.[5][6]
| Property | Value | Significance for Disposal |
| CAS Number | 452-75-5[2][7] | Unique identifier for accurate tracking and regulatory reporting. |
| UN Number | 1993[3][8] | Designates it as a flammable liquid for transportation purposes. |
| GHS Hazard Class | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3[2][7][8] | Dictates required Personal Protective Equipment (PPE) and handling precautions. |
| Flash Point | 51 °C (123.8 °F)[7] | Indicates it can be easily ignited by sparks, heat, or flames.[3] |
| Chemical Nature | Halogenated Aromatic Hydrocarbon[1][5][6] | Crucially, this requires segregation into a dedicated halogenated waste stream. |
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from the point of generation to its final removal by certified professionals. The central principle is absolute segregation of halogenated waste.
Step 1: Waste Segregation at the Point of Generation
This is the most critical decision point in the disposal process. Mixing waste streams is a costly and dangerous error. Halogenated waste disposal is significantly more expensive than non-halogenated waste disposal because it requires specialized high-temperature incinerators with acid gas scrubbers.[4][6][9] Cross-contamination forces the entire volume of waste to be treated under the more stringent and costly protocol.
The following decision workflow must be applied for every waste stream containing this compound.
Caption: Waste Segregation Decision Workflow.
Step 2: Containerization and Labeling
Proper containment is a legal and safety requirement for storing hazardous waste.
-
Select an Appropriate Container : Use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy or a coated glass bottle that is compatible with organic solvents.[6]
-
Keep the Container Closed : The container must be kept tightly sealed at all times, except when actively adding waste.[6][10] This is crucial to prevent the release of flammable and irritating vapors into the laboratory atmosphere.
-
Label Immediately : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[6][10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents (e.g., "Waste this compound," "Methylene Chloride," "Toluene"). Do not use abbreviations or chemical formulas.[10]
-
An accurate estimation of the percentage of each component.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic," "Irritant").
-
Step 3: Managing Contaminated Materials and "Empty" Containers
Any material that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste : Contaminated gloves, absorbent pads, and pipette tips must be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste, following your institution's specific procedures.
-
"Empty" Containers : A container that held this compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate from all three rinses is considered hazardous waste and MUST be collected into your halogenated organic waste container. Never pour the rinsate down the drain.[9]
Step 4: Arranging for Final Disposal
Final disposal is a regulated process that must be managed by trained professionals.
-
Storage in a Satellite Accumulation Area (SAA) : Store your sealed and labeled waste container in a designated SAA within your laboratory.[6] This area must be under the control of the generator, away from ignition sources, and preferably within secondary containment.[6][8]
-
Request Pickup : Once the container is nearly full (around 75-80%), or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[6] Do not allow hazardous waste to accumulate for extended periods.
Emergency Procedures: Small-Scale Spill Management
In the event of a small spill (less than 100 mL) in a laboratory setting, follow these steps immediately:
-
Alert Personnel and Control Ignitions : Notify others in the lab and immediately extinguish any open flames or potential ignition sources.[3]
-
Ensure Ventilation : If not already running, turn on the chemical fume hood to increase ventilation.
-
Don Appropriate PPE : At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as sand, dry earth, or a commercial solvent spill pad.[3] Do not use combustible materials like paper towels.
-
Collect Waste : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a sealable container.[3][11]
-
Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS office.
-
Decontaminate : Wipe the spill area with a cloth dampened with soapy water and then a clean, wet cloth. The cloths used for cleaning must also be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[10]
By adhering to this scientifically-grounded protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible management of chemical resources in the scientific community.
References
- P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bucknell University. Hazardous Waste Segregation.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound: Synthesis and Safety Considerations.
- Loba Chemie. (2016). 4-CHLOROTOLUENE FOR SYNTHESIS MSDS.
- U.S. Environmental Protection Agency. (1992). Identification and Listing of Hazardous Waste and CERCLA Hazardous Substance Designation; Reportable Quantity Adjustment, Chlorinated Toluenes Production Wastes; Rule. NEPA.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(452-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 4-クロロ-2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Chloro-2-fluorotoluene: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical and chemical research, a deep understanding of the materials in use is paramount to ensuring both personnel safety and experimental integrity. 4-Chloro-2-fluorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique set of handling challenges due to its chemical properties. This guide, developed by our senior application scientists, provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work confidently and safely with this compound. Our commitment is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Profile of this compound
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] A thorough risk assessment begins with a clear understanding of its inherent hazards. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
Table 1: Key Physicochemical and Hazard Information for this compound
| Property | Value | Source |
| CAS Number | 452-75-5 | [1][3] |
| Molecular Formula | C₇H₆ClF | [1][3] |
| Molecular Weight | 144.57 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1][4] |
| Boiling Point | 158 °C (743 mmHg) | [1][5] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [1][3] |
| Density | 1.186 g/mL at 25 °C | [3][5] |
| Vapor Pressure | 23.4 mmHg at 25°C | [1][4] |
| Hazards | Flammable liquid and vapor, Skin irritant, Serious eye irritant, May cause respiratory irritation | [2][3][4] |
The flammability of this compound necessitates strict control of ignition sources, while its irritant properties demand a robust personal protective equipment (PPE) strategy to prevent direct contact.
The Core of Safety: A Multi-Layered PPE Approach
A comprehensive PPE plan is non-negotiable when handling this compound.[6] The selection of appropriate PPE is not a one-size-fits-all approach but rather a carefully considered strategy based on the specific tasks being performed and the potential for exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2][6]
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]
-
Skin and Body Protection: A flame-resistant lab coat, buttoned completely, is essential. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in any laboratory setting.[6]
-
Hand Protection: The choice of gloves is critical. Halogenated aromatic compounds like this compound can penetrate many common glove materials. While specific breakthrough data for this compound is limited, data for structurally similar chemicals like toluene and chlorotoluene can provide valuable guidance.
Table 2: Recommended Glove Materials for Handling this compound
| Glove Material | Recommendation for Toluene/Chlorotoluene | Rationale and Considerations |
| Viton® | Excellent | Offers the highest level of protection against aromatic and halogenated hydrocarbons with long breakthrough times.[2] |
| Butyl Rubber | Good to Excellent | Provides good resistance to a wide range of chemicals, including many solvents. |
| Nitrile | Fair to Poor for prolonged contact | Suitable for incidental splash protection only. Nitrile gloves should be changed immediately upon any contact with this compound.[7] Breakthrough times for toluene can be very short.[2] |
| Natural Rubber (Latex) | Not Recommended | Offers poor protection against aromatic and halogenated solvents.[8] |
Based on this data, Viton® or Butyl Rubber gloves are the primary recommendation for handling this compound, especially for procedures involving more than incidental contact. For short-duration tasks with minimal risk of splashing, thicker nitrile gloves (e.g., >8 mil) may be used, but with the strict protocol of immediate replacement upon contamination. Always inspect gloves for any signs of degradation before and during use.
-
Respiratory Protection: In a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[6]
Caption: Recommended sequence for donning PPE.
Handling and Dispensing
-
Always handle this compound within a chemical fume hood.
-
Use compatible, clearly labeled containers for dispensing and storing the chemical.
-
Ground and bond containers when transferring large quantities to prevent static discharge. [4]* Avoid generating aerosols or mists.
Doffing PPE: Preventing Cross-Contamination
Removing PPE correctly is as important as putting it on correctly to avoid contaminating yourself and the laboratory.
Caption: Recommended sequence for doffing PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spills
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [9] 4. Wipe the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others. [1] 2. If the spill is flammable, turn off all ignition sources if it is safe to do so. [1] 3. Close the laboratory doors to contain the vapors.
-
Activate the fire alarm if there is a fire or a significant risk of one.
-
Contact your institution's emergency response team.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. [2]* Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste. [10]
Waste Segregation and Collection
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or polyethylene).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant). [10]* Do not mix halogenated organic waste with non-halogenated organic waste. [10]* Solid waste, such as contaminated gloves, absorbent materials, and disposable labware, should be collected in a separate, sealed, and labeled container.
Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of halogenated organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize the acidic gases produced during combustion. [11]
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- University of British Columbia Safety & Risk Services. Flammable Liquid Spill Clean Up.
- Ansell. Chemical Resistance Glove Chart.
- University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- OSHA. OSHA Glove Selection Chart.
- University of Western Australia. Laboratory emergency response procedures.
- OnePointe Solutions. Laboratory Chemical Spill Response Plan.
- U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards - Toluene.
- University of South Alabama. Glove Selection Guide.
- Lane Community College. Chemical Spill Response Plan.
- Spring Environmental. Glove selection chart.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- CDC. Sequence for Putting on Personal Protective Equipment (PPE).
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- MIEMSS. Sequence for Donning and Doffing Personal Protective Equipment.
- NET. Poster: Taking off (Doffing) Personal Protective Equipment (PPE).
- Health, Safety and Environment Office. CHEMICAL HANDLING GLOVE GUIDE.
- Columbia University Research. Chemical Resistance Guide.
- University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide.
- EHSO Manual 2025-2026. Spill Control/Emergency Response.
- P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams.
- American Chemical Society. Guide for Chemical Spill Response.
- University of Southern Utah. PUTTING ON (DONNING) Personal Protective Equipment REMOVING (DOFFING)Personal Protective Equipment.
- Queensland Health. Donning (putting on) PPE.
Sources
- 1. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate [cdc.gov]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. inside.lanecc.edu [inside.lanecc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. acs.org [acs.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
